Lipofectin
Beschreibung
Eigenschaften
CAS-Nummer |
76391-83-8 |
|---|---|
Molekularformel |
C41H77O9P |
Molekulargewicht |
745 g/mol |
IUPAC-Name |
[3-[hydroxy(2-hydroxyethoxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C41H77O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39,42H,3-16,21-38H2,1-2H3,(H,45,46)/b19-17+,20-18+ |
InChI-Schlüssel |
HMNZFMSWFCAGGW-XPWSMXQVSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
1,2-dielaidoylphosphatidylethanolamine 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine 1,2-dioleoylglycero-3-phosphoethanolamine 1,2-dioleoylphosphatidylethanolamine 1,2-DOPE 1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine 1-2-DOPE dioleoyl cephalin Lipofectin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lipofectin Reagent: A Technical Guide to its Chemical Composition and Application in Transfection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Lipofectin® reagent, a widely utilized tool for the delivery of nucleic acids into eukaryotic cells. We will delve into its precise chemical composition, the functional roles of its components, and the cellular mechanisms governing its transfection activity. This document also presents a detailed experimental protocol for its application and visualizes the key processes through workflow and pathway diagrams.
Chemical Composition of this compound Reagent
This compound® Reagent is a liposome-based formulation designed to facilitate the entry of macromolecules, such as DNA and RNA, into cells, a process known as transfection. It is a 1:1 (w/w) mixture of a cationic lipid and a neutral helper lipid, suspended in membrane-filtered water.[1][2][3][4][5][6]
The two primary components are:
-
N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) : This is a cationic lipid, which possesses a positively charged headgroup at physiological pH.[1][2][3][4][5] This positive charge is crucial for its function, as it mediates the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.[7]
-
Dioleoylphosphatidylethanolamine (DOPE) : This is a neutral "helper" lipid.[1][2][3][4][5] While electrically neutral, DOPE plays a critical role in the transfection process by facilitating the endosomal escape of the nucleic acid-lipid complex.[2][3][4][8] Its conical molecular shape promotes the formation of non-bilayer lipid structures, which can destabilize the endosomal membrane and lead to the release of the cargo into the cytoplasm.[1][9][10][11]
The combination of these two lipids results in the formation of small, unilamellar liposomes that can encapsulate and condense nucleic acids into structures known as lipoplexes.
Quantitative Summary of this compound Components
| Component | Chemical Name | Type | Ratio (w/w) | Key Function |
| DOTMA | N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride | Cationic Lipid | 1 | Binds and condenses negatively charged nucleic acids. |
| DOPE | Dioleoylphosphatidylethanolamine | Neutral Helper Lipid | 1 | Facilitates endosomal escape and release of nucleic acids into the cytoplasm. |
Mechanism of this compound-Mediated Transfection
The process of transfection using this compound reagent can be broken down into several key stages, from the formation of the lipoplex to the expression of the delivered gene.
Experimental Workflow for this compound Transfection
Caption: General workflow for transfection using this compound reagent.
Signaling Pathway: Cellular Uptake and Endosomal Escape
The critical step in successful transfection is the escape of the nucleic acid from the endosome. DOPE is instrumental in this process. The acidic environment of the late endosome is thought to induce a structural change in DOPE, promoting the transition from a bilayer to a non-bilayer (hexagonal) phase. This transition disrupts the integrity of the endosomal membrane, allowing the lipoplex to fuse with it and release the nucleic acid into the cytoplasm.[2][12][13][14]
Caption: Cellular pathway of this compound-mediated gene delivery.
Detailed Experimental Protocol: Transient Transfection of Endothelial Cells
This compound reagent is particularly recommended for the transfection of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC).[5] The following protocol is a representative guideline for transient transfection in a 6-well plate format. Optimization is recommended for different cell types and plasmid constructs.
Materials
-
HUVEC cells
-
Complete growth medium (e.g., EGM-2)
-
Plasmid DNA of interest (high purity)
-
This compound® Reagent
-
Opti-MEM® I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure
Day 1: Cell Seeding
-
Plate HUVEC cells in a 6-well plate at a density that will result in 40-60% confluency on the day of transfection (typically 1-2 x 10^5 cells per well).[5][8]
-
Incubate the cells overnight at 37°C in a CO2 incubator.
Day 2: Transfection
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 1-2 µg of plasmid DNA in 100 µL of Opti-MEM® I Medium.[8] Mix gently.
-
Preparation of this compound Solution: In a separate sterile microcentrifuge tube, gently mix the this compound® Reagent vial. Dilute 2-20 µL of this compound® Reagent in 100 µL of Opti-MEM® I Medium.[5][8] Let this solution stand at room temperature for 30-45 minutes.[5][8]
-
Formation of DNA-Lipofectin Complexes: Combine the diluted DNA with the diluted this compound® Reagent (total volume will be approximately 200 µL).[5][8] Mix gently and incubate at room temperature for 10-15 minutes to allow for the formation of lipoplexes.[5][8] The solution may appear cloudy.
-
Transfection of Cells:
-
Gently wash the cells with serum-free medium.
-
Add 1.8 mL of serum-free medium to the tube containing the DNA-Lipofectin complexes. Mix gently.
-
Aspirate the wash medium from the cells and add the 2 mL of the complex-containing medium to the well.
-
Gently rock the plate back and forth to distribute the complexes evenly.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[5][8]
-
Post-Transfection: Add 4 mL of complete growth medium to each well. Alternatively, the transfection medium can be replaced with fresh, complete growth medium.
-
Assay for Gene Expression: Analyze for transgene expression 24-72 hours post-transfection.[5][8]
Quantitative Parameters for Transfection Protocol (per well of a 6-well plate)
| Parameter | Recommended Range |
| Cell Confluency at Transfection | 40-60% |
| Plasmid DNA | 1-5 µg |
| This compound® Reagent | 2-25 µL |
| Dilution Volume (DNA) | 100 µL |
| Dilution Volume (this compound) | 100 µL |
| Complex Formation Time | 10-15 minutes |
| Incubation Time with Cells | 5-24 hours |
Note: It is crucial to form the DNA-lipid complexes in a serum-free medium, as serum components can interfere with complex formation and reduce transfection efficiency.[1] While the transfection itself can be performed in the presence of serum for some cell types, optimal results are generally achieved in serum-free conditions. The ratio of DNA to this compound may need to be optimized for each cell line and plasmid to achieve maximal expression with minimal cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. encapsula.com [encapsula.com]
- 8. researchgate.net [researchgate.net]
- 9. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.brighton.ac.uk [research.brighton.ac.uk]
- 12. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Core Mechanism of Lipofectin Transfection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action for Lipofectin, a widely utilized cationic lipid-based transfection reagent. This compound facilitates the introduction of nucleic acids, such as plasmid DNA and RNA, into eukaryotic cells. The process involves a series of orchestrated steps, from the initial complex formation to the ultimate expression of the genetic material within the nucleus. Understanding these intricate mechanisms is paramount for optimizing transfection efficiency and for the development of novel gene delivery vectors.
Composition and Lipoplex Formation
This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral helper lipid dioleoylphosphatidylethanolamine (DOPE).[1][2][3] The process of transfection begins with the formation of a complex between the positively charged this compound reagent and the negatively charged nucleic acid backbone. This electrostatic interaction results in the condensation of the nucleic acid into a compact, positively charged particle known as a lipoplex.[4][5][6]
The formation of these lipoplexes is a critical step that protects the nucleic acid from degradation by nucleases.[4][5] The overall positive charge of the lipoplex is crucial for its subsequent interaction with the negatively charged cell membrane.[7] The process of complexation is typically performed in a serum-free medium, as proteins present in serum can interfere with the formation of the lipoplex.[1][8][9]
A general workflow for the preparation of this compound-DNA complexes is as follows:
Cellular Uptake: Interaction with the Cell Membrane and Endocytosis
The positively charged this compound-nucleic acid complexes are introduced to the cells, where they interact with the anionic proteoglycans on the cell surface. This interaction facilitates the uptake of the lipoplex into the cell, primarily through endocytosis.[5][10][11] While direct fusion with the plasma membrane has been proposed as a possible mechanism, endocytosis is considered the major pathway for the entry of lipoplexes into the cell.[12][13]
Several endocytic pathways may be involved in the internalization of lipoplexes, including clathrin-mediated endocytosis and caveolae-mediated endocytosis.[13][14] The specific pathway utilized can be cell-type dependent and can influence the subsequent intracellular fate of the lipoplex.
The general process of cellular uptake can be visualized as follows:
Endosomal Escape: A Critical Barrier
Following endocytosis, the lipoplex is encapsulated within an endosome. For the nucleic acid to reach the cytoplasm and subsequently the nucleus, it must escape from the endosome before it is degraded by lysosomal enzymes. This endosomal escape is a major rate-limiting step in transfection.[12]
The mechanism of endosomal escape for this compound is facilitated by the presence of the helper lipid DOPE.[2][3] DOPE has a cone-shaped structure that can induce a transition from a bilayer to a non-bilayer hexagonal phase, which destabilizes the endosomal membrane.[11] The interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane is also thought to play a crucial role in membrane fusion and disruption.[10][15] This interaction can lead to the formation of a pore in the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm.[10]
The proposed mechanism for endosomal escape is illustrated below:
Intracellular Trafficking and Nuclear Import
Once in the cytoplasm, the nucleic acid must traverse the cytoplasm to reach the nucleus. For plasmid DNA, this journey is another significant barrier to successful transfection. The movement of lipoplex-containing vesicles within the cytoplasm can occur through random Brownian motion.[16][17]
For gene expression to occur, the plasmid DNA must enter the nucleus. In dividing cells, the nuclear envelope breaks down during mitosis, allowing the cytoplasmic DNA to be incorporated into the nucleus of the daughter cells.[7] In non-dividing cells, the DNA must be actively transported through the nuclear pore complexes.[18][19] While this compound itself does not contain a nuclear localization signal, the plasmid DNA can be coated with cellular proteins that do, facilitating its import into the nucleus.[18][19] It has been estimated that a significant number of plasmids are delivered to the cytoplasm, but only a fraction successfully reach the nucleus.[19]
The final steps of the transfection process are depicted below:
Quantitative Data Summary
The efficiency of transfection and the associated cytotoxicity are critical parameters for any transfection reagent. While extensive quantitative data for this compound across a wide range of cell lines is not as readily available as for newer reagents, some comparative data has been published. The following tables summarize available quantitative information.
Table 1: Transfection Efficiency of this compound in Various Cell Lines
| Cell Line | Transfection Efficiency (%) | Notes |
| Primary Myoblast Cells | 22.33 | Low efficiency compared to other reagents.[20] |
| Huh-7 | Low | Lower efficacy compared to RNAiMAX and Fugene.[20] |
| HepG2 | 8.29 | Lowest transfection efficacy among tested reagents.[20] |
| MCF-7 | 6.62 | Low transfection efficacy.[20] |
| Bovine Aortic Endothelial Cells (Subconfluent) | ~18.2 (with histones) | Efficiency significantly increased with the use of histones.[12] |
| Bovine Aortic Endothelial Cells (Confluent) | ~4.5 (with histones) | Efficiency increased over 10-fold with histones.[12] |
Table 2: Cell Viability after this compound Transfection
| Cell Line | Cell Viability (%) | Notes |
| Primary Myoblast Cells | 89.92 | Good safety profile.[20] |
| Huh-7 | 75.34 | Lower cytotoxicity compared to Fugene, Lipofectamine 3000, and Lipofectamine 2000.[20] |
| HepG2 | 89.54 | Lowest toxicity among tested reagents.[20] |
| MCF-7 | 92.49 | Best safety profile among tested reagents.[20] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of this compound-mediated transfection.
Experimental Protocol 1: this compound-Mediated Transfection of Adherent Mammalian Cells
This protocol is a standard procedure for transfecting adherent cells in a 6-well format.[1][21]
-
Cell Seeding: One day prior to transfection, plate cells in antibiotic-free growth medium to achieve 90-95% confluence at the time of transfection.[22]
-
Preparation of DNA Solution: Dilute 1-5 µg of plasmid DNA in 100 µl of serum-free medium (e.g., Opti-MEM I Reduced Serum Medium).[1][21]
-
Preparation of this compound Solution: Gently mix the this compound reagent. Dilute 2-25 µl of this compound in 100 µl of serum-free medium.[21] Incubate at room temperature for 30-45 minutes.[1][21]
-
Complex Formation: Combine the diluted DNA and diluted this compound solutions. Mix gently and incubate at room temperature for 10-15 minutes.[1][21] The solution may appear cloudy.[1][21]
-
Transfection: Add the 200 µl of the this compound-DNA complexes to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[1][21]
-
Post-Transfection: Add complete growth medium to the cells. Continue to incubate for 24-48 hours before assaying for transgene expression.[21]
Experimental Protocol 2: Assessment of Nuclear Import Using Microinjection
This protocol allows for the direct assessment of the nuclear import of plasmid DNA.[19][23]
-
Cell Culture: Plate cells (e.g., NIH3T3) on glass coverslips suitable for microinjection.
-
Preparation of Injection Solution: Purify and label plasmid DNA with a fluorescent dye. The DNA can be complexed with proteins or peptides containing nuclear localization signals.
-
Microinjection: Using a micromanipulator and a microinjection system, inject the fluorescently labeled plasmid DNA directly into the cytoplasm or the nucleus of the target cells.
-
Imaging: At various time points post-injection, fix the cells and visualize the subcellular localization of the fluorescently labeled DNA using fluorescence microscopy.
-
Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the efficiency of nuclear import.
Experimental Protocol 3: Investigation of Endocytosis Pathways Using Chemical Inhibitors
This protocol aims to identify the specific endocytic pathways involved in the uptake of lipoplexes.[13]
-
Cell Treatment: Pre-incubate cells with specific chemical inhibitors of different endocytosis pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis) for a defined period.
-
Transfection: Transfect the inhibitor-treated cells with fluorescently labeled this compound-DNA complexes.
-
Analysis: After a suitable incubation period, measure the transfection efficiency (e.g., by flow cytometry for fluorescent protein expression) or quantify the cellular uptake of the fluorescently labeled complexes.
-
Interpretation: A significant reduction in transfection efficiency or uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
By understanding these core mechanisms, researchers and drug development professionals can better optimize transfection protocols, troubleshoot experimental challenges, and design more effective non-viral gene delivery systems for therapeutic applications.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Complexation of DNA and transfection reagent - Labster [theory.labster.com]
- 7. Lipofectamine - Wikipedia [en.wikipedia.org]
- 8. This compound™ Transfection Reagent, 4 mL - FAQs [thermofisher.com]
- 9. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. seas.upenn.edu [seas.upenn.edu]
- 13. scirp.org [scirp.org]
- 14. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery [escholarship.org]
- 17. The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-specific nuclear import of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytoplasmic transport and nuclear import of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 23. Enhanced nuclear import and transfection efficiency of plasmid DNA using streptavidin-fused importin-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipofectin Reagent: A Technical Guide to Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the principles and methodologies underlying nucleic acid delivery using Lipofectin™ Transfection Reagent. This compound, a pioneering cationic lipid formulation, continues to be a valuable tool for introducing DNA, RNA, and oligonucleotides into a variety of eukaryotic cells. This document elucidates the core mechanism of action, from the formation of nucleic acid-lipid complexes to their intracellular trafficking and the critical step of endosomal escape. Detailed experimental protocols for plasmid DNA and siRNA transfection are provided, alongside strategies for optimizing transfection efficiency. Furthermore, this guide presents available data on the transfection efficiency and cytotoxicity of this compound in various cell lines, offering a comparative perspective. Visual diagrams of the key molecular pathways and experimental workflows are included to facilitate a comprehensive understanding of the this compound-mediated nucleic acid delivery process.
Core Principle of this compound-Mediated Nucleic Acid Delivery
This compound Reagent is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral helper lipid dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water.[1] The fundamental principle of this compound-mediated transfection lies in the electrostatic interactions between the positively charged cationic lipids and the negatively charged phosphate backbone of nucleic acids.[2]
This interaction leads to the spontaneous self-assembly of condensed, positively charged complexes known as lipoplexes.[2] The overall positive charge of these lipoplexes facilitates their association with the negatively charged proteoglycans on the surface of mammalian cells, initiating the process of cellular uptake.[2] The primary mechanism of entry into the cell is through endocytosis.[3][4]
Once inside the cell, the lipoplex is enclosed within an endosome. For the nucleic acid to be functional, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the nucleic acid. This process, known as endosomal escape, is a critical and often rate-limiting step in transfection.[5] The inclusion of the helper lipid DOPE in the this compound formulation is crucial for this step. DOPE's conical shape is thought to promote the transition of the endosomal membrane from a bilayer to a non-bilayer hexagonal phase, which destabilizes the membrane and facilitates the release of the nucleic acid into the cytoplasm.[1][6]
For plasmid DNA, the journey continues with translocation into the nucleus, where it can be transcribed. For siRNA and other functional RNAs, their site of action is in the cytoplasm.
Visualizing the Pathway: From Lipoplex to Nucleus
Data Presentation: Transfection Efficiency and Cytotoxicity
The performance of any transfection reagent is a balance between its efficiency in delivering nucleic acids and its impact on cell viability. The following tables summarize available data on the transfection efficiency and cytotoxicity of this compound. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific plasmid or siRNA used, the method of analysis, and the passage number of the cells.
Table 1: Transfection Efficiency of this compound Reagent in Various Cell Lines
| Cell Line | Nucleic Acid | Transfection Efficiency (%) | Method of Analysis | Reference |
| SH-SY5Y | SSO | 26.40 | Fluorescence Imaging | [7] |
| Huh-7 | SSO | Not explicitly quantified but noted as low | Fluorescence Imaging | [7] |
| HepG2 | SSO | 8.29 | Fluorescence Imaging | [7] |
| MCF-7 | SSO | 6.62 | Fluorescence Imaging | [7] |
| MDA-MB-231 | SSO | 23.73 | Fluorescence Imaging | [7] |
| Bm5 | Plasmid DNA | ~37-40 | Flow Cytometry | [8] |
| Sf-21 | Plasmid DNA | ~37-40 | Flow Cytometry | [8] |
SSO: Single-Stranded Oligonucleotide
Table 2: Cytotoxicity of this compound Reagent in Various Cell Lines
| Cell Line | Cell Viability (%) | Method of Analysis | Reference |
| Huh-7 | 75.34 | MTT Assay | [7] |
| SH-SY5Y | >90 (inferred from low toxicity) | MTT Assay | [7] |
| HepG2 | 89.54 | MTT Assay | [7] |
| MCF-7 | 92.49 | MTT Assay | [7] |
Comparative Performance:
Studies comparing this compound with newer formulations like Lipofectamine™ 2000 and Lipofectamine™ 3000 generally indicate that this compound exhibits lower transfection efficiency but is also associated with lower cytotoxicity.[9][10] For instance, in a comprehensive screen across ten cell lines, this compound consistently demonstrated one of the best safety profiles but often had the lowest transfection efficacy compared to more modern reagents.[7] This trade-off makes this compound a suitable choice for applications where maintaining high cell viability is paramount and high transfection rates are not the primary objective.
Experimental Protocols
The following protocols provide a starting point for the transfection of plasmid DNA and siRNA using this compound Reagent in a 6-well plate format. It is crucial to optimize these conditions for each specific cell line and nucleic acid to achieve the best results.
Plasmid DNA Transfection Protocol (Adherent Cells)
This protocol is a general guideline for transient or stable transfection of adherent mammalian cells.[1]
Materials:
-
This compound™ Transfection Reagent
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Adherent mammalian cells
Experimental Workflow:
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2 mL of complete growth medium without antibiotics, aiming for 40-60% confluency at the time of transfection for transient transfection, or 30-50% for stable transfection.[1][7]
-
Complex Formation (Day of Transfection): a. For each well to be transfected, dilute 1-5 µg of plasmid DNA in 100 µL of Opti-MEM™ I Reduced Serum Medium. b. In a separate tube, mix the this compound vial gently and then dilute 2-25 µL of this compound Reagent in 100 µL of Opti-MEM™ I. Incubate at room temperature for 30-45 minutes.[7] c. Combine the diluted DNA and the diluted this compound (total volume ~200 µL). Mix gently and incubate at room temperature for 10-15 minutes to allow lipoplex formation. The solution may appear cloudy.[7]
-
Transfection: a. Add the 200 µL of the lipoplex solution to the cells in the 6-well plate. b. Gently rock the plate back and forth to distribute the complexes evenly. c. Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[7]
-
Post-Transfection: a. The following day, add 4 mL of complete growth medium to each well. It is not necessary to remove the transfection complexes. b. Incubate the cells for an additional 24-48 hours before assaying for transgene expression.[7]
siRNA Transfection Protocol (Adherent Cells)
This protocol provides a general guideline for the delivery of siRNA into adherent mammalian cells. Optimization of siRNA and this compound concentrations is critical for achieving significant gene knockdown with minimal cytotoxicity.
Materials:
-
This compound™ Transfection Reagent
-
siRNA (high purity, stock solution of 20 µM)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Adherent mammalian cells
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. escholarship.org [escholarship.org]
- 5. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
- 6. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
Unlocking Cellular Secrets: A Technical Guide to Lipofectin-Mediated Transfection
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular and molecular biology, the ability to efficiently introduce nucleic acids into eukaryotic cells is paramount for a myriad of research applications, from fundamental gene function studies to the development of novel therapeutics. Among the various non-viral transfection methods, liposome-mediated transfection, or lipofection, has emerged as a robust and versatile tool. This guide provides an in-depth technical overview of the core advantages of using Lipofectin, a well-established cationic lipid formulation, in cell culture.
Core Advantages of this compound
This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE).[1][2] This composition offers several key advantages for researchers:
-
High Transfection Efficiency: this compound has demonstrated high efficiency in transfecting a wide range of mammalian cell types, including those that are traditionally difficult to transfect.[3][4][5] The cationic nature of the DOTMA lipid facilitates the formation of complexes with negatively charged nucleic acids, while the DOPE helper lipid aids in the fusion of the liposome with the cell membrane, ensuring efficient delivery of the genetic material into the cytoplasm.[3][4][6]
-
Versatility in Nucleic Acid Delivery: The reagent is suitable for the transfection of various types of nucleic acids, including DNA, RNA, and oligonucleotides.[1][2] This flexibility makes it a valuable tool for a broad spectrum of experimental designs.
-
Reproducibility and Ease of Use: Compared to physical methods like electroporation, lipofection with this compound is a relatively simple and highly reproducible procedure.[3][4][5] The straightforward protocols contribute to consistent results across experiments.
-
Low Toxicity: While all transfection reagents exhibit some level of cytotoxicity, this compound is generally considered to have low toxicity, which helps to maintain cell viability and obtain more reliable experimental outcomes.[3][4] However, it is important to note that cytotoxicity can be cell-type dependent and should be optimized for each cell line.[7]
-
Suitability for Various Applications: this compound can be used for both transient and stable transfections, making it adaptable to different research goals.[1][3][4]
Mechanism of Action: A Liposomal Journey into the Cell
The process of this compound-mediated transfection begins with the spontaneous formation of lipoplexes. The positively charged this compound liposomes interact electrostatically with the negatively charged phosphate backbone of the nucleic acids.[3][4] This interaction results in the condensation of the nucleic acid and its encapsulation within the lipid bilayer, forming a compact, positively charged complex.
These lipoplexes are then introduced to the cells in culture. The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface. The primary mechanism of entry into the cell is through endocytosis.[3][4][8][9] Once inside the cell and enclosed within an endosome, the "proton sponge" effect and the fusogenic properties of the DOPE lipid are thought to play a role in destabilizing the endosomal membrane.[3] This leads to the release of the nucleic acid cargo into the cytoplasm. For DNA transfection, the genetic material must then be transported to the nucleus for transcription to occur.
Quantitative Data Summary
The efficiency and cytotoxicity of this compound can vary depending on the cell type, the nature of the nucleic acid being transfected, and the specific experimental conditions. Below are tables summarizing representative quantitative data.
| Cell Line | Transfection Efficiency (%) | Cytotoxicity (%) | Reference |
| Glioma (A172, MOG-G-CCM, C6, A15A5) | Varies by cell line and liposome formulation | Varies by cell line and liposome formulation | [7] |
| Primary Hepatocytes | 5-10 | Low | [5] |
| BHK-21 | Functional (reporter plasmid) | Not specified | [2] |
Note: Direct comparative quantitative data for this compound against newer reagents is limited in recent literature. Much of the recent comparative data focuses on newer Lipofectamine formulations.
Experimental Protocol: Transient Transfection of Adherent Mammalian Cells
This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format. Optimization is recommended for each cell type and plasmid.
Materials:
-
This compound™ Reagent
-
Opti-MEM™ I Reduced Serum Medium (or other serum-free medium)
-
Plasmid DNA (1-5 µg per well)
-
Adherent cells in a 6-well plate (70-90% confluent)
-
Complete growth medium
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate in their complete growth medium so that they reach 70-90% confluency at the time of transfection.[10]
-
Preparation of DNA Solution: a. In a sterile tube, dilute 1-5 µg of plasmid DNA in 100 µL of Opti-MEM™ I medium.[1] Mix gently.
-
Preparation of this compound Solution: a. Mix the this compound™ Reagent gently before use. b. In a separate sterile tube, dilute 2-25 µL of this compound™ Reagent in 100 µL of Opti-MEM™ I medium.[1] c. Incubate at room temperature for 30-45 minutes.[1]
-
Formation of DNA-Lipofectin Complexes: a. Combine the diluted DNA with the diluted this compound™ Reagent (total volume = 200 µL).[1] b. Mix gently and incubate at room temperature for 10-15 minutes to allow the complexes to form. The solution may appear cloudy.[1]
-
Transfection: a. While the complexes are incubating, gently wash the cells with serum-free medium. b. Add 1.8 mL of serum-free medium to the tube containing the DNA-Lipofectin complexes. Mix gently. c. Aspirate the wash medium from the cells and add the 2 mL of the complex-containing medium to the well.[1] d. Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[1]
-
Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of complete growth medium. b. Assay for gene expression 24-72 hours post-transfection.[1]
Important Considerations:
-
Serum: The presence of serum in the transfection medium can reduce efficiency. It is recommended to form the complexes in a serum-free medium.[1]
-
Antibiotics: Do not include antibiotics in the media during transfection as they can cause cell death.[1][11]
-
Optimization: The optimal ratio of DNA to this compound and the incubation times should be determined empirically for each cell line and plasmid combination.[10][12]
Visualizing the Process
To better understand the workflow and cellular mechanisms, the following diagrams illustrate the key stages of this compound-mediated transfection.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Lipofectamine - Wikipedia [en.wikipedia.org]
- 7. Liposomal transfection efficiency and toxicity on glioma cell lines: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.ca]
A Landmark in Gene Delivery: The Discovery and Development of Lipofectin Transfection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of foreign genetic material into eukaryotic cells is a cornerstone of modern molecular biology, underpinning everything from basic research to the development of novel therapeutics. In 1987, a groundbreaking publication in the Proceedings of the National Academy of Sciences by Dr. Philip L. Felgner and his colleagues heralded a new era in transfection technology with the introduction of a method termed "lipofection."[1][2][3][4][5] This innovative technique, utilizing a synthetic cationic lipid, offered a simple, reproducible, and highly efficient alternative to the prevailing methods of the time, such as calcium phosphate precipitation and DEAE-dextran mediation.[1][6] This guide delves into the discovery, development, and core principles of Lipofectin, the first commercially available cationic lipid-based transfection reagent.
From Cumbersome to Cationic: The Pre-Lipofection Landscape
Prior to the advent of this compound, researchers relied on methods that, while functional, were often plagued by issues of low efficiency, poor reproducibility, and significant cytotoxicity.[7] Calcium phosphate co-precipitation, a widely used technique, was notoriously sensitive to slight variations in pH, temperature, and buffer concentrations, leading to inconsistent results.[8] The DEAE-dextran method, while simpler, was often toxic to many cell types, particularly primary cells. These challenges spurred the search for a more robust and user-friendly transfection solution.
The Genesis of this compound: Synthesis of a Novel Cationic Lipid
The breakthrough at the heart of this compound was the synthesis of a novel cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[1][7][9] The rationale behind its design was to create a positively charged lipid that could spontaneously interact with the negatively charged phosphate backbone of nucleic acids. This electrostatic interaction would neutralize the overall charge of the DNA, facilitating its approach to and fusion with the negatively charged cell membrane.
The this compound reagent was formulated as a 1:1 (w/w) mixture of the synthetic cationic lipid DOTMA and dioleoyl phosphatidylethanolamine (DOPE), a naturally occurring neutral lipid.[10][11] This combination was then prepared as small unilamellar liposomes in water. The inclusion of DOPE, a "helper" lipid, is crucial as it aids in the destabilization of the endosomal membrane following uptake, facilitating the release of the nucleic acid cargo into the cytoplasm.
The Mechanism of Lipofection: A Step-by-Step Overview
The process of this compound-mediated transfection is elegant in its simplicity and effectiveness. It can be broken down into the following key stages:
-
Lipoplex Formation: When the positively charged this compound liposomes are mixed with negatively charged nucleic acids (DNA or RNA) in a serum-free medium, they spontaneously form stable complexes known as "lipoplexes."[1] This process is rapid and results in the encapsulation of the nucleic acid material.
-
Adsorption to the Cell Surface: The net positive charge of the lipoplexes facilitates their electrostatic interaction with the negatively charged proteoglycans on the surface of the cell membrane.
-
Cellular Uptake: The primary mechanism of entry for lipoplexes into the cell is through endocytosis.[12][13] Both clathrin-mediated and caveolae-mediated endocytic pathways have been implicated in the uptake of cationic lipid-nucleic acid complexes.[12][13][14]
-
Endosomal Escape: Once inside the cell and enclosed within an endosome, the "proton sponge" effect comes into play. The cationic lipids within the lipoplex can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm. The helper lipid DOPE further aids in this process by promoting the fusion of the lipoplex with the endosomal membrane.
-
Nuclear Entry and Gene Expression: For DNA to be transcribed, it must enter the nucleus. In dividing cells, this can occur during mitosis when the nuclear envelope breaks down. In non-dividing cells, the mechanism is less clear, but it is believed that the nuclear pore complexes play a role. Once in the nucleus, the transfected DNA can be transcribed and translated into the desired protein.
Quantitative Performance Data
The original 1987 paper by Felgner et al. provided compelling evidence for the superior performance of this compound compared to existing methods. The following tables summarize some of the key quantitative findings from this and subsequent comparative studies.
| Transfection Method | Cell Line | Relative Transfection Efficiency (Compared to DEAE-Dextran) | Reference |
| Lipofection | CV-1 | ~100-fold higher | [2] |
| Lipofection | COS-7 | ~5 to 10-fold higher | [2] |
| Calcium Phosphate | CV-1 | ~10-fold higher | [2] |
| Calcium Phosphate | COS-7 | ~2 to 5-fold higher | [2] |
| Cell Line | This compound Transfection Efficiency (%) | This compound Cell Viability (%) | Reference |
| Huh-7 | Low (relative efficiency of 8.91% compared to the best reagent) | 75.34 | [15] |
| SH-SY5Y | 26.40 | High | [15] |
| JU77 | Low | High (relative to more toxic reagents) | [15] |
Note: Transfection efficiencies and cytotoxicity are highly cell-type dependent and can be influenced by various experimental parameters.
Experimental Protocols
Original Lipofection Protocol (Felgner et al., 1987)
This protocol is based on the original publication and serves as a historical reference.
Materials:
-
Plasmid DNA
-
This compound reagent (DOTMA:DOPE 1:1 liposomes)
-
Hepes-buffered saline (HBS): 150 mM NaCl, 20 mM Hepes, pH 7.4
-
Cells to be transfected
Procedure:
-
Dilute the DNA and the this compound reagent separately in HBS.
-
Mix the diluted DNA and this compound solutions. Lipoplexes will form immediately. A typical ratio is 1-10 µg of DNA to 100 µg of total lipid.
-
Add the lipoplex solution to the cells, which should be at approximately 50% confluency.
-
Incubate the cells with the lipoplexes for a designated period (e.g., 4 hours).
-
After the incubation, remove the transfection medium and replace it with fresh, complete growth medium.
-
Assay for gene expression at an appropriate time point (e.g., 24-72 hours post-transfection).[2]
Modern Optimized Protocol for this compound Reagent
This protocol is a generalized version based on current manufacturer recommendations.
Materials:
-
Plasmid DNA (high quality)
-
This compound™ Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent mammalian cells in a 6-well plate
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate in 2 mL of their normal growth medium without antibiotics, so they are 40-60% confluent at the time of transfection.[10]
-
Complex Formation: a. In a sterile tube, dilute 1-5 µg of plasmid DNA in 100 µL of Opti-MEM™ I Medium. Mix gently.[10][11] b. In a separate sterile tube, dilute 2-25 µL of this compound™ Reagent in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 30-45 minutes at room temperature.[10][11] c. Combine the diluted DNA and the diluted this compound™ Reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow the lipoplexes to form. The solution may appear cloudy.[10][11]
-
Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the 200 µL of lipoplex solution to the well. c. Add 1.8 mL of serum-free medium to the well and mix gently by rocking the plate. d. Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[10]
-
Post-Transfection: a. After the incubation period, add 2 mL of growth medium containing serum. b. Incubate the cells for another 24-48 hours before analyzing for transgene expression.[10]
Visualizing the Process: Workflows and Mechanisms
To better illustrate the core concepts of this compound transfection, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps in a typical this compound transfection experiment.
References
- 1. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. | Semantic Scholar [semanticscholar.org]
- 4. Felgner, P.L., Gadek, T.R., Holm, M., Roman, R., Chan, H.W., Wenz, M., Northrop, J.P., Ringold, G.M. and Danielsen, M. (1987) Lipofection A Highly Efficient, Lipidmediated DNA-Transfection Procedure. Proceedings of the National Academy of Sciences of the United States of America, 84, 7413-7417. - References - Scientific Research Publishing [scirp.org]
- 5. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cationic liposome-mediated transfection with this compound™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene Transfer into Mammalian Cells Using Calcium Phosphate and DEAE-Dextran | Springer Nature Experiments [experiments.springernature.com]
- 9. Structural basis of DOTMA for its high intravenous transfection activity in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery [scirp.org]
- 13. scirp.org [scirp.org]
- 14. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Lipofectin: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling guidelines for the use of Lipofectin transfection reagent in a laboratory setting. The information is intended to ensure the safe and effective application of this reagent in research and development.
Introduction to this compound
This compound® Reagent is a widely used transfection reagent for the delivery of DNA, RNA, and oligonucleotides into eukaryotic cells.[1] It is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral lipid dioleoylphosphatidylethanolamine (DOPE) in membrane-filtered water.[1][2] The positively charged DOTMA lipid interacts with the negatively charged phosphate backbone of nucleic acids, facilitating the formation of a lipid-DNA complex. This complex then fuses with the cell membrane, enabling the entry of the nucleic acid into the cell.
Safety and Handling Guidelines
2.1. Hazard Identification
This compound is not classified as hazardous according to GHS standards. However, as with all laboratory chemicals, it should be handled with care.
2.2. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses or goggles are required to prevent accidental splashes to the eyes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to avoid skin contact.
-
Body Protection: A laboratory coat is necessary to protect clothing and skin.
2.3. First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.
-
After skin contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
-
After inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
2.4. Storage and Disposal
-
Storage: this compound should be stored at +4°C.[2][3] Do not freeze the reagent, as this can disrupt the liposome structure and reduce its effectiveness.[3] When stored properly, the reagent is guaranteed stable for six months.[2]
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations. Unused reagent and contaminated materials should be handled as chemical waste.
Data Presentation
The following tables summarize quantitative data regarding the use and performance of this compound.
Table 1: Recommended Starting Conditions for Transfection in a 6-Well Plate
| Parameter | Adherent Cells |
| Cell Seeding Density | 1–2 × 10^5 cells/well |
| DNA Amount | 1–2 µg |
| This compound Volume | 2–20 µL |
| Final Volume | 1 mL |
Table 2: Cell Viability after Transfection with this compound
| Cell Line | Cell Viability (%) | Transfection Efficacy (%) |
| HepG2 | 89.54 | 8.29 |
| HEK293 | 87.29 | Not specified |
Note: Cell viability and transfection efficacy are cell-type dependent and can be influenced by various experimental factors.
Experimental Protocols
General Protocol for Transfection of Adherent Mammalian Cells
This protocol is a standard starting point for transfecting adherent cells in a 6-well plate format. Optimization may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound® Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA (0.5-1.0 µg/µL)
-
Adherent cells in a 6-well plate (40-60% confluent)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: One day prior to transfection, seed cells in a 6-well plate in their normal growth medium without antibiotics, aiming for 40-60% confluency at the time of transfection.
-
Preparation of DNA-Lipofectin Complexes (for one well): a. In a sterile microcentrifuge tube, dilute 1-2 µg of plasmid DNA in 100 µL of Opti-MEM® I medium. b. In a separate sterile microcentrifuge tube, dilute 2-20 µL of this compound® Reagent in 100 µL of Opti-MEM® I medium. c. Combine the diluted DNA and diluted this compound® solutions. Mix gently by pipetting up and down and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with 2 mL of serum-free medium. b. Add 0.8 mL of serum-free medium to the tube containing the DNA-Lipofectin complexes. c. Gently add the 1 mL of the complex-containing medium to the well of cells. d. Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.
-
Post-Transfection: a. After the incubation period, replace the transfection medium with 2 mL of fresh, complete growth medium. b. Assay for gene expression 24-72 hours post-transfection.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes and workflows related to this compound-mediated transfection.
Caption: Mechanism of this compound-mediated transfection.
Caption: General experimental workflow for this compound transfection.
Caption: Troubleshooting common issues in this compound transfection.
References
An In-depth Technical Guide to the Shelf Life and Proper Storage of Lipofectin® Transfection Reagent
For researchers, scientists, and drug development professionals utilizing Lipofectin® for the delivery of nucleic acids into eukaryotic cells, a comprehensive understanding of its stability and handling requirements is paramount for reproducible and optimal transfection outcomes. This technical guide provides a detailed overview of the recommended storage conditions, shelf life, and handling procedures for this compound® Transfection Reagent.
Composition and Quality Control
This compound® Reagent is a widely used cationic liposome formulation for the transfection of DNA, RNA, and oligonucleotides into mammalian and plant cells.[1][2] It consists of a 1:1 (w/w) mixture of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral lipid dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water.[1][2]
To ensure product quality and performance, each lot of this compound® undergoes rigorous quality control testing. This includes screening for the absence of microbial contamination and a functional assay to confirm its transfection efficiency.[3] The functional assay typically involves the transfection of a reporter plasmid into a specific cell line, such as BHK-21 cells, to verify the reagent's performance.[3] While specific details are proprietary, similar lipid-based transfection reagents are also assessed for their chemical integrity and physical properties using techniques like quantitative high-performance liquid chromatography (HPLC) and particle size measurement.[4]
Shelf Life and Storage Conditions
The stability of this compound® is critical for its efficacy. Adherence to the recommended storage conditions is essential to maintain its performance over time.
Storage Temperature: this compound® should be stored at +4°C upon receipt.[5][6] It is imperative to not freeze the reagent, as this can negatively impact its performance.[6][7][8]
Shelf Life: When stored properly at +4°C, this compound® is guaranteed to be stable for at least 6 months .[2][5] Some sources suggest that lipid-based transfection reagents can remain stable for up to 12 months when stored in a sealed container at 4°C.[7][8] For the most accurate expiration date, users should always refer to the product label.[6]
The following table summarizes the key storage and stability information for this compound®.
| Parameter | Recommendation | Notes |
| Storage Temperature | +4°C | Do not freeze. |
| Guaranteed Shelf Life | 6 months | Refer to the product label for the specific expiration date. |
| Shipping Condition | Wet Ice | Some related reagents are shipped at ambient temperature without compromising stability. |
Proper Handling and Use
To ensure optimal performance and avoid degradation of the reagent, the following handling procedures are recommended:
-
Mixing: Before each use, it is important to gently mix the this compound® solution.[1][3]
-
Aseptic Technique: As with all cell culture reagents, use sterile techniques when handling this compound® to prevent microbial contamination.
-
Long-term Storage: For long-term storage at 4°C, it is advisable to briefly centrifuge the vial before use to collect all the liquid at the bottom, as some evaporation may occur over time, potentially altering the lipid concentration.[7][8][9]
-
Complex Formation: The formation of DNA-Lipofectin® complexes is a critical step in the transfection process. It is recommended to dilute both the DNA and this compound® in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium, before combining them.[1][3] The complexes are typically stable for up to 6 hours at room temperature when prepared in an appropriate medium.[8][10]
Experimental Protocols
While detailed protocols for the stability testing of this compound® are not publicly available, the following section provides a general protocol for its use in the transfection of adherent mammalian cells, which also serves as the basis for functional quality control assays.
Standard Transfection Protocol for Adherent Cells in a 6-well Plate
This protocol is a standard procedure for transfecting adherent mammalian cells and can be adapted for other plate formats by adjusting the volumes and amounts of reagents proportionally.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in their appropriate growth medium without antibiotics, aiming for 40-60% confluency at the time of transfection.[3]
-
Preparation of DNA Solution: In a sterile tube, dilute 1-5 µg of plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM® I).
-
Preparation of this compound® Solution: In a separate sterile tube, gently mix the this compound® reagent. Dilute 2-25 µL of this compound® in 100 µL of serum-free medium. Incubate at room temperature for 30-45 minutes.[1][3]
-
Formation of DNA-Lipofectin® Complexes: Combine the diluted DNA and the diluted this compound® (total volume of 200 µL). Mix gently and incubate at room temperature for 10-15 minutes.[1][3] The solution may appear cloudy.
-
Transfection: Add the 200 µL of the DNA-Lipofectin® complexes to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[3]
-
Post-Transfection: After the incubation period, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.
-
Gene Expression Analysis: Assay for transgene expression 24-72 hours post-transfection.
Visualizing Workflows and Mechanisms
To further aid in the proper handling and understanding of this compound®, the following diagrams illustrate the recommended storage and handling workflow, as well as the mechanism of cationic lipid-mediated transfection.
Caption: Recommended workflow for the storage and handling of this compound® reagent.
Caption: Simplified diagram of the this compound® transfection mechanism.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Invitrogen this compound Transfection Reagent 4 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound™ Transfection Reagent, 1 mL - FAQs [thermofisher.com]
A Technical Guide: Comparing Lipofectin to Early Transfection Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of foreign nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone of modern molecular biology. It enables the study of gene function, protein expression, and the development of novel therapeutics. While a variety of methods exist today, early techniques laid the groundwork for these advancements. This guide provides an in-depth technical comparison of Lipofectin, a well-established cationic lipid-based transfection reagent, with two of the earliest and most fundamental transfection methods: calcium phosphate precipitation and electroporation.
Principles of Transfection Methods
This compound (Lipofection)
Lipofection utilizes a synthetic cationic lipid formulation, such as this compound, which consists of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE). The positively charged DOTMA interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), leading to the formation of lipid-nucleic acid complexes called lipoplexes.[1][2] These lipoplexes, which have a net positive charge, can then associate with the negatively charged cell membrane and are taken up by the cell, primarily through endocytosis.[3] The helper lipid, DOPE, is thought to facilitate the fusion of the liposome with the cell membrane and the subsequent release of the nucleic acid into the cytoplasm.[4] For gene expression to occur, the DNA must then be transported to the nucleus. This process is more efficient in dividing cells, where the nuclear envelope breaks down during mitosis, but this compound has also been shown to facilitate nuclear entry in non-dividing cells.[4]
Calcium Phosphate Precipitation
This chemical method, one of the first to be developed, is based on the co-precipitation of calcium chloride with plasmid DNA in a phosphate-buffered solution.[5] This forms a fine precipitate of calcium phosphate-DNA complexes that adhere to the cell surface and are taken up by the cell, presumably through endocytosis.[5] The success of this method is highly dependent on the pH of the buffer and the slow, controlled formation of the precipitate.[5]
Electroporation
Electroporation is a physical method that uses a brief, high-voltage electrical pulse to create transient pores in the cell membrane.[6] This temporary permeabilization allows for the direct entry of nucleic acids from the surrounding medium into the cytoplasm.[6] The key parameters that influence the efficiency of electroporation are the strength of the electric field, the length of the pulse, and the composition of the electroporation buffer.[6]
Quantitative Data Comparison
The choice of transfection method often involves a trade-off between efficiency and cell viability. The following tables summarize the quantitative data available for this compound, calcium phosphate, and electroporation. It is important to note that transfection efficiencies and cytotoxicity are highly cell-type dependent.
| Method | Reported Transfection Efficiency | Key Advantages | Key Disadvantages |
| This compound | 5 to >100-fold more effective than calcium phosphate or DEAE-dextran[7] | High efficiency in a broad range of cell types, reproducible, suitable for DNA, RNA, and oligonucleotides[1] | Higher cost, cytotoxicity can be a concern with increasing concentrations[8] |
| Calcium Phosphate | Generally lower than lipofection[9] | Inexpensive, simple procedure[5] | Highly sensitive to pH and reagent quality, lower efficiency, can be toxic to some cell types[9] |
| Electroporation | Can be very high, but highly variable depending on cell type and parameters[6] | Rapid, effective for a wide range of cell types (including those difficult to transfect by chemical means)[6] | Can cause significant cell death, requires specialized equipment, optimization of electrical parameters is crucial[6] |
| Method | Reported Cytotoxicity |
| This compound | Toxicity increases with increasing amounts of the reagent[8] |
| Calcium Phosphate | Can be toxic to some cell types, particularly with prolonged exposure to the precipitate |
| Electroporation | Can be highly variable and is a significant drawback of the method[8] |
Experimental Protocols
This compound Transfection Protocol for Adherent Mammalian Cells (6-well plate format)
Materials:
-
This compound™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA (1-5 µg)
-
Adherent cells in a 6-well plate (70-90% confluent)
-
Growth medium without antibiotics
Procedure:
-
One day prior to transfection, seed the cells in a 6-well plate in their normal growth medium without antibiotics, aiming for 70-90% confluency at the time of transfection.[10]
-
On the day of transfection, prepare the following solutions in separate sterile tubes:
-
Solution A (DNA solution): Dilute 1-5 µg of plasmid DNA in 100 µl of Opti-MEM™ I medium.[1]
-
Solution B (this compound solution): Gently mix the this compound™ Reagent. In a separate tube, dilute 2-25 µl of this compound™ in 100 µl of Opti-MEM™ I medium. Incubate at room temperature for 30-45 minutes.[1]
-
-
Combine Solution A and Solution B. Mix gently and incubate at room temperature for 10-15 minutes to allow the formation of DNA-lipid complexes. The solution may appear cloudy.[1]
-
While the complexes are forming, gently wash the cells once with serum-free medium.
-
Add the 200 µl of the DNA-lipid complex mixture dropwise to each well containing the cells. Gently rock the plate back and forth to ensure even distribution.[1]
-
Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[1]
-
After the incubation period, add 4 ml of complete growth medium to each well. There is no need to remove the transfection complexes.[1]
-
Incubate the cells for an additional 24-48 hours before assaying for transgene expression.[1]
Calcium Phosphate Transfection Protocol for Adherent Cells (10 cm dish format)
Materials:
-
2.5 M CaCl2
-
2x HEPES-buffered saline (HBS), pH 7.05
-
Plasmid DNA (10-50 µg)
-
Adherent cells in a 10 cm dish (50-80% confluent)
-
Complete growth medium
Procedure:
-
One day before transfection, seed cells in a 10 cm dish so they are 50-80% confluent on the day of transfection.
-
Prepare the DNA-calcium chloride solution:
-
In a sterile tube, add 10-50 µg of high-quality plasmid DNA.
-
Add sterile water to a final volume of 450 µl.
-
Add 50 µl of 2.5 M CaCl2. Mix well.
-
-
Prepare the phosphate buffer solution:
-
In a separate sterile tube, add 500 µl of 2x HBS.
-
-
Slowly add the DNA-CaCl2 solution dropwise to the 2x HBS while gently vortexing or bubbling air through the HBS solution. A fine, opalescent precipitate should form.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
Add the calcium phosphate-DNA precipitate dropwise and evenly over the surface of the medium in the 10 cm dish. Gently swirl the plate to distribute the precipitate.
-
Incubate the cells at 37°C in a CO2 incubator for 4-16 hours.
-
After incubation, remove the medium containing the precipitate and wash the cells gently with phosphate-buffered saline (PBS).
-
Add fresh, complete growth medium to the cells.
-
Incubate for 24-72 hours before assaying for gene expression.
Electroporation Protocol for Suspension Cells
Materials:
-
Electroporation cuvettes (0.4 cm gap)
-
Electroporator
-
Plasmid DNA (10-50 µg)
-
Suspension cells (in log-phase growth)
-
Electroporation buffer (e.g., serum-free medium or a specialized electroporation buffer)
-
Complete growth medium
Procedure:
-
Grow cells to a sufficient density and ensure they are in the logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them once with the electroporation buffer.
-
Resuspend the cells in cold electroporation buffer at a concentration of 5 x 10^6 to 1 x 10^7 cells/ml.
-
Add 10-50 µg of plasmid DNA to the cell suspension.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings for the specific cell type.
-
After the pulse, immediately transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated transfection workflow.
Caption: Calcium phosphate transfection workflow.
Caption: Electroporation transfection workflow.
Conclusion
This compound represented a significant advancement over early transfection methods like calcium phosphate precipitation and electroporation. Its development introduced a more efficient, reproducible, and broadly applicable method for introducing nucleic acids into eukaryotic cells. While calcium phosphate remains a cost-effective option for some applications and electroporation is invaluable for transfecting difficult cell lines, lipofection-based reagents like this compound offer a robust and versatile tool for a wide range of molecular biology research and drug development applications. The choice of the optimal transfection method will always depend on the specific cell type, the nature of the nucleic acid to be delivered, and the experimental goals, with a careful consideration of the trade-offs between transfection efficiency and cytotoxicity.
References
- 1. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. scirp.org [scirp.org]
- 4. Lipofectamine - Wikipedia [en.wikipedia.org]
- 5. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electroporation- and Liposome-Mediated Co-Transfection of Single and Multiple Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
Theoretical Efficiency of Lipofectin in Primary Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of using Lipofectin for the transfection of primary cell lines. This compound, a pioneering cationic lipid-based transfection reagent, is a 1:1 (w/w) formulation of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoylphosphatidylethanolamine (DOPE).[1] While newer reagents have since been developed, understanding the foundational principles of this compound's mechanism and its efficiency in these more challenging cell types remains critical for troubleshooting and optimizing transfection protocols.
Core Principles of this compound-Mediated Transfection
The process of introducing nucleic acids into eukaryotic cells using this compound, a method known as lipofection, is a multi-step process governed by electrostatic interactions and cellular uptake mechanisms. The theoretical efficiency of this process is contingent on the successful navigation of several cellular barriers.
The cationic nature of the DOTMA lipid is central to the process.[2] Its positively charged headgroup interacts spontaneously with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), leading to the condensation of the nucleic acid and the formation of a cationic lipid-nucleic acid complex, often referred to as a "lipoplex".[3][4] The helper lipid, DOPE, which is neutrally charged, plays a crucial role in destabilizing the lipid bilayer, which facilitates the fusion of the lipoplex with the cell membrane and subsequent endosomal escape.[5]
Once formed, the positively charged lipoplexes are drawn to the negatively charged surface of the cell membrane. The primary route of entry into the cell is through endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle. Both clathrin-mediated and caveolae-mediated endocytosis have been implicated in the uptake of cationic lipid-DNA complexes. The specific pathway utilized can be cell-type dependent.
Following internalization, the lipoplex is enclosed within an endosome. For successful transfection, the nucleic acid must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The fusogenic properties of DOPE are thought to be critical at this stage, promoting the destabilization of the endosomal membrane and the release of the nucleic acid cargo. Once in the cytoplasm, DNA must then be transported to the nucleus for transcription to occur. This nuclear entry is a significant barrier, particularly in non-dividing primary cells.
Quantitative Analysis of this compound Transfection Efficiency in Primary Cell Lines
The practical efficiency of this compound in primary cells is generally lower and more variable than in immortalized cell lines. This is attributed to several factors, including the often slower division rate of primary cells, their more robust cellular defense mechanisms, and variations in membrane composition and endocytic capacity. The following tables summarize available quantitative data on the transfection efficiency and cytotoxicity of this compound in various primary cell lines.
| Primary Cell Line | Transfection Efficiency (%) | Cell Viability (%) | Reference Reporter Gene | Notes |
| Primary Myoblasts | 22.33 | 89.92 | Single-stranded oligonucleotides | Efficiency was noted to be lower than more modern reagents like Lipofectamine 3000 and RNAiMAX in the same study.[6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ~4.7 | Not specified | Plasmid DNA | This study also noted that this compound exhibited marked inhibition of endothelial cell proliferation.[2] |
| Primary Neurons | 1-5 (general lipofection) | Not specified | Plasmid DNA | Transfection of postmitotic neurons with lipid-based reagents is notoriously challenging, with typical efficiencies in this low range.[7] |
It is important to note that transfection efficiency is highly dependent on experimental conditions, including the specific primary cell type and donor, the quality and quantity of the nucleic acid, the ratio of this compound to nucleic acid, and the incubation time.
Experimental Protocol: Determination of this compound Transfection Efficiency
This protocol outlines a key experiment to determine the transfection efficiency of this compound in a primary cell line using a reporter plasmid (e.g., expressing Green Fluorescent Protein - GFP).
Materials:
-
Primary cells of interest
-
Appropriate culture medium and supplements
-
This compound™ Reagent
-
Reporter plasmid DNA (e.g., pEGFP-N1)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
6-well tissue culture plates
-
Microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Seeding:
-
The day before transfection, seed the primary cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Use the appropriate complete culture medium without antibiotics.
-
-
Preparation of this compound-DNA Complexes (Lipoplexes):
-
For each well to be transfected, prepare two microcentrifuge tubes.
-
Tube A (DNA): Dilute 1-2 µg of the reporter plasmid DNA in 100 µL of serum-free medium. Mix gently.
-
Tube B (this compound): Gently mix the this compound vial. In a separate tube, dilute 2-10 µL of this compound in 100 µL of serum-free medium. The optimal ratio of this compound to DNA needs to be determined empirically, but a starting point of 1:2 to 1:5 (µg DNA: µL this compound) is common.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.[8]
-
-
Transfection:
-
Gently wash the cells once with serum-free medium.
-
Add the 200 µL of the this compound-DNA complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection Care:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium (with serum and antibiotics if desired).
-
Continue to incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Assessment of Transfection Efficiency:
-
Fluorescence Microscopy (Qualitative/Semi-quantitative): Observe the cells under a fluorescence microscope to visualize the percentage of GFP-positive cells.
-
Flow Cytometry (Quantitative):
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected directly.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells in the population.
-
-
Mandatory Visualizations
This compound-Mediated Transfection Workflow
Caption: Workflow of this compound-mediated transfection in primary cells.
Theoretical Signaling Pathway of this compound Uptake and Intracellular Trafficking
Caption: Key pathways in this compound uptake and intracellular processing.
References
- 1. Neurobiology Transfection Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. DOTMA Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
- 3. tandfonline.com [tandfonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. Transfection Techniques for Neuronal Cells | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of DOPE in Lipofectin Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the formulation of Lipofectin and other cationic liposomal transfection reagents. This compound, a widely used transfection reagent, is a 1:1 (w/w) formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral helper lipid DOPE.[1] The inclusion of DOPE is not arbitrary; it is a critical component that significantly enhances the efficiency of nucleic acid delivery into cells. This guide will delve into the mechanisms of action, present quantitative data on formulation characteristics, provide detailed experimental protocols, and visualize key pathways involved in the lipofection process.
The Fusogenic Power of DOPE: A Mechanistic Overview
DOPE is classified as a "helper lipid" due to its synergistic action with cationic lipids to improve transfection potency.[2] Its primary function is to facilitate the escape of the lipoplex—the complex formed between the cationic liposome and the negatively charged nucleic acid—from the endosome following cellular uptake.[3] This process is crucial for the therapeutic payload to reach the cytoplasm and, in the case of DNA, the nucleus.
The unique fusogenic properties of DOPE are attributed to its molecular geometry. Unlike bilayer-forming phospholipids with cylindrical shapes, DOPE possesses a small headgroup relative to its unsaturated acyl chains, resulting in a conical shape.[3] This molecular confirmation induces a negative curvature strain within a lipid bilayer, making it prone to transition into non-lamellar structures, particularly the inverted hexagonal (HII) phase.[3][4]
The acidic environment of the endosome is thought to trigger this structural transition in DOPE-containing liposomes. This transition destabilizes the endosomal membrane, promoting fusion between the liposome and the endosomal membrane and ultimately leading to the release of the nucleic acid cargo into the cytoplasm.[3][5] Formulations lacking DOPE, or those containing helper lipids that favor stable lamellar structures like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), often exhibit significantly lower transfection efficiencies due to their limited ability to facilitate endosomal escape.[3]
Data Presentation: Physicochemical and Biological Properties
The inclusion of DOPE in cationic liposome formulations has a demonstrable impact on their physicochemical properties and, consequently, their biological activity. The following tables summarize quantitative data from various studies, highlighting the effects of DOPE on particle size, zeta potential, and transfection efficiency. It is important to note that direct comparisons can be complex due to variations in experimental conditions, such as the specific cationic lipid used (DOTMA or the structurally similar DOTAP), the ratio of lipids, the cell lines tested, and the nature of the nucleic acid cargo.
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Particle Size (nm) | Zeta Potential (mV) | Cell Line | Transfection Efficiency | Reference |
| DOTAP | None | 1:0 | 125.3 ± 5.6 | 58.3 ± 2.1 | Huh7 | High | [4] |
| DOTAP | DOPE | 3:1 | 108.7 ± 3.2 | 52.1 ± 1.8 | Huh7 | High | [4] |
| DOTAP | DOPE | 1:1 | 95.4 ± 4.1 | 45.6 ± 2.5 | COS7 | High | [4] |
| DOTAP | DOPE | 1:3 | 87.2 ± 3.9 | 38.2 ± 1.5 | A549 | High | [4] |
| DOTAP | DOPE | 1:1 | ~150 | ~30 | HeLa, A549, SPC-A1 | High | [6] |
| DOTAP | Cholesterol | 1:1 | Not specified | Not specified | Multiple | Lower than DOTAP/DOPE | [7] |
| DC-Chol | DOPE | 3:2 | Not specified | Not specified | Multiple | High | [1] |
| DOTMA | DOPE | 1:1 (w/w) | Not specified | Not specified | Multiple | Low (in this study) | [1] |
| Formulation | Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity | Reference |
| DOTAP/DOPE (1:1) | HeLa | High | Moderate | [6] |
| DOTAP/DOPE (1:1) | A549 | High | Moderate | [6] |
| DOTAP/DOPE (1:1) | SPC-A1 | High | Moderate | [6] |
| DC-Chol/DOPE | CHO | Not specified | Not specified | [2] |
| DOTAP/DOPC | CHO | Lower than DC-Chol/DOPE | Not specified | [2] |
Experimental Protocols
Preparation of Cationic Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing cationic liposomes, such as those containing DOTMA and DOPE.
Materials:
-
Cationic lipid (e.g., DOTMA)
-
Helper lipid (DOPE)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., sterile, nuclease-free water, or phosphate-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of the cationic lipid and DOPE in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[8][9]
-
Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to ensure a thin, uniform lipid film is deposited on the inner surface of the flask.[8][9][10]
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[9]
-
Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[8][9]
-
Size Reduction (Optional): To obtain a more uniform size distribution of unilamellar vesicles (ULVs), the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11][12]
General Protocol for Cell Transfection using Cationic Liposomes
This protocol provides a general workflow for transfecting mammalian cells in culture. Optimization of reagent amounts and incubation times is recommended for each cell type and nucleic acid.
Materials:
-
Cationic liposome suspension (prepared as above or a commercial formulation like this compound)
-
Nucleic acid (plasmid DNA, mRNA, siRNA, etc.)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Mammalian cells in culture
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Preparation of Lipoplexes: a. Dilute the nucleic acid in a tube containing serum-free medium. b. In a separate tube, dilute the cationic liposome suspension in serum-free medium. c. Combine the diluted nucleic acid and the diluted liposome solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
Transfection: a. Remove the culture medium from the cells and wash with serum-free medium. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with a complete growth medium. b. Incubate the cells for 24-72 hours before assaying for gene expression or knockdown.
Mandatory Visualization
Caption: A logical workflow of the lipofection process.
Caption: The mechanism of DOPE-mediated endosomal escape.
References
- 1. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of helper lipids in cationic liposome-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Step-by-Step Protocol for Lipofectin-Mediated DNA Transfection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofectin® Reagent is a widely used cationic lipid formulation for the transfection of nucleic acids, such as plasmid DNA, RNA, and oligonucleotides, into a variety of eukaryotic cells.[1][2][3] This method, known as lipofection, relies on the electrostatic interaction between the positively charged synthetic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the negatively charged phosphate backbone of nucleic acids.[1][3][4] this compound is a 1:1 (w/w) combination of DOTMA and dioleoyl phosphatidylethanolamine (DOPE).[1][2][3] The resulting lipid-DNA complexes, or lipoplexes, can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm.[5][6] This document provides a detailed, step-by-step protocol for this compound-mediated DNA transfection, along with guidelines for optimization and troubleshooting to ensure successful experimental outcomes.
Key Experimental Protocols
Materials Required
-
This compound® Reagent (Store at 4°C, do not freeze)[1]
-
High-quality plasmid DNA
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)[1][2]
-
Complete cell culture medium with serum, without antibiotics
-
Adherent cells to be transfected
-
Sterile microcentrifuge tubes or polystyrene tubes[7]
-
Appropriate tissue culture plates (e.g., 6-well plates)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-mediated DNA transfection.
Step-by-Step Protocol for a 6-Well Plate Format
This protocol is provided for a single well of a 6-well plate. Adjust volumes and amounts proportionally for different plate formats.
Day 1: Cell Seeding
-
One day prior to transfection, seed 1–2 × 10^5 cells per well in 2 mL of complete growth medium without antibiotics.[1]
-
Incubate the cells overnight at 37°C in a CO2 incubator. The cells should be 40-60% confluent for transient transfection or 30-50% for stable transfection at the time of the procedure.[1]
Day 2: Transfection
-
Prepare DNA solution: In a sterile tube, dilute 1–5 µg of plasmid DNA in 100 µL of serum-free medium (e.g., Opti-MEM® I).[1][2]
-
Prepare this compound solution: In a separate sterile tube, gently mix the this compound® Reagent. Dilute 2–25 µL of this compound® in 100 µL of serum-free medium.[1][2]
-
Incubate this compound: Incubate the diluted this compound® at room temperature for 30–45 minutes.[1][2]
-
Form DNA-Lipofectin complexes: Combine the diluted DNA and the diluted this compound® (total volume of 200 µL). Mix gently by pipetting up and down.[1][2]
-
Incubate complexes: Incubate the mixture at room temperature for 10–15 minutes to allow the DNA-Lipofectin complexes to form. The solution may appear cloudy.[1][2]
-
Prepare cells for transfection: Gently wash the cells once with 2 mL of serum-free medium. Remove the wash medium.[1]
-
Add complexes to cells: Add the 200 µL of the DNA-Lipofectin complex mixture to the well. Gently rock the plate back and forth to distribute the complexes evenly.[2]
-
Incubate: Incubate the cells at 37°C in a CO2 incubator for 5–24 hours.[1][2] The optimal incubation time will vary depending on the cell type.
Day 3 and Beyond: Post-Transfection
-
Add growth medium: After the incubation period, add 1.8 mL of complete growth medium to each well. For stable transfections, add 4 mL of complete growth medium.[1] Alternatively, the medium containing the transfection complexes can be removed and replaced with fresh, complete growth medium.[8]
-
Incubate and assay: Incubate the cells for 24–72 hours before assaying for transient gene expression.[1] For stable cell line generation, passage the cells at a 1:5 or higher dilution into selective medium 48–72 hours post-transfection.[1]
Data Presentation: Optimization of Transfection Conditions
To achieve the highest transfection efficiency and cell viability, it is crucial to optimize several parameters. The following tables provide examples of how to structure optimization experiments.
Table 1: Optimization of DNA and this compound® Reagent Ratio
| Well | DNA (µg) | This compound® (µL) | DNA:this compound Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| 1 | 1 | 2 | 1:2 | ||
| 2 | 1 | 4 | 1:4 | ||
| 3 | 1 | 6 | 1:6 | ||
| 4 | 2 | 4 | 1:2 | ||
| 5 | 2 | 8 | 1:4 | ||
| 6 | 2 | 12 | 1:6 |
Table 2: Optimization of Cell Density
| Well | Seeding Density (cells/well) | Confluency at Transfection (%) | DNA (µg) | This compound® (µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 1 | 0.5 x 10^5 | ~30-40% | 2 | 8 | ||
| 2 | 1.0 x 10^5 | ~50-60% | 2 | 8 | ||
| 3 | 1.5 x 10^5 | ~70-80% | 2 | 8 | ||
| 4 | 2.0 x 10^5 | >90% | 2 | 8 |
Mechanism of this compound-Mediated Transfection
The process of lipofection involves several key steps, from the formation of the lipoplex to the expression of the transfected gene.
Caption: Mechanism of this compound-mediated DNA transfection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal DNA to this compound® ratio. | Optimize the ratio of DNA to this compound® as shown in Table 1. A common starting point is a 1:2 to 1:3 ratio of DNA (µg) to this compound® (µL).[9][10] |
| Cell density is too low or too high. | Optimize cell confluency at the time of transfection. For many cell lines, 70-90% confluency works best.[11] | |
| Poor quality of plasmid DNA. | Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and integrity.[9] | |
| Presence of serum during complex formation. | Always dilute DNA and this compound® and form complexes in serum-free medium.[1][2][9] | |
| Incorrect incubation times. | Ensure the diluted this compound® is incubated for 30-45 minutes before combining with DNA, and the complexes are incubated for 10-15 minutes before adding to cells.[1][2] | |
| High Cell Toxicity | Excessive amount of this compound® or DNA. | Reduce the amount of this compound® and/or DNA. Perform a dose-response optimization. |
| Prolonged exposure to transfection complexes. | Reduce the incubation time of the cells with the transfection complexes. Changing the medium after 4-6 hours can reduce toxicity for sensitive cells.[7][8] | |
| Cells are not healthy. | Ensure cells are healthy and in the logarithmic phase of growth. Avoid using cells that have been passaged too many times.[9][10] | |
| Presence of antibiotics during transfection. | Do not include antibiotics in the media during transfection as they can cause cell death.[1][2][3] |
Important Guidelines
-
Serum: While transfection is optimal in serum-free conditions, some cells may require the presence of serum. In such cases, form the DNA-Lipofectin complexes in serum-free medium before adding them to cells in complete medium.[1][2][3]
-
Media Compatibility: Some serum-free media formulations can inhibit cationic lipid-mediated transfection. It is recommended to use a compatible medium like Opti-MEM® I.[1][2][3]
-
Consistency: Maintain consistent cell seeding conditions and passage numbers between experiments to ensure reproducibility.[9]
By following this detailed protocol and considering the optimization and troubleshooting guidelines, researchers can effectively utilize this compound® for successful DNA transfection experiments.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. Lipofectamine - Wikipedia [en.wikipedia.org]
- 7. health.uconn.edu [health.uconn.edu]
- 8. researchgate.net [researchgate.net]
- 9. thermofisher.com [thermofisher.com]
- 10. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Utilizing Lipofectin™ Reagent for In Vitro siRNA and miRNA Delivery
Introduction
Lipofectin™ Reagent is a versatile, cationic liposome-based formulation designed for the transfection of nucleic acids, including siRNA and miRNA, into eukaryotic cells.[1][2] Comprising a 1:1 (w/w) mixture of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral lipid dioleoyl phosphatidylethanolamine (DOPE), this compound™ facilitates the entry of small RNA molecules into cells for gene silencing and functional analysis.[1][2] The positively charged liposomes encapsulate the negatively charged siRNA/miRNA, and this complex interacts with the negatively charged cell membrane, leading to uptake. While newer reagents have been developed specifically for small RNA delivery, this compound™ remains a viable option, particularly in well-established protocols and for cell types sensitive to cytotoxicity.[3][4] Optimization of key parameters such as reagent-to-RNA ratio, cell density, and incubation times is critical for achieving maximal gene silencing with minimal impact on cell viability.[5][6]
Mechanism of Action
The process of this compound™-mediated delivery begins with the electrostatic interaction between the cationic DOTMA lipid and the anionic phosphate backbone of the siRNA or miRNA. This interaction results in the formation of a condensed, positively charged lipid-RNA complex, often referred to as a "lipoplex". This complex approaches the cell surface and is internalized, primarily through endocytosis. Once inside the endosome, the "helper" lipid DOPE is thought to facilitate the disruption of the endosomal membrane, allowing the siRNA or miRNA to escape into the cytoplasm. In the cytoplasm, the small RNA is released and can engage with the RNA-Induced Silencing Complex (RISC) to mediate the degradation of its target mRNA (in the case of siRNA) or inhibit translation (in the case of miRNA), resulting in gene silencing.[7]
Data Presentation
Comparative Performance of Transfection Reagents
Quantitative studies comparing this compound™ with other commercially available transfection reagents highlight a trade-off between transfection efficiency and cell viability. While newer reagents may offer higher knockdown efficiency, this compound™ often demonstrates a superior safety profile with higher cell viability post-transfection.[3]
| Cell Line | Transfection Reagent | Transfection Efficacy (%) | Cell Viability (%) |
| HepG2 | This compound™ | 8.29 | 89.54 |
| Lipofectamine™ 3000 | >50 (approx.) | 70.59 | |
| RNAiMAX | >40 (approx.) | >80 (approx.) | |
| MCF-7 | This compound™ | 6.62 | 92.49 |
| Lipofectamine™ 3000 | 58.13 | 62.00 | |
| Lipofectamine™ 2000 | 33.29 | >80 (approx.) | |
| RNAiMAX | 31.92 | >80 (approx.) | |
| U87MG | This compound™ | 38.64 | >80 (approx.) |
| Lipofectamine™ 3000 | 58.21 | <70 (approx.) |
Table adapted from a study on single-stranded oligonucleotide delivery, providing insights into relative performance.[3]
Recommended Starting Conditions for Transfection
The following table provides recommended starting amounts for siRNA/miRNA and this compound™ for various culture vessel formats. These are starting points and should be optimized for each specific cell type and small RNA.[1][2]
| Culture Vessel | Surface Area (cm²) | Cell Seeding Density | siRNA/miRNA (pmol) | This compound™ (µL) | Dilution Volume (µL) |
| 96-well | 0.32 | 5,000 - 20,000 | 1 - 5 | 0.2 - 0.5 | 2 x 25 |
| 24-well | 1.9 | 40,000 - 80,000 | 10 - 20 | 0.5 - 1.5 | 2 x 50 |
| 12-well | 3.8 | 80,000 - 160,000 | 20 - 40 | 1.0 - 3.0 | 2 x 100 |
| 6-well | 9.6 | 200,000 - 400,000 | 50 - 100 | 2.5 - 7.5 | 2 x 250 |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for siRNA/miRNA Transfection
This protocol provides a step-by-step guide for transfecting adherent mammalian cells in a 6-well plate format. All amounts should be scaled proportionally for different plate sizes.
Materials:
-
This compound™ Reagent (Store at 4°C, do not freeze)[8]
-
siRNA or miRNA stock solution (e.g., 20 µM)
-
Reduced-serum medium (e.g., Opti-MEM™ I Medium)[1]
-
Appropriate cell culture medium with serum, without antibiotics[1][9]
-
Adherent cells in logarithmic growth phase
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2 mL of their normal growth medium (containing serum, without antibiotics) so they reach 30-50% confluency at the time of transfection.[10]
-
Complex Preparation (Day of Transfection):
-
Important: this compound™-siRNA/miRNA complexes must be prepared in a serum-free medium. The presence of serum during complex formation can interfere with the process.[8][11]
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
Tube A (siRNA/miRNA Dilution): Dilute 50-100 pmol of the small RNA in 250 µL of Opti-MEM™ I Medium. Mix gently by flicking the tube.
-
Tube B (this compound™ Dilution): Mix the this compound™ vial gently. Dilute 2.5-7.5 µL of this compound™ in 250 µL of Opti-MEM™ I Medium. Mix gently and incubate for 30-45 minutes at room temperature.[1][2]
-
-
Complex Formation:
-
Combine the diluted siRNA/miRNA (from Tube A) with the diluted this compound™ (from Tube B). The total volume will be 500 µL.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.[2]
-
-
Transfection:
-
While the complexes are incubating, gently wash the cells once with serum-free medium and then add 0.8-1.0 mL of fresh serum-free culture medium to each well.[1]
-
Add the 500 µL of this compound™-RNA complex dropwise to each well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.[2]
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[2] The optimal time depends on the cell line and should be determined empirically. A shorter incubation may reduce cytotoxicity.
-
After the initial incubation, the medium containing the transfection complexes can be removed and replaced with 2 mL of normal growth medium (with serum, antibiotics can be added at this stage). Alternatively, 1-2 mL of complete growth medium can be added directly to the wells.[1]
-
-
Analysis:
-
Assay for gene knockdown 24-72 hours after the start of transfection. The optimal time point for analysis depends on the stability of the target mRNA and protein.[10] Analysis can be performed using methods such as qRT-PCR for mRNA levels or Western blotting for protein levels.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Invitrogen™ this compound™ Transfection Reagent | LabMart Limited [labmartgh.com]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Lipofectamine - Wikipedia [en.wikipedia.org]
- 8. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Lipofectin-Mediated Plasmid DNA Transfection into HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the successful transfection of plasmid DNA into HeLa cells using Lipofectin, a cationic lipid-based transfection reagent. The information is curated for professionals in research and drug development to ensure reliable and reproducible results.
Introduction
This compound is a widely utilized cationic lipid formulation for delivering nucleic acids, such as plasmid DNA, into eukaryotic cells. This method, known as lipofection, relies on the electrostatic interaction between the positively charged lipid vesicles and the negatively charged phosphate backbone of the DNA. The resulting lipid-DNA complexes, or lipoplexes, are then internalized by the cells, primarily through endocytosis, leading to the expression of the desired gene. HeLa, a human cervical adenocarcinoma cell line, is a robust and commonly used model in cell and molecular biology, making the optimization of transfection in these cells crucial for a variety of experimental applications.
Principle of this compound Transfection
Lipofection operates on the principle of charge-based interactions. Cationic lipids, the key component of this compound, possess a positively charged head group and a hydrophobic tail. When mixed with plasmid DNA in an aqueous solution, these lipids spontaneously form liposomes that encapsulate the DNA, creating a net-positive charge on the surface of the resulting lipoplex. This positive charge facilitates the binding of the lipoplex to the negatively charged cell membrane, triggering cellular uptake. Once inside the cell, the lipoplex must escape the endosomal pathway to release the plasmid DNA into the cytoplasm. The DNA then translocates to the nucleus, where the cellular machinery transcribes and translates the gene of interest.
The cellular uptake of lipoplexes is an active process predominantly mediated by endocytosis. Both clathrin-mediated and caveolae-mediated endocytic pathways have been identified as playing significant roles in the internalization of these complexes.[1][2] Following endocytosis, the lipoplex is enclosed within an endosome. For successful transfection, the plasmid DNA must be released from the endosome before it is degraded by lysosomal fusion. The "proton sponge" effect is one proposed mechanism for endosomal escape, where the cationic lipids buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane.[3] Another mechanism involves the interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the DNA into the cytoplasm.[3]
Quantitative Data Summary
The efficiency of transfection and its impact on cell viability can vary significantly based on the transfection reagent used, the ratio of reagent to DNA, and the cell density. The following tables summarize quantitative data from studies comparing different lipofection reagents in HeLa cells.
| Transfection Reagent | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| FuGENE-HD | 43.66 ± 1.52 | > 95 | [4][5] |
| Lipofectamine™ 2000 | 31.66 ± 2.5 | Not specified | [4] |
| X-tremeGENE | 4.33 ± 1.15 | Not specified | [4] |
| Lipofectamine | 87.8 - 97.8 | 46.9 - 61.9 | [6] |
| METAFECTENE EASY | 88 | ~79.5 | [6] |
| K4 Transfection System (48h) | 67.73 | Slightly reduced vs. control | [7] |
| Lipofectamine™ 3000 (48h) | 41.03 | Significantly reduced vs. control | [7] |
| K4 Transfection System (72h) | 63.17 | Slightly reduced vs. control | [7] |
| Lipofectamine™ 3000 (72h) | 36.57 | Significantly reduced vs. control | [7] |
Note: Transfection efficiencies and cell viability are highly dependent on experimental conditions and the specific plasmid used. The data presented here is for comparative purposes.
Experimental Protocols
This section provides a detailed protocol for the transfection of plasmid DNA into HeLa cells in a 24-well plate format using a generic this compound-type reagent. Optimization is crucial for achieving the best results.
Materials
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Plasmid DNA of high purity
-
This compound reagent
-
24-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Pre-Transfection Cell Preparation
-
The day before transfection, seed HeLa cells in a 24-well plate at a density of 4 x 10^4 cells per well in 0.5 mL of complete growth medium.[8][9]
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
On the day of transfection, ensure the cells are 50-80% confluent.[8][9] Healthy, actively dividing cells at an appropriate confluency are critical for successful transfection.
Transfection Procedure
-
DNA Dilution: For each well to be transfected, dilute 0.25 µg of plasmid DNA into 100 µL of serum-free medium in a sterile tube.[8][9] Mix gently.
-
This compound Dilution and Complex Formation:
-
Cell Transfection:
-
Post-Transfection Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator.
-
Incubate for 18-48 hours before assaying for transgene expression.[8][10] The optimal incubation time will depend on the plasmid and the specific gene being expressed.
-
The medium containing the complexes does not necessarily need to be removed, though for sensitive cell lines, replacing the medium after 4-6 hours may reduce cytotoxicity.[10]
-
Optimization Parameters
To achieve the highest transfection efficiency and cell viability, it is essential to optimize several parameters:
-
Cell Density: Ensure cells are greater than 90% viable and in a logarithmic growth phase.[11]
-
DNA to this compound Ratio: Vary the ratio of plasmid DNA (in µg) to this compound reagent (in µL) from 1:0.5 to 1:5 to find the optimal balance between efficiency and toxicity.[10][11]
-
DNA Quality: Use high-purity plasmid DNA, free of contaminants such as endotoxins.[11]
-
Presence of Serum: While complex formation should occur in serum-free media, the transfection itself can often be performed in the presence of serum, which can improve cell viability.[11][12]
Visualizations
Experimental Workflow
Caption: Workflow for this compound-mediated transfection of HeLa cells.
Cellular Uptake Pathway
Caption: Mechanism of cationic lipid-mediated DNA transfection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Transfection Efficiency | Suboptimal DNA:this compound ratio | Optimize the ratio, testing a range from 1:0.5 to 1:5 (µg DNA:µL reagent). | [10][11] |
| Poor quality plasmid DNA | Use a high-purity plasmid preparation with low endotoxin levels. | [11] | |
| Incorrect cell density | Ensure cells are 50-80% confluent at the time of transfection. | [8][9] | |
| Presence of antibiotics or serum during complexation | Prepare DNA and this compound dilutions in serum-free and antibiotic-free medium. | [11][12] | |
| High Cell Toxicity | Too much this compound reagent | Decrease the amount of this compound or adjust the DNA:this compound ratio. | [13] |
| Extended exposure to complexes | Change the medium 4-6 hours post-transfection. | [10] | |
| Cells are not healthy | Use low-passage, healthy cells that are actively dividing. | [9] | |
| Transfection in serum-free medium | Add complexes to cells in complete growth medium containing serum. | [11][12] |
References
- 1. [PDF] The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery | Semantic Scholar [semanticscholar.org]
- 2. The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery [scirp.org]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biontex.com [biontex.com]
- 7. biontex.com [biontex.com]
- 8. Transfecting Plasmid DNA into HeLa S3 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. thermofisher.com [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Stable Cell Lines Using Lipofectin™
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which have integrated a foreign gene into their genome, is a cornerstone of modern biological research and drug development.[1][2] These cell lines provide a consistent and reproducible system for studying gene function, producing recombinant proteins, and screening potential therapeutic compounds.[2][3] Lipofectin™ Transfection Reagent is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE).[4][5] This reagent is a reliable tool for introducing nucleic acids into eukaryotic cells to generate such stable cell lines.
This document provides a detailed protocol for establishing stable cell lines using this compound™, including optimization strategies, selection procedures, and clonal isolation.
Principle of Lipofection-Mediated Stable Transfection
This compound™ facilitates the entry of DNA into cells by forming a complex with the negatively charged plasmid DNA. This lipid-DNA complex has a net positive charge, which promotes its interaction with the negatively charged cell membrane, leading to uptake of the DNA. Once inside the cell, a small fraction of the foreign DNA integrates into the host cell's genome.[1] The inclusion of a selectable marker gene in the plasmid allows for the selection of these rare integration events. By culturing the transfected cells in the presence of a selective agent (e.g., an antibiotic), only the cells that have successfully integrated the plasmid and express the resistance gene will survive and proliferate, forming colonies that can be isolated and expanded into stable cell lines.[1][6]
Experimental Protocols
I. Determination of Optimal Antibiotic Concentration (Kill Curve)
Prior to transfection, it is crucial to determine the minimum concentration of the selective antibiotic that is lethal to the untransfected parental cell line. This is achieved by generating a "kill curve."
Methodology:
-
Cell Plating: Seed the parental cells at a low density (e.g., 20-25% confluency) in multiple wells of a 24-well plate.
-
Antibiotic Dilutions: Prepare a range of concentrations of the selective antibiotic (e.g., G418, Puromycin, Hygromycin B) in the normal growth medium.
-
Treatment: The following day, replace the medium in the wells with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the cells and monitor their viability every 2-3 days. Replace the selective medium every 3-4 days.[6]
-
Endpoint: After 7-10 days, identify the lowest antibiotic concentration that results in complete cell death. This concentration will be used for selecting stable transfectants.
II. Plasmid DNA Preparation
For stable transfection, it is highly recommended to use linearized plasmid DNA, as this can improve the efficiency of integration into the host genome.[7]
Methodology:
-
Linearization: Digest the plasmid DNA with a restriction enzyme that cuts only once within the plasmid, preferably in a non-essential region such as the multiple cloning site, ensuring that the expression cassettes for the gene of interest and the selectable marker remain intact.[7]
-
Purification: Purify the linearized DNA from the restriction enzyme and buffer components using a commercial DNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the linearized DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
III. Stable Transfection using this compound™
This protocol is optimized for a 6-well plate format. For other formats, adjust the amounts of DNA, this compound™, and media in proportion to the surface area.[8]
Methodology:
-
Cell Plating: One day before transfection, plate the cells in complete growth medium without antibiotics, aiming for them to be 70-90% confluent at the time of transfection.[9][10]
-
Preparation of DNA-Lipofectin™ Complexes:
-
In a sterile tube, dilute 1-5 µg of linearized plasmid DNA in 100 µl of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).[4][5]
-
In a separate sterile tube, mix the this compound™ reagent gently and then dilute 2-25 µl in 100 µl of serum-free medium. Let this solution stand at room temperature for 30-45 minutes.[4][5][8]
-
Combine the diluted DNA and the diluted this compound™ (total volume = 200 µl). Mix gently and incubate at room temperature for 10-15 minutes to allow the complexes to form. The solution may appear cloudy.[4][5][8]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 1.8 ml of serum-free medium to the 200 µl of DNA-Lipofectin™ complexes and mix gently.
-
Remove the wash medium from the cells and add the 2 ml of the final complex mixture to the well.
-
Incubate the cells at 37°C in a CO₂ incubator for 5-24 hours.[8]
-
-
Post-Transfection:
IV. Selection and Isolation of Stable Clones
Methodology:
-
Initiation of Selection: 48-72 hours post-transfection, passage the cells into a larger vessel (e.g., 100 mm dish) at various dilutions (e.g., 1:5, 1:10) in growth medium containing the predetermined optimal concentration of the selective antibiotic.[8][10]
-
Maintenance of Selective Pressure: Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic concentration.[6] Significant cell death of non-transfected cells should be observed within the first few days.
-
Colony Formation: Monitor the plates for the appearance of antibiotic-resistant colonies, which may take 2-3 weeks depending on the cell line.[6]
-
Clonal Isolation:
-
Once colonies are visible and of a sufficient size (e.g., 500-1000 cells), they can be isolated.[6]
-
Using a sterile pipette tip, gently scrape and aspirate individual, well-isolated colonies.
-
Alternatively, use cloning cylinders to isolate colonies. Place a sterile cylinder, dipped in sterile grease, over a colony. Add a small amount of trypsin-EDTA to the cylinder to detach the cells, then aspirate the cell suspension.
-
-
Expansion of Clones: Transfer each isolated colony into a separate well of a 24-well plate containing selective medium.
-
Expansion and Characterization: Expand the clonal populations sequentially into larger culture vessels. Once a sufficient number of cells is obtained, cryopreserve aliquots and characterize the clones for the expression of the gene of interest using techniques such as Western blotting, qPCR, or functional assays.
Data Presentation
Table 1: Recommended Starting Conditions for this compound™ Transfection in a 6-well Plate
| Component | Amount per Well |
| Plasmid DNA | 1-5 µg[4][5] |
| This compound™ Reagent | 2-25 µl[4][5] |
| Serum-Free Medium for Dilution | 200 µl (100 µl for DNA + 100 µl for this compound™)[4][5] |
| Final Volume of Transfection Mix | 2 ml[8] |
| Cell Seeding Density (day before) | 70-90% confluency at transfection[9][10] |
Table 2: Optimization Ranges for Key Transfection Parameters
| Parameter | Recommended Range | Purpose of Optimization |
| DNA (µg) : this compound™ (µl) Ratio | 1:0.5 to 1:5 | To maximize transfection efficiency and minimize cytotoxicity[10] |
| Cell Confluency at Transfection | 70-95% | High cell density can improve efficiency and reduce toxicity[10][11] |
| Transfection Incubation Time | 5-24 hours | To balance transfection efficiency with cell viability[4][8] |
| Post-transfection Incubation (before selection) | 24-72 hours | To allow for expression of the resistance gene[8][10] |
Visualization of Workflows
Caption: Workflow for generating stable cell lines using this compound™.
Caption: Formation of DNA-Lipofectin™ complexes for transfection.
References
- 1. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. genscript.com [genscript.com]
Application Notes and Protocols for Optimal Transfection with Lipofectin™ Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for optimizing the concentration of Lipofectin™ Reagent to achieve maximal transfection efficiency in a variety of eukaryotic cells. The following sections offer starting recommendations, detailed experimental procedures for optimization, and troubleshooting advice.
Introduction to this compound™ Reagent
This compound™ Reagent is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE). It is a versatile reagent suitable for the transfection of DNA, RNA, and oligonucleotides into a wide range of mammalian cells. The positively charged liposomes encapsulate negatively charged nucleic acids, facilitating their entry into cells through endocytosis. Optimization of the this compound™ to nucleic acid ratio, cell density, and other experimental parameters is crucial for achieving high transfection efficiency and cell viability.
Key Experimental Parameters for Optimization
Successful transfection with this compound™ Reagent is dependent on the careful optimization of several key parameters. The interplay between these factors will determine the overall efficiency and reproducibility of your experiments.
-
This compound™ Reagent Concentration: The ratio of this compound™ to nucleic acid is a critical determinant of transfection efficiency. A systematic titration is recommended to identify the optimal ratio for each cell type and nucleic acid combination.
-
Nucleic Acid Concentration and Quality: The amount and purity of the DNA or RNA used are essential. Plasmid DNA should be of high purity, with an A260/A280 ratio of 1.8–2.0.
-
Cell Type and Density: Different cell lines have varying susceptibilities to transfection. It is important to plate cells at an optimal density to ensure they are actively dividing at the time of transfection. For most adherent cell lines, a confluency of 40-80% at the time of transfection is recommended for transient transfections.[1]
-
Serum and Antibiotics: The formation of this compound™-DNA complexes should be performed in a serum-free medium, as serum proteins can interfere with complex formation.[1] Similarly, antibiotics should be avoided during the transfection process as they can lead to cell death.[1]
-
Incubation Times: The duration of complex formation and the incubation of cells with the transfection complexes are important parameters to optimize.
Data Presentation: Optimizing this compound™ Concentration
While the optimal concentration of this compound™ Reagent is highly cell-type dependent, the following tables provide recommended starting concentrations for optimization in different culture vessel formats. These ranges are based on manufacturer recommendations and should be used as a starting point for your experiments.
Table 1: Recommended Starting Concentrations for this compound™ Transfection (per well)
| Culture Vessel | Surface Area (cm²) | DNA (µg) | This compound™ Reagent (µl) |
| 96-well | 0.3 | 0.1 - 0.2 | 0.2 - 0.5 |
| 24-well | 1.9 | 0.4 - 0.8 | 1.0 - 2.5 |
| 12-well | 3.8 | 0.8 - 1.6 | 2.0 - 5.0 |
| 6-well | 9.6 | 1 - 5 | 2 - 25 |
| 60 mm dish | 21 | 5 - 10 | 10 - 50 |
| 100 mm dish | 56 | 10 - 20 | 20 - 100 |
Table 2: Optimization Matrix for a 6-Well Plate Format
This table provides a template for a two-dimensional optimization experiment, varying both the amount of DNA and this compound™ Reagent.
| DNA = 1 µg | DNA = 2 µg | DNA = 4 µg | |
| This compound™ = 2 µl | Test 1 | Test 4 | Test 7 |
| This compound™ = 5 µl | Test 2 | Test 5 | Test 8 |
| This compound™ = 10 µl | Test 3 | Test 6 | Test 9 |
Experimental Protocols
General Protocol for Transfection of Adherent Cells in a 6-Well Plate
This protocol provides a general procedure for transfecting adherent cells. All steps should be performed in a sterile environment.
Materials:
-
Adherent cells in logarithmic growth phase
-
This compound™ Reagent
-
Plasmid DNA (0.5-1.0 µg/µl in sterile water or TE buffer)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Complete growth medium (with serum, without antibiotics)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 40-60% confluent at the time of transfection. For many cell lines, this is approximately 1-2 x 10^5 cells per well in 2 ml of complete growth medium.[1]
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 1-5 µg of plasmid DNA into 100 µl of serum-free medium.[1] Mix gently.
-
Preparation of this compound™ Solution: In a separate sterile microcentrifuge tube, mix the this compound™ Reagent gently before use. Dilute 2-25 µl of this compound™ Reagent into 100 µl of serum-free medium.[1] Incubate at room temperature for 30-45 minutes.[1]
-
Formation of Transfection Complexes: Combine the diluted DNA solution with the diluted this compound™ Reagent solution (total volume = 200 µl). Mix gently and incubate at room temperature for 10-15 minutes. The solution may appear cloudy.[1]
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium.
-
Add 0.8 ml of serum-free medium to the well.
-
Add the 200 µl of the this compound™-DNA complexes dropwise to the well.
-
Mix gently by rocking the plate back and forth.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[1]
-
Post-Transfection:
-
After the incubation period, add 1 ml of complete growth medium containing twice the normal serum concentration to each well without removing the transfection mixture.
-
Alternatively, the transfection mixture can be removed and replaced with 2 ml of fresh, complete growth medium.
-
-
Assay for Gene Expression: Analyze for transgene expression 24-72 hours post-transfection, depending on the cell type and the nature of the expressed protein.[1]
Protocol for Optimization of this compound™ Concentration
This protocol outlines a method for systematically optimizing the this compound™ to DNA ratio for your specific cell type. This is typically performed in a 24-well plate format for efficiency.
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 40-60% confluency on the day of transfection.
-
Prepare a Master Mix of DNA: Dilute a fixed amount of your plasmid DNA (e.g., 0.5 µg per well) in serum-free medium. Prepare enough for the number of wells you will be testing, plus a small excess.
-
Titrate this compound™ Reagent: In a series of sterile microcentrifuge tubes, prepare different dilutions of this compound™ Reagent in serum-free medium. For a 24-well plate, you might test a range from 0.5 µl to 5.0 µl per well.
-
Form Complexes: Add the diluted DNA master mix to each of the this compound™ dilutions. Mix gently and incubate at room temperature for 10-15 minutes.
-
Transfect Cells: Add the different complex formations to their respective wells as described in the general protocol.
-
Analyze Results: After the appropriate incubation time, assay for reporter gene expression (e.g., GFP fluorescence, luciferase activity) to determine which this compound™ to DNA ratio yielded the highest transfection efficiency with minimal cytotoxicity.
Visualizations
Signaling Pathway: Cellular Uptake of this compound™-NA Complexes
The primary mechanism for the entry of this compound™-nucleic acid complexes into the cell is through endocytosis. The two main endocytic pathways involved are clathrin-mediated endocytosis and caveolae-mediated endocytosis.
References
Application of Lipofectin in CRISPR/Cas9 Gene Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of genetic engineering, offering a powerful and precise tool for genome modification. A critical component of successful gene editing is the efficient delivery of CRISPR/Cas9 components—the Cas9 nuclease and a single guide RNA (sgRNA)—into the target cells. Lipofectin and its advanced formulations, such as Lipofectamine™ 2000, Lipofectamine™ 3000, and Lipofectamine™ CRISPRMAX™, are cationic lipid-based transfection reagents widely used for this purpose. These reagents form complexes with the negatively charged nucleic acids or ribonucleoprotein (RNP) complexes, facilitating their entry into cells through endocytosis. This document provides detailed application notes and protocols for the use of this compound-based reagents in CRISPR/Cas9 gene editing experiments.
Mechanism of Action: Cationic Lipid-Mediated Delivery
Cationic lipids, the key components of this compound, possess a positively charged head group and a hydrophobic tail. In an aqueous environment, they self-assemble into liposomes. When mixed with the CRISPR/Cas9 components (either as plasmids encoding Cas9 and sgRNA or as pre-formed Cas9-sgRNA RNPs), the positively charged liposomes interact with the negatively charged phosphate backbone of the nucleic acids or the RNP complex.[1][2][3] This interaction results in the formation of lipid-nucleic acid complexes, often referred to as lipoplexes.
These lipoplexes, with a net positive charge, can then associate with the negatively charged cell membrane and are internalized by the cell, primarily through endocytosis.[4][5] Once inside the cell, the lipoplexes must escape the endosome to release their cargo into the cytoplasm. The "proton sponge" effect is one proposed mechanism for endosomal escape, where the cationic lipids buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, eventually causing endosomal swelling and rupture.[5] For CRISPR/Cas9 RNPs, the Cas9 protein is then free to translocate to the nucleus, guided by its nuclear localization signal (NLS), to perform gene editing. When using plasmids, the DNA must enter the nucleus for transcription and subsequent translation of the Cas9 and sgRNA components.
Quantitative Data Summary
The efficiency of this compound-based reagents for CRISPR/Cas9 gene editing can vary depending on the cell type, the specific reagent used, and the format of the CRISPR components (plasmid vs. RNP). The following tables summarize reported efficiencies and cell viabilities from various studies.
Table 1: Gene Editing Efficiency of Lipofectamine Reagents in Various Cell Lines
| Cell Line | CRISPR/Cas9 Format | Lipofectamine Reagent | Gene Editing Efficiency (%) | Reference |
| HEK293FT | RNP | CRISPRMAX | 85 | |
| Mouse ES cells | RNP | CRISPRMAX | 75 | [6] |
| Human iPSCs | RNP | CRISPRMAX | 55 | [6] |
| U2OS | RNP | Lipofectamine 2000 | up to 80 | [7] |
| HEK 293 | Plasmid | Lipofectamine 2000 | Not specified, but effective | [8] |
| Citrus Protoplasts | Plasmid | Lipofectamine LTX | 30-51 | |
| HEK 293T | Plasmid | Lipofectamine 3000 | Comparable to MVL5-based lipoplexes | [9] |
| Porcine Oocytes | RNP | Lipofectamine 3000 / CRISPRMAX | Similar to electroporation | [10] |
Table 2: Comparison of Cell Viability with Different Transfection Methods
| Cell Line | Transfection Reagent/Method | Cell Viability (%) | Reference |
| Citrus Protoplasts | Lipofectamine LTX | 45 | [11] |
| HEK 293T | MVL5-based lipoplexes (CR (+/-) 3) | 86 | [9] |
| HEK 293T | MVL5-based lipoplexes (CR (+/-) 10) | 57 | [9] |
| HeLa | Lipofectamine 2000 | Lower than other reagents tested | [12] |
| HeLa | Acoustoporation | ~50 | [13] |
Experimental Protocols
Protocol 1: this compound-Mediated Transfection of Cas9-sgRNA Ribonucleoprotein (RNP)
This protocol is a general guideline for the delivery of pre-formed Cas9-sgRNA RNPs into mammalian cells using a this compound-based reagent like Lipofectamine™ CRISPRMAX™. Optimization is recommended for each cell type and target gene.
Materials:
-
Cas9 Nuclease (with NLS)
-
Synthetic sgRNA specific to the target gene
-
Lipofectamine™ CRISPRMAX™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Culture plates (e.g., 24-well plate)
-
Adherent or suspension cells in culture
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to reach 30-70% confluency on the day of transfection. For adherent cells, this is typically 4 x 104 to 9 x 104 cells per well.[14] For suspension cells, seed on the day of transfection.
-
RNP Complex Formation: a. In a sterile microcentrifuge tube (Tube 1), dilute the Cas9 protein and sgRNA in Opti-MEM™ I Reduced Serum Medium. A common starting point is a 1:1 to 1.3:1 molar ratio of sgRNA to Cas9 protein.[15] For a 24-well plate, you might use 1250 ng of Cas9 protein and 240 ng of sgRNA in 25 µL of Opti-MEM™.[14] b. Gently mix and incubate at room temperature for 5-10 minutes to allow the RNP complex to form.[15]
-
Lipofection Reagent Preparation: a. In a separate sterile microcentrifuge tube (Tube 2), dilute the Lipofectamine™ CRISPRMAX™ reagent in Opti-MEM™ I Reduced Serum Medium. For a 24-well plate, a starting point could be 1.5 µL of reagent in 25 µL of Opti-MEM™.[6] b. Mix gently.
-
Formation of Lipoplexes: a. Add the RNP complex solution (from Tube 1) to the diluted Lipofectamine™ CRISPRMAX™ solution (Tube 2). b. Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the formation of Cas9 RNP-lipid complexes.[6]
-
Transfection: a. Add the entire volume of the lipoplex solution drop-wise to the cells in the 24-well plate. b. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After incubation, harvest the cells to assess gene editing efficiency using methods such as Sanger sequencing with TIDE/ICE analysis, or next-generation sequencing (NGS).
Protocol 2: this compound-Mediated Transfection of CRISPR/Cas9 Plasmids
This protocol provides a general procedure for delivering a single plasmid encoding both Cas9 and the sgRNA using a reagent like Lipofectamine™ 2000 or 3000.
Materials:
-
All-in-one CRISPR/Cas9 plasmid
-
Lipofectamine™ 2000 or 3000 Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Culture plates (e.g., 24-well plate)
-
Adherent cells in culture
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: Seed cells one day prior to transfection to achieve 70-90% confluency at the time of transfection.[16]
-
Plasmid DNA and Lipofection Reagent Preparation: a. In a sterile tube (Tube A), dilute the CRISPR/Cas9 plasmid DNA in Opti-MEM™. For a 24-well plate, a starting point is 0.5 µg of plasmid in 50 µL of Opti-MEM™. b. In a separate sterile tube (Tube B), dilute the Lipofectamine™ reagent in Opti-MEM™. For a 24-well plate, a starting point is 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™.[8]
-
Formation of Lipoplexes: a. Combine the diluted DNA (Tube A) and the diluted Lipofectamine™ reagent (Tube B). b. Mix gently and incubate at room temperature for 5-20 minutes.
-
Transfection: a. Add the DNA-lipid complexes to the cells. b. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection Care and Analysis: a. The medium can be changed after 4-6 hours if cytotoxicity is a concern. b. Analyze gene editing efficiency 48-72 hours post-transfection.
Experimental Workflow Visualization
Optimization and Troubleshooting
To achieve optimal gene editing results, it is crucial to optimize several parameters of the transfection protocol.
-
Cell Health and Density: Transfect cells that are in a healthy, actively dividing state. Cell confluency at the time of transfection is a critical factor; typically, 30-70% confluency is recommended for RNP delivery.[17] Overly confluent or sparse cultures can lead to reduced transfection efficiency and increased cytotoxicity.
-
Reagent-to-Nucleic Acid/RNP Ratio: The ratio of the this compound reagent to the CRISPR/Cas9 components should be optimized for each cell type. A titration of the transfection reagent is recommended to find the balance between high efficiency and low cytotoxicity.[15]
-
Concentration of CRISPR Components: The amounts of Cas9 and sgRNA can be varied to optimize editing efficiency. It is important to maintain an appropriate molar ratio, with a slight excess of sgRNA often being beneficial.[15]
-
Incubation Times: The incubation times for the formation of RNP complexes and lipoplexes, as well as the duration of cell exposure to the lipoplexes, can be adjusted. Prolonged exposure may increase efficiency but can also lead to higher cell death.[18]
For troubleshooting common issues such as low editing efficiency or high cell toxicity, refer to the guidelines provided by the specific Lipofectamine reagent manufacturer. Common causes include suboptimal cell conditions, incorrect reagent ratios, or the quality of the CRISPR components.[15]
Conclusion
This compound and its derivatives are versatile and effective reagents for the delivery of CRISPR/Cas9 components into a wide range of cell types. By providing a non-viral, easy-to-use method, they represent a valuable tool for researchers in basic science and drug development. The delivery of pre-formed RNP complexes using reagents like Lipofectamine™ CRISPRMAX™ is particularly advantageous as it leads to transient Cas9 activity, potentially reducing off-target effects, and can be more efficient in certain cell types compared to plasmid-based approaches.[8] Careful optimization of the experimental conditions is key to achieving high gene editing efficiencies while maintaining good cell viability.
References
- 1. Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipofectamine - Wikipedia [en.wikipedia.org]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. scirp.org [scirp.org]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Improved delivery of Cas9 protein/gRNA complexes using lipofectamine CRISPRMAX - ProQuest [proquest.com]
- 8. Comparative Analysis of Lipid-Mediated CRISPR-Cas9 Genome Editing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro CRISPR/Cas9 Transfection and Gene-Editing Mediated by Multivalent Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of lipofection protocols for CRISPR/Cas9 delivery in porcine zona pellucida intact oocytes: A study of coincubation duration and reagent efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cationic lipid mediated CRISPR/Cas9 technique for the production of stable genome edited citrus plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. editco.bio [editco.bio]
- 16. biocompare.com [biocompare.com]
- 17. genscript.com [genscript.com]
- 18. Timing and duration of lipofection-mediated CRISPR/Cas9 delivery into porcine zygotes affect gene-editing events - PMC [pmc.ncbi.nlm.nih.gov]
Co-transfection of Multiple Plasmids Using Lipofectin™ Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofectin™ Transfection Reagent is a versatile, cationic liposome-based formulation designed for the delivery of nucleic acids into eukaryotic cells. Comprising a 1:1 (w/w) mixture of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoylphosphatidylethanolamine (DOPE), this compound™ facilitates the efficient transfection of DNA, RNA, and oligonucleotides. A key application of this technology is the co-transfection of multiple plasmid vectors, enabling the simultaneous introduction of several genes into a single cell. This capability is crucial for a wide range of research applications, including the study of protein-protein interactions, the analysis of complex signaling pathways, and the production of viral vectors.
These application notes provide detailed protocols and guidelines for the successful co-transfection of multiple plasmids using this compound™ Reagent. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this technique in their experimental workflows.
Principles of Co-transfection with this compound™
The fundamental principle of co-transfecting multiple plasmids is to maintain a constant total amount of DNA while adjusting the ratios of the individual plasmids. The this compound™-DNA complexes are formed through electrostatic interactions between the positively charged liposomes and the negatively charged phosphate backbone of the DNA. These complexes are then taken up by the cells, leading to the release of the plasmids into the cytoplasm and subsequent gene expression.
When co-transfecting, it is crucial to optimize several parameters to achieve high efficiency and cell viability. These include the total DNA concentration, the ratio of this compound™ to total DNA, the ratio of the individual plasmids, and the cell density at the time of transfection.
Applications of Multiple Plasmid Co-transfection
The ability to introduce multiple plasmids into a single cell opens up a vast array of experimental possibilities:
-
Studying Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) rely on the co-expression of two proteins tagged with different fluorescent or luminescent reporters.
-
Reconstituting Signaling Pathways: Complex cellular signaling pathways can be studied by co-transfecting plasmids encoding various components of the pathway, allowing for the investigation of pathway dynamics and regulation.
-
Viral Vector Production: The generation of lentiviral or adeno-associated viral vectors requires the co-transfection of packaging plasmids along with the transfer plasmid containing the gene of interest into a packaging cell line, such as HEK293.
-
Introduction of Selectable Markers: A plasmid carrying a selectable marker (e.g., antibiotic resistance) can be co-transfected with a plasmid carrying the gene of interest to facilitate the selection of stably transfected cells.
Data Presentation: Quantitative Analysis of Co-transfection
While specific quantitative data for co-transfection using this compound™ is not extensively published, data from studies using similar cationic lipid-based reagents like Lipofectamine™ 2000 can provide valuable insights into the expected trends. The following tables are modeled after such studies and serve as a guide for optimizing co-transfection experiments with this compound™.
Disclaimer: The quantitative data presented in the following tables are illustrative and based on typical results observed with cationic lipid-based transfection reagents. Optimal results with this compound™ will require empirical determination for specific cell types and plasmids.
Table 1: Co-transfection Efficiency of Two Plasmids in HEK293 Cells
| Total DNA (µg) | Plasmid 1 (µg) | Plasmid 2 (µg) | This compound™ (µL) | Co-transfection Efficiency (%)* | Cell Viability (%) |
| 1.0 | 0.5 | 0.5 | 2.5 | 65 ± 5 | 90 ± 4 |
| 1.0 | 0.75 | 0.25 | 2.5 | 62 ± 6 | 88 ± 5 |
| 1.0 | 0.25 | 0.75 | 2.5 | 60 ± 5 | 89 ± 4 |
| 2.0 | 1.0 | 1.0 | 5.0 | 75 ± 4 | 82 ± 6 |
| 2.0 | 1.5 | 0.5 | 5.0 | 72 ± 5 | 80 ± 7 |
| 2.0 | 0.5 | 1.5 | 5.0 | 70 ± 6 | 81 ± 5 |
*Percentage of cells expressing both plasmids, determined by flow cytometry of fluorescent reporter proteins.
Table 2: Impact of Increasing Plasmid Number on Co-transfection Efficiency in HeLa Cells
| Number of Plasmids | Total DNA (µg) | DNA per Plasmid (µg) | This compound™ (µL) | Co-transfection Efficiency (%)* | Cell Viability (%) |
| 1 | 1.0 | 1.0 | 2.5 | 85 ± 3 | 92 ± 3 |
| 2 | 1.0 | 0.5 | 2.5 | 68 ± 5 | 90 ± 4 |
| 3 | 1.0 | 0.33 | 2.5 | 45 ± 6 | 87 ± 5 |
| 4 | 1.0 | 0.25 | 2.5 | 30 ± 7 | 85 ± 6 |
*Percentage of cells expressing all co-transfected plasmids, determined by flow cytometry of distinct fluorescent reporter proteins.
Experimental Protocols
General Guidelines for Co-transfection with this compound™
-
Plasmid Quality: Use high-purity plasmid DNA (A260/A280 ratio of 1.8–2.0). Endotoxin-free preparations are recommended for sensitive cell lines.
-
Cell Health: Ensure cells are healthy, actively dividing, and at an optimal confluence (typically 70-90%) at the time of transfection.
-
Serum-Free Conditions: Form this compound™-DNA complexes in a serum-free medium, such as Opti-MEM™ I Reduced Serum Medium, to avoid interference from serum components.
-
Optimization: The optimal ratio of this compound™ to DNA and the total amount of DNA should be determined empirically for each cell type and plasmid combination. A good starting point is a this compound™ (µL) to DNA (µg) ratio between 2:1 and 5:1.
Protocol 1: Co-transfection of Two Plasmids in HEK293 Cells (24-well plate format)
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound™ Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid 1 and Plasmid 2
-
Sterile microcentrifuge tubes
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density of 1 x 10^5 cells per well in 0.5 mL of complete growth medium. This should result in 70-90% confluency on the day of transfection.
-
Preparation of DNA Mixture: a. In a sterile microcentrifuge tube, dilute 0.25 µg of Plasmid 1 and 0.25 µg of Plasmid 2 in 50 µL of Opti-MEM™. Mix gently.
-
Preparation of this compound™ Mixture: a. In a separate sterile microcentrifuge tube, dilute 1.25 µL of this compound™ in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of this compound™-DNA Complexes: a. Combine the diluted DNA mixture with the diluted this compound™ mixture. b. Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the complexes to form.
-
Transfection: a. Gently aspirate the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium. b. Add the 100 µL of the this compound™-DNA complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, cells can be assayed for the expression of the transfected genes.
Protocol 2: Co-transfection for Protein-Protein Interaction Study using BRET in HeLa Cells (6-well plate format)
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound™ Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding Protein A fused to a BRET donor (e.g., Renilla luciferase)
-
Plasmid encoding Protein B fused to a BRET acceptor (e.g., YFP)
-
6-well tissue culture plates
-
BRET substrate (e.g., coelenterazine h)
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete growth medium.
-
Preparation of DNA Mixture: a. In a sterile microcentrifuge tube, dilute 1.0 µg of the donor plasmid and 1.0 µg of the acceptor plasmid in 250 µL of Opti-MEM™. Mix gently.
-
Preparation of this compound™ Mixture: a. In a separate sterile microcentrifuge tube, dilute 5 µL of this compound™ in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of this compound™-DNA Complexes: a. Combine the diluted DNA with the diluted this compound™. b. Mix gently and incubate for 20 minutes at room temperature.
-
Transfection: a. Add the 500 µL of the complex mixture to the cells in their complete growth medium. b. Gently swirl the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
BRET Assay: a. 24-48 hours post-transfection, wash the cells with PBS. b. Add the BRET substrate according to the manufacturer's instructions. c. Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible luminometer. d. Calculate the BRET ratio as the ratio of acceptor emission to donor emission.
Visualizations
Experimental Workflow for Co-transfection
Caption: Workflow for co-transfection using this compound™.
Signaling Pathway Example: Investigating a Protein Kinase Cascade
This diagram illustrates how co-transfection can be used to study a simplified protein kinase cascade. Plasmids encoding an upstream kinase, a downstream kinase, and a reporter gene driven by a promoter responsive to the pathway are co-transfected into cells.
Caption: Co-transfection to study a kinase signaling pathway.
Logical Relationship for BRET-based Protein-Protein Interaction Assay
Caption: Logic of a BRET assay for protein interaction.
Lipofectin-Based Transfection for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofectin™ Transfection Reagent is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water.[1] While extensively utilized for in vitro transfection of various nucleic acids, its application extends to in vivo animal studies for gene therapy research, vaccine development, and functional genomics. This document provides detailed application notes and protocols for utilizing this compound for in vivo gene delivery in animal models, with a focus on experimental design, data interpretation, and safety considerations.
Cationic lipid-DNA complexes (lipoplexes) offer a non-viral approach to gene delivery, enabling the introduction of genetic material into various tissues.[2][3] The positively charged lipoplexes interact with negatively charged cell membranes, facilitating cellular uptake.[4] In vivo, the route of administration significantly influences the biodistribution and targeting of the transfected gene. This document will cover intravenous, intratumoral, and intranasal administration routes.
Data Presentation
Table 1: Recommended DNA to this compound Ratios for In Vivo Studies
| Parameter | Recommendation | Reference |
| DNA:this compound Ratio (w/w) | 1:5 | In vitro optimization shows high transfection at this ratio, which is then applied to in vivo disposition studies. |
| Optimal DNA:Lipid Ratio (general cationic lipids) | 1:4 to 1:10 (wt/wt) | Found to be optimal for in vivo studies using DOSPER, another cationic lipid.[5] |
Table 2: Biodistribution of this compound-DNA Complexes Following Intravenous Injection in Mice
| Organ | Percentage of Injected Dose | Time Point | Reference |
| Liver | ~55% | 5 minutes post-injection | Accumulation is observed shortly after administration. |
| Lung | ~25% | 5 minutes post-injection | Initial high accumulation, which is not sustained. |
| Heart | Gene expression detected | Not specified | Suggests transfection occurs in this organ. |
| Kidney | Gene expression detected | Not specified | Suggests transfection occurs in this organ. |
| Spleen | Gene expression detected | Not specified | Suggests transfection occurs in this organ. |
Note: Biodistribution can be influenced by the specific formulation and the animal model used.
Experimental Protocols
Protocol 1: Preparation of this compound-DNA Complexes for In Vivo Administration
This protocol describes the preparation of this compound-DNA complexes suitable for various in vivo administration routes. All procedures should be performed under sterile conditions.
Materials:
-
This compound™ Transfection Reagent
-
Plasmid DNA of high purity (endotoxin-free)
-
Opti-MEM™ I Reduced Serum Medium or other suitable serum-free medium
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Sterile, physiological saline (0.9% NaCl)
Procedure:
-
Dilution of DNA: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in a suitable volume of serum-free medium. Mix gently by pipetting.
-
Dilution of this compound: In a separate sterile microcentrifuge tube, mix the this compound reagent by gently inverting the vial. Dilute the required amount of this compound in a suitable volume of serum-free medium. Let it stand at room temperature for 30-45 minutes.[6]
-
Formation of Complexes: Combine the diluted DNA with the diluted this compound.[6] The total volume will depend on the intended injection volume. Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the formation of DNA-lipid complexes. The solution may appear cloudy.[6]
-
Final Preparation for Injection: For intravenous injections, the complex solution may need to be brought to the final injection volume with sterile physiological saline. The final volume is typically 100-200 µL for tail vein injections in mice. For intratumoral and intranasal routes, the volume will be smaller and should be adjusted based on the specific experimental requirements.
Protocol 2: In Vivo Administration Routes
A. Intravenous (IV) Injection via Tail Vein (Mouse Model)
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Load the prepared this compound-DNA complex solution (typically 100-200 µL) into a sterile insulin syringe with a 27-30 gauge needle.
-
Carefully insert the needle into one of the lateral tail veins and inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to its cage and monitor for any adverse reactions.
B. Intratumoral (IT) Injection (Subcutaneous Tumor Model)
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Measure the tumor dimensions with calipers.
-
Load the prepared this compound-DNA complex solution into a sterile syringe. The injection volume should be appropriate for the tumor size to avoid leakage.[7]
-
Carefully insert the needle into the center of the tumor.
-
Inject the solution slowly to ensure even distribution within the tumor tissue.[8]
-
Withdraw the needle and monitor the mouse during recovery from anesthesia.
C. Intranasal (IN) Administration (Mouse Model)
-
Anesthetize the mouse lightly.
-
Hold the mouse in a supine position.
-
Using a micropipette, carefully administer a small volume (e.g., 10-20 µL) of the this compound-DNA complex solution into one nostril.[9]
-
Allow the mouse to inhale the solution.
-
Repeat with the other nostril if required.
-
Keep the mouse in a supine position for a short period to ensure the solution reaches the nasal cavity mucosa.[9]
-
Monitor the mouse during recovery.
Protocol 3: Post-Transfection Analysis
-
Gene Expression Analysis: At the desired time point post-transfection, euthanize the animal and harvest the target tissues. Gene expression can be assessed using various techniques, including:
-
Quantitative PCR (qPCR): To measure mRNA levels of the transgene.
-
Western Blotting or ELISA: To detect and quantify the expressed protein.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize the location of the expressed protein within the tissue.
-
Reporter Gene Assays: If a reporter gene (e.g., luciferase, β-galactosidase) was used, perform the corresponding enzymatic assay on tissue homogenates.
-
-
Biodistribution Studies: To determine the distribution of the this compound-DNA complexes, radiolabel the plasmid DNA (e.g., with ³²P) or a lipid component prior to complex formation. After injection, harvest various organs, homogenize, and measure radioactivity using a scintillation counter.
-
Toxicity Assessment: Monitor the animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. At the end of the experiment, perform a complete necropsy and collect major organs for histopathological analysis (H&E staining) to assess for any tissue damage or inflammation. Blood samples can also be collected for analysis of serum chemistry and complete blood counts to evaluate organ function and systemic toxicity.
Mandatory Visualizations
Caption: Experimental workflow for in vivo this compound-based transfection.
Caption: Innate immune signaling pathways activated by intracellular DNA.
References
- 1. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Lipid-DNA complexes induce potent activation of innate immune responses and antitumor activity when administered intravenously. | Semantic Scholar [semanticscholar.org]
- 4. Lipid-DNA complexes induce potent activation of innate immune responses and antitumor activity when administered intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local Delivery of Therapeutic Proteins by Intratumoral Injection of Plasmid DNA-Lipid Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo gene transfer to the mouse nasal cavity mucosa using a stable cationic lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transfecting Suspension Cells with Lipofectin™ Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection of suspension cells presents unique challenges compared to adherent cells, primarily due to the reduced cell surface area available for interaction with transfection complexes. Lipofectin™ Reagent, a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE), is a widely used reagent for the delivery of nucleic acids into eukaryotic cells.[1] This document provides detailed protocols and application notes for the successful transfection of suspension cells using this compound™ Reagent. While lipid-based transfection in suspension cells can be challenging, optimization of key parameters can lead to successful gene expression. It has been noted that lipofection-mediated transfection of suspension cells like Jurkat, K562, and Karpas 299 can result in efficiencies in the range of 2-4%.[2]
Principle of Lipofection
Lipofection is a lipid-based transfection method where cationic lipid formulations, like this compound™, are used to associate with negatively charged nucleic acids.[3][4] This association leads to the formation of molecular complexes known as lipoplexes.[3][4] These lipoplexes, which have a net positive charge, can then interact with the negatively charged cell membrane and are primarily internalized by the cell through endocytosis.[3][4][5] Once inside the cell, the nucleic acids need to be released from the endosome into the cytoplasm to become functional. Two proposed mechanisms for this release are the "proton sponge effect," which involves the buffering of endosomes by polycationic residues, and the neutralization of cationic lipids by negatively charged lipids in the endosomal membrane, leading to its destabilization.[3][4]
Data Presentation: Optimizing Transfection of Suspension Cells
Successful transfection of suspension cells with this compound™ requires careful optimization of several parameters. The following table summarizes key variables and suggested ranges for optimization. Researchers should perform pilot experiments to determine the optimal conditions for their specific cell line and plasmid.
| Parameter | Recommended Range | Notes |
| Cell Density (per well of a 6-well plate) | 2–3 × 10⁶ cells | Cells should be in the mid-logarithmic growth phase and have high viability.[6] |
| DNA Amount (per well of a 6-well plate) | 1–5 µg | High-quality, endotoxin-free plasmid DNA is crucial for good results.[6][7] |
| This compound™ Reagent Volume (per well of a 6-well plate) | 2–25 µL | The ratio of DNA to this compound™ is a critical factor for optimization.[6][8] |
| DNA:this compound™ Ratio (µg:µL) | 1:2 to 1:5 | Start with a ratio of 1:2 and optimize as needed.[9] |
| Complex Formation Time | 10–15 minutes | This allows for the formation of stable DNA-lipid complexes.[6] |
| Incubation Time with Cells | 5–24 hours | Longer incubation times may increase efficiency but also toxicity.[6][8] |
Note: The optimal conditions are highly cell-type dependent. It is recommended to perform a matrix of experiments varying the DNA amount and this compound™ volume to identify the best conditions for your specific suspension cell line.
Experimental Protocols
General Guidelines for Transfection
-
Cell Health: Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection.
-
Media: Use serum-free medium, such as Opti-MEM® I Reduced Serum Medium, for preparing the DNA and this compound™ solutions.[6][10] Serum can interfere with complex formation.[10]
-
Antibiotics: Avoid using antibiotics in the media during transfection as they can cause cell stress and death.[11]
-
Scaling: The following protocol is for a single well of a 6-well plate. For other plate formats, adjust the amounts of cells, DNA, this compound™, and media proportionally to the surface area.[6]
Protocol for Transfecting Suspension Cells in a 6-Well Plate
This protocol is a starting point and should be optimized for your specific cell line and experimental needs.
Materials:
-
Suspension cells in logarithmic growth phase
-
Complete growth medium (serum-containing, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
This compound™ Reagent
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)
-
6-well tissue culture plate
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
On the day of transfection, count the cells and assess viability.
-
Centrifuge the required number of cells and resuspend the cell pellet in serum-free growth medium without antibiotics.
-
Seed 2–3 × 10⁶ cells in 0.8 mL of serum-free growth medium without antibiotics into each well of a 6-well plate.[6]
-
-
Preparation of DNA-Lipofectin™ Complexes (for one well): a. Dilute DNA: In a sterile microcentrifuge tube, dilute 1–5 µg of plasmid DNA in 100 µL of serum-free medium.[6] Mix gently. b. Dilute this compound™: In a separate sterile microcentrifuge tube, mix the this compound™ Reagent gently before use. Dilute 2–25 µL of this compound™ Reagent in 100 µL of serum-free medium.[6] Incubate for 30–45 minutes at room temperature.[6] c. Form Complexes: Combine the diluted DNA with the diluted this compound™ Reagent (total volume of 200 µL).[6] Mix gently by pipetting up and down and incubate for 10–15 minutes at room temperature. The solution may appear cloudy.[6]
-
Transfection:
-
Post-Transfection:
-
The following day, add 4 mL of complete growth medium to the cells.[6] It is not always necessary to remove the transfection complexes.
-
Incubate the cells for an additional 24–72 hours before assaying for gene expression.[1]
-
For the generation of stable cell lines, passage the cells 48-72 hours post-transfection into selective medium.[6]
-
Mandatory Visualizations
Experimental Workflow for Suspension Cell Transfection
Caption: Workflow for transfecting suspension cells with this compound™.
General Mechanism of Lipofection
Caption: Mechanism of nucleic acid delivery by this compound™ reagent.
References
- 1. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Transfecting the hard-to-transfect lymphoma/leukemia cells using a simple cationic polymer nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. scirp.org [scirp.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Utilizing Lipofectin® in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. A critical step in many cell-based HTS assays is the efficient delivery of genetic material, such as plasmids encoding reporter genes or components of a signaling pathway, into cells. Lipofectin® and similar cationic lipid-based transfection reagents are valuable tools for this purpose, offering a straightforward and scalable method for nucleic acid delivery in a high-throughput format.[1][2]
This document provides detailed application notes and protocols for the use of this compound® in HTS assays. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening platforms.
Data Presentation: Transfection Efficiency and Cytotoxicity
The performance of any transfection reagent is cell-type dependent.[3][4] The following tables summarize the transfection efficiency and cytotoxicity of this compound® and comparable reagents across various cell lines, providing a baseline for assay development.
Table 1: Transfection Efficiency of this compound® and Other Reagents
| Cell Line | Reagent | Transfection Efficiency (%) | Reference |
| Huh-7 | This compound | Low | [3][4] |
| SH-SY5Y | This compound | 26.40% | [3] |
| HepG2 | This compound | 8.29% | [3][4] |
| U87MG | This compound | 38.64% | [3][4] |
| HEK293 | This compound | Moderate | [3] |
| HEK293T/17 | Lipofectamine 2000 | up to 35% | [5] |
| T47D | Lipofectamine 2000 | 95.6% | [1] |
| MCF-10A | Lipofectamine 2000 | 99.2% | [1] |
Table 2: Cytotoxicity of this compound® and Other Reagents
| Cell Line | Reagent | Cell Viability (%) | Reference |
| Huh-7 | This compound | 75.34% | [3][4] |
| SH-SY5Y | This compound | >80% | [3] |
| HepG2 | This compound | 89.54% | [3][4] |
| U87MG | This compound | >80% | [3][4] |
| HEK293 | This compound | 87.29% | [3] |
| T47D | Lipofectamine 2000 | High | [1] |
| MCF-10A | Lipofectamine 2000 | High | [1] |
Experimental Protocols
General Considerations for High-Throughput Transfection
-
Automation: HTS workflows are typically automated.[1] Transfection protocols should be optimized for use with liquid handling robotics to ensure consistency and minimize manual error.
-
Miniaturization: Assays are commonly performed in 96- or 384-well plates to conserve reagents and increase throughput.[1][5]
-
Optimization: For each new cell line and plasmid combination, it is crucial to optimize parameters such as cell density, DNA concentration, and the ratio of DNA to this compound®.[5]
Protocol 1: High-Throughput Reporter Gene Assay for GPCR Activation
This protocol describes a method to screen for compounds that modulate the activity of a G-protein coupled receptor (GPCR) using a luciferase reporter gene assay in a 96-well format.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid encoding the GPCR of interest
-
Reporter plasmid containing a luciferase gene under the control of a response element (e.g., CREB for Gs-coupled GPCRs, SRE for Gq-coupled GPCRs)
-
This compound® Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Compound library
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation (per well): a. In a sterile tube, dilute 100 ng of the GPCR plasmid and 100 ng of the reporter plasmid in 25 µL of Opti-MEM®. b. In a separate sterile tube, dilute 0.5 µL of this compound® in 25 µL of Opti-MEM®. Incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted this compound®. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells. b. Add the 50 µL of transfection complex to each well. c. Add 50 µL of complete growth medium to each well. d. Incubate the plates at 37°C in a CO₂ incubator for 24-48 hours.
-
Compound Addition: a. Prepare serial dilutions of the compounds from the library in an appropriate vehicle (e.g., DMSO). b. Add a small volume (e.g., 1 µL) of the diluted compounds to the transfected cells. Include appropriate positive and negative controls. c. Incubate for the desired time to stimulate the receptor (e.g., 6 hours).
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add a volume of luciferase reagent equal to the volume of culture medium in each well. c. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. d. Measure luminescence using a plate-reading luminometer.
Protocol 2: High-Throughput Kinase Activity Assay
This protocol outlines a method to screen for inhibitors of a specific kinase using a transfected kinase and a luminescent ATP detection assay in a 96-well format.
Materials:
-
Appropriate host cell line
-
Plasmid encoding the kinase of interest
-
This compound® Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete growth medium
-
96-well tissue culture plates
-
Compound library
-
Kinase substrate peptide
-
ATP detection assay kit (e.g., Kinase-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding and Transfection: Follow steps 1-3 from Protocol 1 to seed and transfect cells with the plasmid encoding the kinase of interest. Incubate for 24-48 hours to allow for kinase expression.
-
Cell Lysis: a. Remove the growth medium from the wells. b. Wash the cells once with PBS. c. Add an appropriate lysis buffer to each well and incubate on ice to extract the cellular proteins, including the expressed kinase.
-
Kinase Reaction: a. In a new 96-well plate, add the cell lysate containing the kinase. b. Add the kinase substrate and ATP to initiate the kinase reaction. c. Add the compounds from the library at various concentrations. Include appropriate controls (no enzyme, no inhibitor). d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Detection: a. Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP. b. Incubate for 10 minutes at room temperature. c. Measure luminescence using a plate-reading luminometer. A lower signal indicates higher kinase activity (more ATP consumed).
Visualizations
Signaling Pathway Diagrams
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway leading to reporter gene expression.
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Experimental Workflow Diagrams
Caption: Experimental workflow for a this compound-based HTS reporter gene assay.
Caption: Mechanism of this compound-mediated transfection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lipofectin™ Transfections and Minimizing Cytotoxicity
For researchers, scientists, and drug development professionals utilizing Lipofectin™ for nucleic acid delivery, achieving high transfection efficiency with minimal cell death is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and enhance your experimental outcomes.
Troubleshooting Guide: Reducing Cell Death During this compound™ Transfection
High cytotoxicity post-transfection can compromise experimental results. Below are common causes and solutions to enhance cell viability.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death | Suboptimal this compound™ to DNA Ratio: An incorrect ratio can lead to the formation of toxic complexes.[1][2] | Optimize the ratio of this compound™ to DNA. Start with the manufacturer's recommended ratio and perform a titration to find the optimal balance for your specific cell line and plasmid. |
| High Concentration of this compound™-DNA Complexes: Excessive amounts of transfection complexes can be toxic to cells.[3][4] | Reduce the overall amount of both this compound™ and DNA used in the transfection. A lower concentration may still provide sufficient transfection efficiency with significantly lower cytotoxicity. | |
| Prolonged Exposure to Transfection Complexes: Leaving the complexes on the cells for too long can increase toxicity.[5][6][7] | Limit the incubation time of the transfection complexes with the cells. For many cell types, an incubation period of 4-6 hours is sufficient.[5][6] After this period, replace the transfection medium with fresh, complete growth medium. | |
| Low Cell Density: Transfecting cells at a low confluency can make them more susceptible to the toxic effects of the transfection reagent.[6][8][9] | Ensure cells are at an optimal density at the time of transfection. A confluency of 70-90% is recommended for most adherent cell lines to minimize cytotoxicity.[5][10][11] | |
| Presence of Antibiotics: Antibiotics in the transfection medium can exacerbate cytotoxicity.[1][11][12] | Perform transfections in antibiotic-free medium. Cationic lipids can increase cell permeability to antibiotics, leading to increased cell death.[1][11] | |
| Serum-Free Conditions: While complex formation should be done in serum-free media, prolonged cell exposure to serum-free conditions can be stressful and increase cytotoxicity.[1][12] | After the initial incubation with transfection complexes in serum-free media, replace it with a complete growth medium containing serum.[12] | |
| Low Transfection Efficiency with High Cytotoxicity | Poor Quality of Plasmid DNA: Contaminants such as endotoxins in the plasmid DNA preparation can contribute to cytotoxicity and reduce transfection efficiency.[1][2] | Use high-quality, endotoxin-free plasmid DNA. Purification kits designed to remove endotoxins are highly recommended. |
| Improper Complex Formation: The method of preparing the this compound™-DNA complexes is critical for both efficiency and toxicity. | Ensure that both the this compound™ reagent and the DNA are diluted in a serum-free medium, such as Opti-MEM™ I Reduced Serum Medium, before combining them.[1][5] Allow the complexes to form for the recommended time (typically 15-45 minutes) at room temperature.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity with this compound™?
A1: this compound™ is a cationic lipid-based transfection reagent.[13] Its positively charged lipid molecules interact with the negatively charged cell membrane to facilitate the entry of nucleic acids.[14] This interaction can disrupt the cell membrane, leading to cytotoxicity. The formation of complexes between the cationic lipids and the nucleic acids can also induce cellular stress responses and apoptosis.[15]
Q2: How can I optimize the this compound™ to DNA ratio to reduce cytotoxicity?
A2: Optimization is key. We recommend performing a matrix titration experiment where you vary the concentration of both the DNA and this compound™. This will help you identify the ratio that provides the highest transfection efficiency with the lowest toxicity for your specific cell line. A common starting point is a 1:2 to 1:3 ratio of DNA (in µg) to this compound™ (in µl).[1][5]
Q3: Can I transfect my cells in the presence of serum to reduce cytotoxicity?
A3: While the formation of this compound™-DNA complexes must be done in a serum-free medium, you can add the complexes to cells cultured in a medium containing serum.[5][12] In fact, for sensitive cell lines, replacing the transfection medium with complete growth medium containing serum after a 4-6 hour incubation period is recommended to reduce cytotoxicity.[5]
Q4: My cells are very sensitive. Are there less toxic alternatives to this compound™?
A4: Yes, newer generations of transfection reagents often exhibit lower cytotoxicity. Reagents like Lipofectamine™ 2000 and Lipofectamine™ 3000 have been developed to be more gentle on cells while maintaining high transfection efficiency.[2][3][16] If cytotoxicity remains a significant issue with this compound™, considering one of these alternatives may be beneficial.[16]
Q5: What is the optimal cell confluency for transfection with this compound™?
A5: For most adherent cell lines, a confluency of 70-90% at the time of transfection is ideal.[5][10][11] Cells that are actively dividing tend to take up foreign DNA more effectively, and a higher density provides a buffer against cell loss due to toxicity.[8][11] Transfecting at a lower density can lead to increased cytotoxicity as each cell is exposed to a higher effective concentration of the transfection complexes.[8]
Experimental Protocols
Protocol 1: Optimizing this compound™ to DNA Ratio
This protocol outlines a method for determining the optimal ratio of this compound™ to DNA for a given cell line in a 24-well plate format.
Materials:
-
Cells to be transfected
-
Complete growth medium (with and without serum and antibiotics)
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA (high purity, endotoxin-free)
-
This compound™ Reagent
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[5]
-
Preparation of DNA and this compound™ Dilutions:
-
In separate tubes for each condition, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of Opti-MEM™.
-
In another set of tubes, dilute varying amounts of this compound™ (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in 50 µL of Opti-MEM™.
-
-
Formation of Transfection Complexes:
-
Combine the diluted DNA with each of the diluted this compound™ solutions.
-
Mix gently and incubate at room temperature for 15-45 minutes to allow the complexes to form.[12]
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of the this compound™-DNA complexes to the respective wells.
-
Mix gently by rocking the plate.
-
-
Incubation and Medium Change:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[5]
-
After the incubation period, remove the transfection medium and replace it with 1 mL of fresh, complete growth medium (containing serum but no antibiotics).
-
-
Assay for Transfection Efficiency and Cytotoxicity:
-
After 24-48 hours, assess transfection efficiency (e.g., via reporter gene expression) and cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay).
-
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol provides a method for quantifying cell viability after transfection.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Culture: Perform your this compound™ transfection in a 96-well plate. Include untransfected control wells.
-
Addition of MTT: At the desired time point post-transfection (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate cell viability as a percentage of the untransfected control.
Visualizations
Caption: Workflow for optimizing this compound™ transfections to reduce cytotoxicity.
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Lipofectamine™ LTX Reagent - FAQs [thermofisher.com]
- 3. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 11. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Lipofectamine Reagent for the transfection of DNA into eukaryotic cells | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Lipofectamine - Wikipedia [en.wikipedia.org]
- 15. Complex formation with plasmid DNA increases the cytotoxicity of cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Lipofectin to DNA Ratio for Maximum Transfection Efficiency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Lipofectin-to-DNA ratio for maximal transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the ideal this compound to DNA ratio for my experiment?
The optimal ratio of this compound to DNA is highly dependent on the cell type being used.[1] While general starting recommendations are provided by the manufacturer, empirical optimization is crucial for achieving the highest transfection efficiency with minimal cytotoxicity. For many cell lines, a starting DNA (µg) to Lipofectamine (a related cationic lipid reagent) (µl) ratio of 1:2 to 1:3 is recommended.[2][3][4]
Q2: How does the this compound to DNA ratio affect transfection?
The ratio of cationic lipid (this compound) to anionic DNA determines the net charge of the transfection complex. This charge influences the complex's interaction with the negatively charged cell membrane, which is a critical step for uptake.[1] An improper ratio can lead to inefficient complex formation, reduced uptake, or increased cytotoxicity.
Q3: Can I use serum-containing medium during transfection?
It is highly recommended to form the this compound-DNA complexes in a serum-free medium, such as Opti-MEM™ I Reduced Serum Medium.[3][4] Serum contains proteins that can interfere with complex formation. While the transfection itself can often be carried out in the presence of serum, the initial complexation step should be serum-free.[5] If your cells are sensitive to serum deprivation, the medium can be replaced with complete growth medium after an initial incubation period (e.g., 4-6 hours).[2]
Q4: What other factors besides the ratio should I consider for optimization?
Several factors significantly impact transfection efficiency:
-
Cell Density: The confluency of your cells at the time of transfection is critical. For many reagents like Lipofectamine 2000, a confluency of >90% is recommended for high efficiency and to minimize cytotoxicity.[2][3][4] However, for some cell types, a lower density (e.g., 70-90%) may be optimal.[2][6]
-
DNA Quality and Quantity: High-purity, endotoxin-free plasmid DNA is essential.[7] The total amount of DNA used should also be optimized for your specific cell type and plate format.
-
Incubation Times: The duration of complex formation and the incubation time of the complexes with the cells can affect efficiency. A 20-minute incubation for complex formation is a common starting point.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | Suboptimal this compound:DNA ratio. | Perform a titration experiment to determine the optimal ratio. A common range to test for DNA (µg) to Lipofectamine 2000 (µl) is from 1:0.5 to 1:5.[2][3][4] |
| Poor quality or incorrect amount of DNA. | Use high-purity, endotoxin-free DNA. Verify DNA concentration and integrity.[3][4] | |
| Suboptimal cell density. | Ensure cells are in a healthy, actively dividing state and at the recommended confluency for your cell type (often >90%).[2][3][4] | |
| Presence of serum or other inhibitors during complex formation. | Always dilute this compound and DNA, and form the complexes in a serum-free medium like Opti-MEM™.[3][4] Avoid antibiotics in the medium during transfection.[5][8] | |
| High Cell Toxicity/Death | This compound:DNA ratio is too high. | Decrease the amount of this compound relative to the DNA. High concentrations of cationic lipids can be toxic to cells. |
| Cell density is too low. | Transfecting at a lower confluency can make cells more susceptible to toxicity. Try increasing the cell density.[9] | |
| High concentration of DNA. | Using too much plasmid DNA can induce cytotoxicity. Try reducing the amount of DNA used.[8] | |
| Extended exposure to transfection complexes. | For sensitive cell lines, consider replacing the transfection medium with fresh, complete growth medium after 4-6 hours.[2][9] | |
| Inconsistent Results | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination. Sudden declines in performance can indicate issues with the cell stock.[3][4] |
| Inconsistent plating density. | Maintain a consistent seeding protocol to ensure reproducible confluency at the time of transfection.[4][8] | |
| Pipetting errors or improper mixing. | Ensure thorough but gentle mixing of reagents and complexes. Prepare a master mix for replicate samples to minimize variability.[1] |
Experimental Protocols
Protocol for Optimizing this compound:DNA Ratio in a 24-Well Plate
This protocol provides a framework for systematically determining the optimal this compound to DNA ratio for your specific cell line and plasmid.
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
This compound™ Reagent
-
Plasmid DNA (high purity, 0.5-1 µg/µL)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in the desired confluency (e.g., 70-90%) on the day of transfection.[2] Add 500 µL of complete growth medium without antibiotics to each well.
-
Preparation of DNA and this compound Dilutions (Day of Transfection):
-
In separate tubes for each ratio to be tested, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) into 50 µL of serum-free medium.
-
In another set of tubes, dilute varying amounts of this compound (see table below for an example titration) into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[2]
-
-
Formation of this compound-DNA Complexes:
-
Combine the diluted DNA with the diluted this compound for each ratio. This will result in a total volume of 100 µL per well.
-
Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[2]
-
-
Transfection:
-
Add the 100 µL of the this compound-DNA complexes dropwise to each well containing the cells in complete medium.
-
Gently rock the plate back and forth to distribute the complexes evenly.[2]
-
-
Incubation and Assay:
-
Incubate the cells at 37°C in a CO₂ incubator for 18-48 hours.
-
Assay for transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).
-
Data Presentation: Example Optimization Matrix
The following table illustrates a typical optimization experiment in a 24-well format, keeping the DNA amount constant while varying the this compound volume.
| Well | DNA (µg) | This compound (µL) | DNA:this compound Ratio (µg:µL) | Transfection Efficiency (%) | Cell Viability (%) |
| A1 | 0.5 | 0.25 | 1:0.5 | ||
| A2 | 0.5 | 0.5 | 1:1 | ||
| A3 | 0.5 | 1.0 | 1:2 | ||
| A4 | 0.5 | 1.5 | 1:3 | ||
| A5 | 0.5 | 2.0 | 1:4 | ||
| A6 | 0.5 | 2.5 | 1:5 | ||
| B1 | 0 (No DNA) | 1.5 | N/A | (Control) | |
| B2 | 0.5 | 0 (No this compound) | N/A | (Control) | |
| B3 | 0 | 0 | N/A | (Untransfected Control) |
Visualizations
Caption: Workflow for optimizing the this compound to DNA ratio.
Caption: Troubleshooting logic for transfection optimization.
References
- 1. biocompare.com [biocompare.com]
- 2. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. thermofisher.com [thermofisher.com]
- 5. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Lipofectamine Reagent for the transfection of DNA into eukaryotic cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Transfection Efficiency with Lipofectin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency when using Lipofectin and other lipid-based transfection reagents.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common issue that can often be resolved by optimizing several key experimental parameters. This guide addresses the most frequent causes in a question-and-answer format.
Question: Why is my transfection efficiency low?
Answer: Several factors can contribute to low transfection efficiency. The most common culprits are suboptimal reagent-to-DNA ratio, poor cell health, incorrect cell density, presence of inhibitors, and poor quality of the nucleic acid. A systematic troubleshooting approach is crucial for identifying and resolving the specific issue.
Key Areas for Troubleshooting
1. Reagent and DNA Concentrations
Question: How do I determine the optimal this compound-to-DNA ratio?
Answer: The ratio of this compound to DNA is critical for efficient complex formation and subsequent uptake by cells. This ratio often needs to be optimized for each cell line and plasmid combination.[1][2] A common starting point is a 1:2 to 1:3 ratio (µg of DNA to µL of this compound), but the optimal ratio can range from 1:0.5 to 1:5.[1]
Optimization Protocol: this compound-to-DNA Ratio
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[3][4]
-
Prepare DNA: In separate tubes, dilute a fixed amount of your plasmid DNA (e.g., 0.5 µg) into a serum-free medium like Opti-MEM™ I Reduced Serum Medium.[5]
-
Prepare this compound Dilutions: In another set of tubes, dilute varying amounts of this compound reagent (e.g., 0.25 µL, 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) into the same serum-free medium.
-
Complex Formation: Add the diluted DNA to each tube of diluted this compound. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[5][6]
-
Transfection: Add the DNA-Lipofectin complexes to the cells.
-
Assay: After an appropriate incubation period (typically 24-48 hours), assay for reporter gene expression to determine the optimal ratio.[7]
Table 1: Recommended Starting Ratios for Optimization
| Parameter | 24-Well Plate | 6-Well Plate | 100 mm Dish |
| DNA (µg) | 0.5 | 2.5 | 15 |
| This compound (µL) | 0.25 - 2.5 | 1.25 - 12.5 | 7.5 - 75 |
| Ratio Range (DNA:this compound) | 1:0.5 to 1:5 | 1:0.5 to 1:5 | 1:0.5 to 1:5 |
2. Cell Health and Culture Conditions
Question: Can the condition of my cells affect transfection efficiency?
Answer: Absolutely. Healthy, actively dividing cells are crucial for successful transfection.[8] Factors such as cell passage number, confluency, and the absence of contamination significantly impact the outcome.
-
Cell Passage: Use cells with a low passage number (ideally below 30) as excessive passaging can alter their characteristics and reduce transfection efficiency.[8]
-
Confluency: For most adherent cell lines, a confluency of 70-90% at the time of transfection is optimal.[3][4][8] Overly confluent or sparse cultures can lead to poor results.
-
Contamination: Ensure your cell cultures are free from microbial contamination, as this can negatively affect cell health and transfection.[9]
Workflow for Ensuring Optimal Cell Health
Caption: Workflow for maintaining optimal cell health for transfection.
3. Presence of Serum and Other Inhibitors
Question: Does serum in the medium affect this compound-mediated transfection?
Answer: Yes, serum can significantly inhibit the formation of DNA-lipid complexes.[8][10][11] Therefore, it is crucial to dilute both the DNA and this compound reagent in a serum-free medium before complex formation.[1][6][8] However, once the complexes are formed, they can be added to cells cultured in serum-containing medium.[1][5] In some cases, the presence of serum during transfection can even enhance cell viability.[8][12]
Table 2: Effect of Serum on Transfection Steps
| Experimental Step | Presence of Serum | Rationale |
| Dilution of DNA and this compound | No | Serum proteins interfere with complex formation.[8][11] |
| Complex Formation | No | To ensure optimal formation of DNA-lipid complexes.[6] |
| Transfection (Post-complex formation) | Yes (Optional) | Can improve cell viability.[8][12] |
Other substances that can inhibit transfection include antibiotics, high concentrations of EDTA, and certain components of serum-free media formulations.[1][6] It is recommended to perform transfections in antibiotic-free medium.[1]
4. Quality of Nucleic Acid
Question: Can the quality of my plasmid DNA affect transfection efficiency?
Answer: Yes, the purity and integrity of your plasmid DNA are critical. Contaminants such as endotoxins, proteins, and residual salts can be toxic to cells and inhibit transfection.[1]
-
Purity: Use high-quality, purified plasmid DNA with an A260/A280 ratio of 1.8-2.0.
-
Integrity: Verify the integrity of your plasmid by running it on an agarose gel. The majority of the DNA should be in the supercoiled form.
Logical Flow for Nucleic Acid Quality Check
Caption: Decision-making flow for ensuring high-quality plasmid DNA.
Frequently Asked Questions (FAQs)
Q1: Can I freeze my this compound reagent?
A1: No, you should not freeze this compound or other cationic lipid reagents.[1][6] Freezing can disrupt the lipid vesicles and significantly decrease transfection performance. Store the reagent at 4°C.[1][6]
Q2: How long should I incubate the DNA-Lipofectin complexes?
A2: The optimal incubation time for complex formation is typically between 15 and 30 minutes at room temperature.[5][6] Leaving the complexes for longer than 30 minutes may lead to a decrease in efficiency.[6]
Q3: Is it necessary to change the medium after adding the transfection complexes?
A3: While not always necessary, for some sensitive cell lines, removing the transfection complexes after 4-6 hours and replacing with fresh, complete growth medium can help reduce cytotoxicity and improve cell viability.[4][7]
Q4: What cell density is optimal for transfection?
A4: For most adherent cell lines, a density of 70-90% confluency at the time of transfection is recommended.[3][4][8] For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL is a good starting point.[8] However, the optimal density can vary between cell types and should be determined empirically.[3]
Q5: My cells look unhealthy and are dying after transfection. What can I do?
A5: High cell toxicity can be caused by several factors:
-
Too much this compound: Perform a dose-response curve to find the optimal concentration of the transfection reagent.[6]
-
Poor quality DNA: Endotoxins in the DNA preparation can be highly toxic to cells.[1]
-
Low cell density: Cells at a lower density can be more sensitive to the transfection reagent.[7]
-
Prolonged exposure: For sensitive cells, reducing the incubation time with the transfection complexes to 4-6 hours can mitigate toxicity.[7]
Signaling Pathway of Lipid-Mediated Transfection
Caption: Simplified pathway of this compound-mediated gene delivery.
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 4. health.uconn.edu [health.uconn.edu]
- 5. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the inhibitory effect of serum on lipofection by increasing the charge ratio of cationic liposome to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipofectin® Transfection in the Presence of Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lipofectin® transfection reagent in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: Can I perform this compound® transfection in a medium containing serum?
A: Yes, it is possible to transfect cells in the presence of serum. However, it is crucial that the formation of the this compound®-DNA complexes is done in a serum-free medium.[1][2][3] Serum proteins can interfere with the complex formation between the cationic this compound® reagent and the negatively charged DNA, which can significantly reduce transfection efficiency.[4]
Q2: Why is serum detrimental to the formation of this compound®-DNA complexes?
A: Serum contains various proteins, many of which are negatively charged. These proteins can interact with the positively charged cationic lipids in this compound®, preventing the efficient encapsulation of DNA. This interference leads to poorly formed complexes that are less effective at binding to and entering the target cells.
Q3: What is the recommended procedure for transfection when my cells are sensitive to serum deprivation?
A: For cells that require serum to remain viable, you should still form the this compound®-DNA complexes in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium.[1][3] Once the complexes are formed (typically after a 10-15 minute incubation), they can be added directly to your cells cultured in their regular serum-containing growth medium.[1]
Q4: Will the presence of serum in the culture medium, after adding the complexes, affect transfection efficiency?
A: While the initial complex formation is the most critical step, the presence of serum in the culture medium can still influence transfection efficiency. The extent of this effect is cell-type dependent. For some cell lines, transfection efficiency might be lower compared to a completely serum-free transfection. Therefore, optimization of transfection conditions is recommended when using serum-containing medium.[4]
Q5: Do I need to remove the this compound®-DNA complexes after a certain period if I am transfecting in the presence of serum?
A: It is not always necessary to remove the complexes. Many protocols suggest that the medium can be replaced after 4-6 hours without a loss of transfection activity.[5][6] However, for sensitive cell lines, removing the complexes and replacing the medium with fresh, complete growth medium after the initial incubation period (e.g., 4-24 hours) may help reduce cytotoxicity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | This compound®-DNA complexes were formed in the presence of serum. | Always prepare the this compound®-DNA complexes in a serum-free medium like Opti-MEM® I before adding them to the cells.[7][8] |
| Suboptimal ratio of this compound® to DNA for serum conditions. | Optimize the ratio of this compound® to DNA. When transfecting in the presence of serum, you may need to adjust the concentrations.[4][9] | |
| Poor quality or incorrect concentration of DNA. | Ensure your plasmid DNA is of high purity and accurately quantified. | |
| Cells were not at the optimal confluency. | Plate cells to be at the recommended confluency (typically 70-90%) at the time of transfection.[4] | |
| High Cell Death/Toxicity | Prolonged exposure to this compound®-DNA complexes. | For sensitive cells, replace the transfection medium with fresh, complete growth medium 4-6 hours post-transfection.[5][6] |
| Presence of antibiotics in the transfection medium. | Avoid using antibiotics in the medium during transfection as they can increase cell death.[1][3] | |
| The amount of this compound® used was too high. | Perform a dose-response experiment to determine the optimal amount of this compound® that gives high efficiency with minimal toxicity. | |
| Inconsistent Results | Variability in serum lots. | Serum quality can vary between different lots and suppliers. If possible, use the same lot of serum for a series of related experiments to ensure consistency.[10] |
| Changes in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before transfection.[7] |
Quantitative Data
The presence of serum generally leads to a decrease in this compound®-mediated transfection efficiency. The following table provides an illustrative example of this effect. Please note that the actual transfection efficiencies are highly dependent on the cell type, plasmid, and experimental conditions.
| Serum Concentration in Culture Medium | Illustrative Transfection Efficiency (%) | Notes |
| 0% (Serum-Free) | 60 - 80% | Optimal for many cell types, but may not be suitable for sensitive cells. |
| 5% | 40 - 60% | A common starting point for optimizing transfection in the presence of serum. |
| 10% | 20 - 40% | Higher serum concentrations can further inhibit transfection efficiency. |
| 20% | 10 - 30% | Significant inhibition is often observed at high serum concentrations. |
This data is illustrative. Researchers should perform their own optimization experiments.
Experimental Protocols
Protocol: this compound® Transfection in the Presence of Serum (24-well plate)
This protocol is a general guideline and should be optimized for your specific cell line and plasmid.
Materials:
-
This compound® Reagent
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)
-
Opti-MEM® I Reduced Serum Medium
-
Cells plated in a 24-well plate in their complete growth medium with serum
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.
-
Preparation of DNA Solution: In a sterile microcentrifuge tube (Tube A), dilute 0.5-1.0 µg of plasmid DNA into a final volume of 50 µL with Opti-MEM® I Reduced Serum Medium. Mix gently.
-
Preparation of this compound® Solution: In a separate sterile microcentrifuge tube (Tube B), dilute 1-2 µL of this compound® Reagent into a final volume of 50 µL with Opti-MEM® I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of this compound®-DNA Complexes: Combine the diluted DNA (from Tube A) with the diluted this compound® (from Tube B). Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the complexes to form. The solution may appear cloudy.
-
Transfection: Add the 100 µL of the this compound®-DNA complex mixture drop-wise to each well containing the cells in their complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Post-Transfection: After the incubation period, you can either directly assay for gene expression or, for sensitive cells, replace the medium with fresh complete growth medium 4-24 hours post-transfection.
-
Analysis: Analyze transgene expression at 24-72 hours post-transfection.
Visualizations
Caption: Experimental workflow for this compound® transfection in the presence of serum.
Caption: The inhibitory effect of serum on this compound®-DNA complex formation.
References
- 1. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.sg]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ijpsr.info [ijpsr.info]
Improving Lipofectin transfection in hard-to-transfect cells.
Technical Support Center: Improving Lipofectin™ Transfection
Welcome to the technical support center for this compound™ Transfection Reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, particularly for hard-to-transfect cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ Reagent and how does it work?
This compound™ Reagent is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE).[1][2] It is suitable for the transfection of DNA, RNA, and oligonucleotides into eukaryotic cells.[1][3] The positively charged liposomes interact with negatively charged nucleic acids to form a transfection complex. This complex is then taken up by the cells, primarily through endocytosis, allowing the nucleic acid to be released into the cytoplasm.[4][5]
Q2: My transfection efficiency is low. What are the most common causes?
Low transfection efficiency can stem from several factors:
-
Suboptimal Reagent to DNA Ratio: The ratio of this compound™ to nucleic acid is critical and needs to be optimized for each cell type.[6][7]
-
Poor Cell Health: Transfecting cells that are unhealthy, have been passaged too many times, or are not in the logarithmic growth phase can significantly reduce efficiency.[7][8][9] It is recommended to use cells with a viability greater than 90%.[10]
-
Incorrect Cell Density: Cell confluency at the time of transfection is a key parameter. For many cell types, a confluency of 70-90% is recommended.[11][12][13]
-
Presence of Serum and Antibiotics: The formation of the this compound™-DNA complex should occur in a serum-free medium because serum can interfere with complex formation.[8][14][15] Antibiotics should also be avoided during transfection as they can cause cell death.[1][3][9][12]
-
Low-Quality Nucleic Acid: The purity and integrity of the DNA or RNA are crucial for successful transfection.[9][14]
Q3: How can I reduce cytotoxicity after transfection?
Cell death following transfection is often due to the toxicity of the transfection reagent or the nucleic acid preparation. To mitigate this:
-
Optimize Reagent and DNA Concentrations: Use the lowest effective concentrations of both this compound™ and your nucleic acid.[7][11]
-
Check Nucleic Acid Quality: Endotoxins in plasmid preparations can be a significant source of cytotoxicity.[14]
-
Adjust Incubation Time: Reducing the exposure time of cells to the transfection complexes (e.g., to 4-6 hours) before changing the medium can improve cell viability.[10][16][]
-
Ensure Optimal Cell Density: Plating cells at a lower density can sometimes lead to increased toxicity. Aim for the recommended confluency for your cell type.[10]
Q4: Can I use this compound™ for hard-to-transfect cells like primary or suspension cells?
While this compound™ can be used for a variety of cell types, some, like primary cells and suspension cells, are notoriously difficult to transfect.[6][] For these challenging cell lines, extensive optimization of all transfection parameters is necessary.[18] This includes cell density, DNA concentration, this compound™ concentration, and incubation times. For some extremely hard-to-transfect cells, alternative methods like electroporation may be more effective.[19]
Q5: How do I calculate transfection efficiency?
Transfection efficiency is typically determined by calculating the percentage of cells that have successfully taken up and, if applicable, are expressing the transfected nucleic acid.[20] This is often done using a reporter gene, such as Green Fluorescent Protein (GFP). The efficiency can be calculated with the following formula:
(% Transfection Efficiency) = (Number of fluorescent cells / Total number of cells) x 100[21]
This can be assessed by manual counting under a fluorescence microscope or more quantitatively using flow cytometry or an automated cell imager.[21] It is recommended to count multiple fields of view to get a statistically significant result.[21]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound™ transfection experiments.
Problem 1: Low or No Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal this compound™:DNA Ratio | Titrate the amount of this compound™ Reagent while keeping the DNA concentration constant. Test ratios from 1:0.5 to 1:5 (µg DNA: µL this compound™).[11] |
| Incorrect Cell Confluency | Optimize cell density at the time of transfection. For many adherent cells, a confluency of 40-60% for transient transfection and 30-50% for stable transfection is recommended.[18] For some cell lines, a higher confluency of >90% may be optimal.[11] |
| Poor Quality of Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and integrity using spectrophotometry (A260/A280 ratio should be 1.7-1.9) and gel electrophoresis.[9][22] |
| Presence of Serum or Antibiotics During Complex Formation | Always dilute this compound™ and DNA, and form the complexes in a serum-free medium like Opti-MEM™ I Reduced Serum Medium.[1][3] Do not add antibiotics to the media during transfection.[1][3] |
| Inhibitory Components in Serum-Free Media | Some specialized serum-free media formulations can inhibit cationic lipid-mediated transfection.[1][11] If you suspect this, test a different serum-free medium for complex formation. |
| Cells Have Been Passaged Too Many Times | Use cells with a low passage number. If transfection efficiency suddenly drops, consider thawing a fresh vial of cells.[8][14] |
| Incorrect Promoter for the Cell Type | Ensure the promoter driving your gene of interest is active in the cell line you are using.[8][14] |
Problem 2: High Cell Death (Cytotoxicity)
| Possible Cause | Recommended Solution |
| Too Much this compound™ Reagent | Reduce the amount of this compound™ used. High concentrations of cationic lipids can be toxic to cells. Perform a titration to find the optimal balance between efficiency and viability.[11] |
| High Concentration of DNA | Excessive amounts of foreign DNA can induce a cytotoxic response. Try reducing the amount of DNA used in the transfection. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, reduce the incubation time with the transfection complexes to 4-6 hours, then replace the medium with fresh, complete growth medium.[10][16] |
| Low Cell Density | Transfecting cells at a low confluency can make them more susceptible to toxicity. Ensure cells are at the optimal density at the time of transfection.[10] |
| Endotoxin Contamination in DNA Prep | Use a high-quality plasmid purification kit that removes endotoxins.[14] |
Experimental Protocols & Methodologies
Standard Protocol for this compound™ Transfection in a 6-Well Plate
This protocol is a starting point and should be optimized for your specific cell line and experimental needs.
One Day Before Transfection:
-
Plate cells in a 6-well plate in 2 mL of their normal growth medium without antibiotics.
-
Ensure cells will reach the desired confluency (e.g., 40-60%) at the time of transfection.[18] For a 6-well plate, this is typically 1-2 x 10^5 cells per well.[18]
Day of Transfection:
-
Prepare DNA solution: In a sterile tube, dilute 1-5 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM™ I).[1][3] Mix gently.
-
Prepare this compound™ solution: In a separate sterile tube, mix the this compound™ vial gently. Dilute 2-25 µL of this compound™ into 100 µL of serum-free medium.[1][3] Let this solution stand at room temperature for 30-45 minutes.[1][3]
-
Form Complexes: Combine the diluted DNA with the diluted this compound™ (total volume will be ~200 µL). Mix gently and incubate at room temperature for 10-15 minutes. The solution may appear cloudy.[1][3]
-
Transfect Cells: Add the 200 µL of the this compound™-DNA complexes drop-wise to the cells in the 6-well plate. Gently rock the plate back and forth to distribute the complexes evenly.[3]
-
Incubate: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[1][3]
-
Post-Transfection: The following day, add 4 mL of complete growth medium to the cells.[1][3]
-
Assay: Analyze for transgene expression 24-72 hours post-transfection.[1]
Optimization Matrix for Hard-to-Transfect Cells
For challenging cell lines, a systematic optimization of the this compound™ to DNA ratio is recommended. Below is an example of an optimization matrix for a 24-well plate format.
| Well | DNA (µg) | This compound™ (µL) | Ratio (µg:µL) |
| A1 | 0.5 | 0.5 | 1:1 |
| A2 | 0.5 | 1.0 | 1:2 |
| A3 | 0.5 | 2.0 | 1:4 |
| B1 | 1.0 | 1.0 | 1:1 |
| B2 | 1.0 | 2.0 | 1:2 |
| B3 | 1.0 | 4.0 | 1:4 |
This table provides a starting point for optimization. The ranges of DNA and this compound™ may need to be adjusted based on initial results and the specific cell type.
Visualizations
Experimental Workflow for this compound™ Transfection
A standard workflow for this compound™-mediated transfection of adherent cells.
Troubleshooting Logic for Low Transfection Efficiency
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. biocompare.com [biocompare.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. thermofisher.com [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. health.uconn.edu [health.uconn.edu]
- 13. genscript.com [genscript.com]
- 14. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 18. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 19. This compound™ Transfection Reagent, 1 mL - FAQs [thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.sg]
Impact of Cell Confluency on Lipofectin Transfection Success: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter regarding the impact of cell confluency on Lipofectin-mediated transfection success.
Frequently Asked Questions (FAQs)
Q1: What is cell confluency and why is it critical for this compound transfection?
A1: Cell confluency refers to the percentage of the surface area of a culture dish that is covered by adherent cells. It is a critical parameter in this compound transfection because it reflects the growth phase and metabolic state of the cells. Actively dividing cells are more receptive to the uptake of foreign nucleic acids like plasmids.[1][2][3] If cells are too sparse (under-confluent) or too dense (over-confluent), transfection efficiency can be significantly compromised.[2][3][4]
Q2: What is the optimal cell confluency for transfection with this compound?
A2: The optimal confluency for this compound transfection can vary depending on the cell type. However, a general guideline is to transfect adherent cells when they are between 40-80% confluent.[1][2] For some specific protocols using this compound or similar reagents, a higher density of 50-80% is recommended to ensure high efficiency and minimize cytotoxicity.[5] For adherent cells, a confluency of 70-90% at the time of transfection often yields good results with cationic lipid-mediated methods.[4] It is crucial to optimize this parameter for each specific cell line and experiment.[4]
Q3: What are the consequences of transfecting under-confluent cells?
A3: Transfecting cells at a low confluency (e.g., <40%) can lead to several issues. Firstly, sparse cultures may grow poorly due to the lack of cell-to-cell contact.[1][2] Secondly, with fewer cells, the effective concentration of the this compound-DNA complex per cell is higher, which can lead to increased cytotoxicity.[6] Thirdly, as the cells divide, the transfected plasmid can be diluted among the daughter cells, resulting in lower overall expression of the transgene.[7]
Q4: What happens if I transfect over-confluent cells?
A4: Transfecting cells that are over-confluent (>90-95%) can significantly reduce transfection efficiency.[6][8] This is primarily due to contact inhibition, a phenomenon where crowded cells slow down or stop dividing.[1][3][4] Cells that are not actively dividing are less likely to take up foreign DNA.[3][4] This resistance to uptake in quiescent cells is a major reason for transfection failure in over-confluent cultures.[1]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are experiencing low transfection efficiency, cell confluency is a primary parameter to investigate.
| Potential Cause | Recommended Solution |
| Cells were over-confluent (>95%) at the time of transfection. | Plate cells at a lower density so they reach the optimal 70-90% confluency at the time of transfection.[3][4][6] Maintain consistent seeding protocols between experiments.[4] |
| Cells were under-confluent (<40%) at the time of transfection. | Increase the cell seeding density to ensure they are within the optimal confluency range. This also helps mitigate potential cytotoxicity from the transfection reagent.[7] |
| Cell line has a fast doubling time, leading to overgrowth. | Seed the cells closer to the time of transfection. It is recommended to subculture cells at least 24 hours before transfection to ensure they are in optimal physiological condition.[4] |
| Inconsistent confluency across experiments. | Develop and adhere to a strict cell seeding protocol to ensure reproducibility.[4] |
Issue 2: High Cell Death (Cytotoxicity) After Transfection
High cytotoxicity can also be linked to cell confluency.
| Potential Cause | Recommended Solution |
| Cells were under-confluent, leading to a higher effective concentration of toxic transfection complexes per cell. | Increase the cell seeding density to the recommended 70-90% confluency.[6][7] |
| Cells are particularly sensitive to this compound. | Transfecting at a higher confluency (within the optimal range) can sometimes help mitigate cytotoxicity.[5] You can also try reducing the amount of this compound reagent used.[7] |
| Complexes were added to cells in serum-free medium for an extended period. | While complexes must be formed in serum-free medium, the transfection itself can often be performed in the presence of serum, which can improve cell viability.[5][9] |
Quantitative Data Summary
The optimal cell confluency for this compound transfection is cell-type dependent but generally falls within a specific range.
Table 1: Recommended Cell Confluency for this compound Transfection
| Confluency Range | Recommendation Level | Applicable Cell State | Reference |
| 30-50% | Recommended for Stable Transfection | Actively dividing | [10] |
| 40-60% | Recommended for Transient Transfection | Actively dividing | [10] |
| 40-80% | General Guideline | Actively dividing | [1][2] |
| 50-80% | Recommended for High Efficiency | Actively dividing | [5] |
| 70-90% | General Guideline for Cationic Lipids | Actively dividing | [4] |
| 90-95% | Recommended for some protocols (e.g., Lipofectamine 2000) | Approaching confluence | [11] |
Table 2: Impact of Cell Confluency on Transfection Outcomes
| Confluency Level | Transfection Efficiency | Cell Viability | Primary Reason |
| Under-confluent (<40%) | Low to Moderate | Can be Decreased | Poor cell growth, reagent toxicity, plasmid dilution.[1][2][7] |
| Optimal (40-90%) | High | High | Cells are actively dividing and readily take up DNA.[1][3][4] |
| Over-confluent (>95%) | Low | Generally High (but cells are quiescent) | Contact inhibition leads to reduced cell division and DNA uptake.[1][3][4] |
Experimental Protocols
Standard Protocol for this compound Transfection in a 6-Well Plate
This protocol provides a general framework. Optimization of DNA and this compound amounts is recommended for each cell line.
Materials:
-
Adherent cells in culture
-
Growth medium (with and without serum, without antibiotics)
-
Plasmid DNA (0.2–1 mg/ml in sterile water or TE buffer)
-
This compound™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile polypropylene tubes
Procedure:
-
Cell Seeding (24 hours prior to transfection):
-
The day before transfection, seed cells in a 6-well plate containing 2 ml of their normal growth medium (without antibiotics).
-
The goal is to have the cells reach the desired confluency (e.g., 40-80%) at the time of transfection.[1][10] The exact number of cells to plate will depend on the growth rate of your specific cell line. For many cell lines, plating 1-2 x 10^5 cells per well is a good starting point.[10]
-
-
Day of Transfection - Preparation of DNA-Lipofectin Complexes:
-
Visually inspect the cells under a microscope to confirm they are at the optimal confluency and appear healthy.
-
For each well to be transfected, prepare two polypropylene tubes.
-
Tube A (DNA Dilution): Dilute 1-2 µg of plasmid DNA into 100 µl of Opti-MEM™ I Medium. Mix gently.
-
Tube B (this compound Dilution): Gently mix the this compound Reagent. Dilute 2-20 µl of this compound into 100 µl of Opti-MEM™ I Medium. Let this stand at room temperature for 30-45 minutes.[10]
-
Complex Formation: Combine the diluted DNA (from Tube A) with the diluted this compound (from Tube B). The total volume will be 200 µl. Mix gently and incubate at room temperature for 10-15 minutes to allow the complexes to form.[10]
-
-
Transfection:
-
Gently wash the cells once with 2 ml of serum-free medium. Remove the medium.
-
Add 1.8 ml of serum-free medium to the 200 µl of DNA-Lipofectin complexes. Mix gently.
-
Add the entire 2 ml of the complex-containing medium to the well of cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-24 hours. The optimal incubation time will vary depending on the cell line and the potential for cytotoxicity.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with 2 ml of fresh, complete growth medium (with serum, without antibiotics).
-
Continue to incubate the cells for 24-72 hours before assaying for transgene expression.
-
Visualizations
Logical Relationship of Confluency and Transfection Success
Caption: Impact of cell confluency on transfection factors.
This compound Transfection Workflow
Caption: Workflow for this compound transfection.
Troubleshooting Flowchart for Low Transfection Efficiency
Caption: Troubleshooting low transfection efficiency.
References
- 1. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 2. General guidelines for successful transfection [qiagen.com]
- 3. wearecellix.com [wearecellix.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Lipofectamine Reagent for the transfection of DNA into eukaryotic cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. significance of confluence in transfection efficiency - Transfection and Transduction [protocol-online.org]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. genscript.com [genscript.com]
How to minimize off-target effects in Lipofectin siRNA delivery.
Welcome to the technical support center for minimizing off-target effects in Lipofectin-mediated siRNA delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the specificity and efficacy of their RNAi experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of siRNA delivery?
A1: Off-target effects occur when a small interfering RNA (siRNA) molecule inadvertently modulates the expression of genes other than its intended target.[1][2] This can happen through various mechanisms, most commonly through a microRNA-like activity where the siRNA seed region (nucleotides 2-8 of the guide strand) binds to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[3][4] Off-target effects can also arise from the passenger (sense) strand of the siRNA duplex being loaded into the RNA-induced silencing complex (RISC).[3][5] Additionally, the transfection reagent itself, such as this compound, can induce stress responses and changes in gene expression.
Q2: How can I distinguish between on-target and off-target effects?
A2: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. Key strategies include:
Q3: What is the primary cause of this compound-related cytotoxicity, and how can it be minimized?
A3: this compound, like other cationic lipid transfection reagents, can cause cytotoxicity, which is a form of a non-specific off-target effect. The positive charge of the lipid molecules can disrupt cell membranes, leading to cell stress and death.[13] To minimize cytotoxicity:
-
Optimize this compound concentration: Use the lowest amount of this compound that provides high transfection efficiency. This requires careful titration for each cell line.
-
Optimize siRNA concentration: High concentrations of siRNA can also contribute to toxicity.[14]
-
Cell density: Ensure cells are in a healthy state and at the optimal confluence (typically 60-80%) at the time of transfection.[15]
-
Serum: While complexes must be formed in serum-free media, the transfection itself can often be performed in the presence of serum, which can help mitigate toxicity for some cell lines.[16]
-
Incubation time: Minimize the exposure time of cells to the this compound-siRNA complexes. The medium can often be changed 4-6 hours post-transfection.[1][17]
Troubleshooting Guides
Problem 1: High variability in gene knockdown efficiency.
| Possible Cause | Recommended Solution |
| Inconsistent cell health or passage number | Maintain a consistent cell culture routine. Use cells with a low passage number (ideally under 20-30) as transfection efficiency can decrease with excessive passaging.[15] |
| Suboptimal cell density at transfection | Optimize cell density for your specific cell line. A confluency of 60-80% is generally recommended for this compound-mediated transfection.[15] |
| Inconsistent formation of this compound-siRNA complexes | Ensure thorough but gentle mixing of this compound and siRNA in serum-free medium. Adhere strictly to the recommended incubation times for complex formation. |
| Degraded siRNA | Store siRNA stocks according to the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.[12] |
Problem 2: Significant off-target effects observed in gene expression analysis.
| Possible Cause | Recommended Solution |
| High siRNA concentration | Titrate the siRNA concentration to the lowest effective dose that achieves sufficient on-target knockdown (typically in the range of 1-25 nM).[4][5][18] |
| Poor siRNA design | Use siRNA design tools that screen for potential off-target binding sites. Consider using chemically modified siRNAs (e.g., 2'-O-methylation) to reduce miRNA-like off-target effects.[3][5][19] |
| Passenger strand activity | Employ asymmetric siRNA designs or chemical modifications that discourage the loading of the passenger strand into RISC.[3][5] |
| Transfection reagent-induced stress | Optimize the this compound concentration and exposure time to minimize cellular stress responses. Include a mock-transfected control (this compound only) to identify genes affected by the reagent itself. |
Problem 3: Discrepancy between mRNA knockdown and protein level reduction.
| Possible Cause | Recommended Solution |
| Slow protein turnover | The target protein may have a long half-life. Extend the incubation time post-transfection (e.g., 72-96 hours) to allow for protein degradation.[12] |
| Inefficient knockdown | Verify mRNA knockdown using a sensitive method like qRT-PCR. If mRNA knockdown is also low, re-optimize the transfection conditions. |
| Antibody issues in Western blotting | Ensure the primary antibody is specific and used at the correct dilution. Include appropriate positive and negative controls for the Western blot. |
Data Presentation
Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation
This table summarizes data on how reducing siRNA concentration can decrease the number of off-target transcripts.
| siRNA Target | siRNA Concentration | Number of Down-regulated Off-Target Transcripts (≥2-fold) | Reference |
| STAT3 | 25 nM | 56 | [4] |
| STAT3 | 10 nM | 30 | [4] |
| STAT3 | 1 nM | Significantly Reduced | [4] |
Table 2: Comparison of Transfection Reagent Cytotoxicity
This table provides a general comparison of the cytotoxicity of this compound with other common transfection reagents in various cell lines. Note that efficiency and toxicity are cell-type dependent.
| Cell Line | This compound Viability (%) | Lipofectamine 2000 Viability (%) | RNAiMAX Viability (%) | Reference |
| SH-SY5Y | ~26 | ~59 | ~91 | [13] |
| HepG2 | ~90 | Not specified | ~24 | [13] |
| MCF-7 | ~92 | ~33 | ~32 | [13] |
| HEK293 | ~87 | Not specified | ~89 | [13] |
Experimental Protocols
Protocol 1: Optimization of this compound-siRNA Transfection
This protocol provides a framework for optimizing this compound and siRNA concentrations to maximize on-target knockdown while minimizing off-target effects and cytotoxicity. This example is for a 24-well plate format.
Materials:
-
This compound™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA stock solution (e.g., 20 µM)
-
Cells to be transfected
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA dilutions: On the day of transfection, prepare a matrix of siRNA and this compound concentrations. For a 24-well plate, you might test final siRNA concentrations of 5 nM, 10 nM, and 25 nM.
-
Complex Formation:
-
For each well, prepare two tubes.
-
Tube A (siRNA): Dilute the required amount of siRNA stock in serum-free medium (e.g., Opti-MEM™).
-
Tube B (this compound): In a separate tube, dilute a range of this compound volumes (e.g., 0.5 µL, 1.0 µL, 1.5 µL) in serum-free medium. Incubate at room temperature for 30-45 minutes.[20]
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 10-15 minutes to allow complexes to form.[20]
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add the this compound-siRNA complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Analysis:
-
Assess cell viability (e.g., using an MTT assay) at 24 hours post-transfection.
-
Harvest cells at 24-72 hours post-transfection to analyze mRNA levels (by qRT-PCR) and at 48-96 hours for protein levels (by Western blot).
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Off-Target Analysis
This protocol describes how to quantify the expression of potential off-target genes identified through bioinformatics analysis or global expression profiling.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the on-target gene, potential off-target genes, and at least two stable housekeeping genes.
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells transfected with the target siRNA and control siRNAs (non-targeting control, mock). Ensure high-quality RNA with A260/A280 ratio of ~2.0.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA for all samples.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or TaqMan master mix, forward and reverse primers, and water.
-
Add an equal amount of diluted cDNA to each reaction well.
-
Run the reactions in triplicate for each gene and each sample.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target and off-target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression relative to the negative control using the 2-ΔΔCt method.[4]
-
Protocol 3: siRNA Rescue Experiment
This protocol outlines the steps to validate the specificity of an siRNA-induced phenotype by re-expressing a resistant form of the target gene.
Materials:
-
Expression vector containing the target gene's coding sequence with silent mutations in the siRNA-binding site.
-
Empty expression vector (as a control).
-
The specific siRNA that induces the phenotype.
-
This compound or another suitable co-transfection reagent.
Procedure:
-
Design and Clone Rescue Construct: Introduce silent mutations into the coding sequence of the target gene at the siRNA binding site without altering the amino acid sequence. Clone this resistant cDNA into a mammalian expression vector.[8][9]
-
Co-transfection:
-
Seed cells as for a standard transfection.
-
Co-transfect cells with the specific siRNA and either the rescue expression vector or the empty vector control.
-
Include a control with siRNA and no plasmid, and a control with the rescue plasmid and a non-targeting siRNA.
-
-
Phenotypic Analysis: At an appropriate time point post-transfection, assess the phenotype of interest (e.g., cell viability, apoptosis, reporter gene activity).
-
Validation of Expression: Confirm the expression of the rescue construct (e.g., by Western blot for a tagged protein or qRT-PCR with primers specific to the mutated sequence) and the knockdown of the endogenous gene.
-
Interpretation: If the phenotype is rescued (i.e., reversed or partially reversed) in the cells co-transfected with the siRNA and the resistant construct, it confirms that the phenotype is a specific result of on-target gene knockdown.[8][9][11]
Visualizations
Caption: Workflow for optimizing this compound-siRNA transfection.
Caption: Logical steps to mitigate and validate siRNA off-target effects.
Caption: Cellular pathway of siRNA delivery and potential for off-target effects.
References
- 1. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. sitoolsbiotech.com [sitoolsbiotech.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 13. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound™ Transfection Reagent, 1 mL - FAQs [thermofisher.com]
- 16. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. genscript.com [genscript.com]
- 19. genscript.com [genscript.com]
- 20. assets.fishersci.com [assets.fishersci.com]
Adjusting incubation time for Lipofectin complexes on cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for adjusting the incubation time of Lipofectin™-DNA complexes on cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound™-DNA complexes on cells?
The recommended incubation time for this compound™-DNA complexes can range from 5 to 24 hours.[1][2] The optimal time is highly dependent on the cell type being used. Some sensitive cell lines may exhibit toxicity with longer incubation times, while others may require a longer duration for efficient transfection.
Q2: Should I use serum-containing or serum-free medium during incubation?
For optimal results with this compound™ Transfection Reagent, it is recommended to perform the transfection in a medium without serum.[1][3] While cells can be transfected in the presence of serum, the complexes themselves must be formed in a serum-free medium because serum proteins can interfere with complex formation.[1][4] If your cells are sensitive to serum-free conditions, you can add serum-containing medium after an initial incubation period of a few hours.
Q3: Can I change the medium after adding the this compound™-DNA complexes?
Yes. For sensitive cell lines, replacing the transfection medium with fresh, complete growth medium after an initial incubation period (e.g., 4-6 hours) can help reduce cytotoxicity and improve cell viability.[5][6]
Q4: What are the key factors to consider when optimizing incubation time?
The primary factors are transfection efficiency and cell viability. A successful optimization will achieve the highest possible transfection efficiency with the lowest possible cell death. It is crucial to monitor cell morphology during the incubation period, especially when using serum-free medium, as some cell lines may lose viability under these conditions.[7]
Q5: What should I do if I observe low transfection efficiency?
Low transfection efficiency can be caused by several factors beyond incubation time. Ensure that the DNA is of high quality, the ratio of DNA to this compound™ is optimized, and the cells are at the recommended confluency (typically 40-60% for transient transfection).[1][8] Also, verify that the complexes were formed in a serum-free medium.[8]
Q6: What if I see significant cell death after transfection?
High cytotoxicity can be due to an excessive concentration of the this compound™-DNA complex or a prolonged incubation time.[9] Consider reducing the amount of this compound™ and DNA used and shortening the incubation period. For sensitive cells, changing the medium after a few hours of incubation can also mitigate cell death.[5]
Quantitative Data Summary
The optimal incubation time is a balance between transfection efficiency and cell viability and is cell-type dependent. The following table provides a general guideline for optimizing incubation time.
| Incubation Time (hours) | Expected Transfection Efficiency | Potential Cytotoxicity | Recommended for |
| 4 - 6 | Low to Moderate | Low | Sensitive cell lines; initial optimization experiments. |
| 6 - 12 | Moderate to High | Moderate | Most common cell lines; good starting range for optimization. |
| 12 - 24 | High | Moderate to High | Robust cell lines; when higher expression levels are required.[1][2] |
| > 24 | Potentially High | High | Not generally recommended due to increased risk of cytotoxicity. |
Experimental Protocols
Detailed Methodology for Optimizing Incubation Time
This protocol is designed for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate in their complete growth medium without antibiotics, so they reach 40-60% confluency at the time of transfection.[1]
-
Complex Preparation (per well):
-
a. In a sterile tube, dilute 1-2 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium). Mix gently.
-
b. In a separate sterile tube, dilute 2-10 µL of this compound™ Reagent into 100 µL of serum-free medium. Mix gently and incubate for 30-45 minutes at room temperature.[1]
-
c. Combine the diluted DNA and diluted this compound™ Reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow the complexes to form.[1]
-
-
Cell Preparation:
-
Gently wash the cells once with 2 mL of serum-free medium.
-
Add 0.8 mL of serum-free medium to the cells.
-
-
Transfection:
-
Add the 200 µL of this compound™-DNA complexes to the well containing the cells and serum-free medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation Time Optimization:
-
Incubate the cells at 37°C in a CO₂ incubator for varying amounts of time (e.g., 4, 6, 8, 12, 18, and 24 hours).
-
-
Post-Incubation:
-
After the designated incubation time, you have two options:
-
Option A (for less sensitive cells): Add 1 mL of complete growth medium (containing serum and antibiotics).
-
Option B (for sensitive cells): Aspirate the medium containing the complexes and replace it with 2 mL of fresh, complete growth medium.
-
-
-
Assay for Gene Expression: Incubate the cells for an additional 24-72 hours, then assay for transgene expression (e.g., via fluorescence microscopy for GFP, or a specific functional assay).[1]
-
Analysis: Compare the transfection efficiency and cell viability across the different incubation times to determine the optimal condition for your specific cell line and experiment.
Visualizations
Caption: Workflow for optimizing this compound™ incubation time.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Lipofectamine™ 2000 Transfection Reagent, 1.5 mL - FAQs [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
Validation & Comparative
A Head-to-Head Comparison: Lipofectin vs. Lipofectamine 2000 for Optimal Transfection
For researchers in cell biology and drug development, the efficient delivery of nucleic acids into eukaryotic cells is a critical step for a vast array of applications, from gene expression studies to the development of novel therapeutics. Cationic lipid-based transfection reagents have long been a cornerstone for this purpose. This guide provides an in-depth comparison of two widely used, yet distinct, transfection reagents: Lipofectin and its successor, Lipofectamine 2000. We will delve into their transfection efficiency, cytotoxicity, and experimental protocols, supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences and Performance
This compound, a pioneering transfection reagent, is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE).[1][2] Lipofectamine 2000, a more modern formulation, is also a cationic lipid-based reagent, but its proprietary composition is designed for higher transfection efficiency and broader cell line compatibility.[3][4] While both reagents facilitate the entry of nucleic acids into cells, their performance can vary significantly depending on the cell type.
| Feature | This compound | Lipofectamine 2000 |
| Composition | 1:1 (w/w) DOTMA and DOPE | Proprietary cationic lipid formulation |
| Serum Compatibility | Must be used in serum-free media for complex formation[2][3] | Complexes can be added to cells in the presence of serum[3][5] |
| Toxicity | Generally considered to have higher toxicity than newer reagents | Lower toxicity compared to this compound, but can still be cytotoxic at high concentrations[3][6][7] |
| Transfection Efficiency | Moderate, cell-type dependent | Generally higher efficiency across a broader range of cell lines[3][8] |
Quantitative Performance Data
The following tables summarize experimental data comparing the transfection efficiency and cytotoxicity of this compound and Lipofectamine 2000 in various cell lines. It is important to note that transfection efficiency is highly dependent on the cell type, passage number, and experimental conditions.[9]
Table 1: Transfection Efficiency of Single-Stranded Oligonucleotides
| Cell Line | This compound Efficiency (%) | Lipofectamine 2000 Efficiency (%) |
| SH-SY5Y (Neuroblastoma) | 26.40 | 22.21 |
| Huh-7 (Hepatocellular Carcinoma) | Not Reported | 8.91 |
| JU77 | Not Reported | 90.21 |
| MDA-MB-231 (Breast Cancer) | 23.73 | 33.08 |
Data extracted from a study comparing various commercial transfection reagents.[10]
Table 2: Cell Viability After Transfection with Single-Stranded Oligonucleotides
| Cell Line | This compound Viability (%) | Lipofectamine 2000 Viability (%) |
| SH-SY5Y (Neuroblastoma) | >90 | 59.14 |
| Huh-7 (Hepatocellular Carcinoma) | 75.34 | <50 |
| JU77 | Not Reported | 69.27 |
| MDA-MB-231 (Breast Cancer) | >80 | <80 |
Data extracted from a study comparing various commercial transfection reagents.[10]
Table 3: General Transfection Performance in Other Cell Lines
| Cell Line | Reagent | Transfection Efficiency | Cytotoxicity | Reference |
| NIH3T3 | Lipofectamine 2000 | High | High | [6] |
| HeLa | Lipofectamine 2000 | High | High (at 48h) | [6][7] |
| HEK 293 | Lipofectamine 2000 | 98% | 33% (cell death) | [8] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible transfection experiments. Below are generalized protocols for both this compound and Lipofectamine 2000. It is highly recommended to optimize the reagent-to-DNA ratio and cell confluency for each specific cell line and experiment.[9][11]
This compound Transfection Protocol (for a 6-well plate)
-
Cell Seeding: The day before transfection, seed 1-2 x 10^5 cells per well in 2 mL of complete growth medium without antibiotics, so they are 40-60% confluent at the time of transfection.[2]
-
Complex Formation (Serum-Free):
-
In tube A, dilute 1-5 µg of DNA into 100 µL of serum-free medium (e.g., Opti-MEM I).[1]
-
In tube B, mix this compound gently, then dilute 2-25 µL into 100 µL of serum-free medium.[1] Incubate at room temperature for 30-45 minutes.[1][2]
-
Combine the diluted DNA and diluted this compound (total volume ~200 µL). Mix gently and incubate at room temperature for 10-15 minutes. The solution may appear cloudy.[1][2]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 1.8 mL of serum-free medium to the DNA-lipid complexes, mix gently, and add the entire volume to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[2]
-
-
Post-Transfection:
Lipofectamine 2000 Transfection Protocol (for a 6-well plate)
-
Cell Seeding: The day before transfection, plate 0.25-1 x 10^6 cells in 2 mL of growth medium without antibiotics per well so that they will be 90-95% confluent at the time of transfection.[12]
-
Complex Formation:
-
In tube A, dilute the plasmid DNA in 250 µL of Opti-MEM I Reduced Serum Medium without serum. Mix gently.[12]
-
In tube B, mix Lipofectamine 2000 gently, then dilute the appropriate amount in 250 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.[12]
-
Combine the diluted DNA with the diluted Lipofectamine 2000 (total volume is 500 µl). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[12]
-
-
Transfection:
-
Add the 500 µL of DNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate back and forth.[12]
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Post-Transfection:
Mechanism of Cationic Lipid-Mediated Transfection
The fundamental principle behind both this compound and Lipofectamine 2000 is the use of cationic lipids to facilitate the delivery of negatively charged nucleic acids across the cell membrane.[13][14] The process can be summarized in the following workflow:
Caption: Cationic lipid-mediated transfection workflow.
The positively charged head group of the cationic lipid interacts with the negatively charged phosphate backbone of the nucleic acid, leading to the formation of a condensed, positively charged complex known as a lipoplex.[13][14] This complex then interacts with the negatively charged cell membrane and is taken up by the cell, primarily through endocytosis.[13] For the transfection to be successful, the nucleic acid must escape the endosome before it is degraded by lysosomal enzymes.[15] Once in the cytoplasm, DNA must then be transported to the nucleus for transcription and subsequent protein expression.[14]
Conclusion
Both this compound and Lipofectamine 2000 are effective reagents for the delivery of nucleic acids into eukaryotic cells. However, the choice between them should be guided by the specific requirements of the experiment.
This compound may still be a viable option for certain cell lines, particularly endothelial cells where it has been specifically recommended, and in instances where cost is a primary concern.[1][2][3] However, its requirement for serum-free conditions during complex formation and potentially higher cytotoxicity are important considerations.
Lipofectamine 2000 generally offers higher transfection efficiency across a broader range of cell types, including those that are traditionally difficult to transfect.[3] Its ability to be used in the presence of serum and its generally lower toxicity make it a more versatile and often preferred choice in modern cell biology labs.[3]
Ultimately, for any new cell line or application, it is crucial to perform an initial optimization of transfection conditions to achieve the highest efficiency with minimal impact on cell viability.[9]
References
- 1. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. biontex.com [biontex.com]
- 7. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 8. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. ozbiosciences.com [ozbiosciences.com]
- 14. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lipofectin vs. Lipofectamine 3000 for Primary Neuron Transfection
For researchers in neuroscience and drug development, successful transfection of primary neurons is a critical yet challenging step. These post-mitotic, sensitive cells require transfection reagents that offer high efficiency with minimal cytotoxicity. This guide provides an in-depth comparison of two cationic lipid-based transfection reagents from different generations: the classic Lipofectin and the more recent Lipofectamine 3000.
While direct head-to-head quantitative data for this compound and Lipofectamine 3000 in primary neurons is limited in published literature, this guide synthesizes available data, including benchmarks with the widely studied Lipofectamine 2000, to provide a comprehensive overview for informed decision-making.
Performance Comparison
Data Summary
The following tables summarize the available quantitative data on the transfection efficiency and viability of this compound and Lipofectamine reagents in primary neurons and related cell types. It is important to note that transfection success is highly dependent on the specific neuron type, culture conditions, and the nature of the transfected nucleic acid.
| Reagent | Cell Type | Transfection Efficiency (%) | Viability (%) | Reference |
| This compound | Primary Neurons | Typically low (qualitative) | Variable, can be toxic | General knowledge |
| Lipofectamine 2000 | Primary Cortical Neurons | 16.13 ± 3.38 (2 µL) 19.78 ± 3.38 (3 µL) 23.20 ± 5.02 (4 µL) | 94.28 ± 2.51 (2 µL) 88.28 ± 5.76 (3 µL) 72.63 ± 5.61 (4 µL) | [1] |
| Lipofectamine 2000 | Primary Neurons | 1-2% | Not specified | [2] |
| Lipofectamine 3000 | Hippocampal Neurons | Higher than Lipofectamine 2000 (qualitative) | Less toxic than Lipofectamine 2000 (qualitative) | [3] |
| Lipofectamine 3000 | Primary Cortical Neurons (Lentiviral Transduction) | High (qualitative, strong EGFP expression) | Not specified | [4] |
Key Observations:
-
This compound , as an older formulation, generally exhibits lower transfection efficiency in primary neurons compared to the Lipofectamine series. Its use in primary neuron transfection has largely been superseded by newer reagents.
-
Lipofectamine 2000 provides a significant improvement over older reagents, with documented transfection efficiencies in the range of 1-23% in primary cortical neurons, although this can come at the cost of decreased viability at higher concentrations.[1][2]
-
Lipofectamine 3000 is consistently reported to offer superior transfection efficiency and lower cytotoxicity compared to Lipofectamine 2000 across a wide range of cell types, including anecdotal evidence for primary neurons.[3] While direct quantitative comparisons with this compound are unavailable, the transitive comparison suggests a substantial performance advantage for Lipofectamine 3000.
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are representative protocols for this compound and Lipofectamine 3000 for the transfection of primary neurons in a 24-well plate format. Note: Optimization is critical for any new cell type and plasmid combination.
This compound Transfection Protocol for Primary Neurons (General Guidance)
This protocol is a general guideline adapted from manufacturer instructions, as specific protocols for primary neurons are not widely published.
-
Cell Plating: Seed primary neurons in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. Culture neurons for at least 4-5 days in vitro (DIV) to allow for neurite extension and recovery from the isolation procedure.
-
Complex Preparation:
-
For each well, dilute 0.5-1.0 µg of plasmid DNA into 25 µL of serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).
-
In a separate tube, dilute 1-2 µL of this compound reagent into 25 µL of serum-free medium.
-
Combine the diluted DNA and this compound solutions. Mix gently and incubate for 15-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 50 µL of the this compound-DNA complex to each well containing 0.5 mL of culture medium.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After 4-6 hours of incubation, replace the transfection medium with fresh, pre-warmed culture medium.
-
Assay for gene expression at 24-72 hours post-transfection.
-
Lipofectamine 3000 Transfection Protocol for Primary Neurons
This protocol is based on manufacturer recommendations and published adaptations for primary neurons.[5]
-
Cell Plating: Seed primary neurons in a 24-well plate at a density of 1.5-2.5 x 10⁵ cells/well. Ensure cells are healthy and evenly distributed. Transfection is typically performed between DIV 5 and 7.
-
Complex Preparation:
-
For each well, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Reduced Serum Medium.
-
Add 1 µL of P3000™ Reagent to the diluted DNA and mix gently.
-
In a separate tube, dilute 0.75 µL of Lipofectamine 3000 reagent in 25 µL of Opti-MEM™ I Reduced Serum Medium.
-
Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine 3000 reagent. Pipette gently to mix and incubate for 10-15 minutes at room temperature.
-
-
Transfection:
-
Add the 50 µL of the transfection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before analysis. A medium change is typically not required, but can be performed after 4-6 hours if toxicity is a concern.
-
Visualizing the Workflow and Cellular Impact
Experimental Workflow Diagram
The following diagram illustrates the general workflow for transfecting primary neurons using a lipid-based reagent.
Caption: A generalized workflow for primary neuron transfection.
Potential Impact on Neuronal Signaling Pathways
Cationic lipid-based transfection reagents are not inert carriers and can influence cellular physiology. Their interaction with the cell membrane and subsequent endocytosis can trigger stress responses and affect key signaling pathways.
Caption: Potential signaling pathways affected by cationic lipid transfection.
Cationic lipids can induce mitochondrial stress, leading to an increase in reactive oxygen species (ROS) production and potentially disrupting mitophagy, the selective degradation of mitochondria by autophagy.[6] Furthermore, the introduction of foreign nucleic acids and their lipid carriers can activate pro-inflammatory and pro-apoptotic signaling cascades.[7] It is crucial for researchers to be aware of these potential off-target effects and to include appropriate controls in their experiments.
Conclusion
The choice between this compound and Lipofectamine 3000 for primary neuron transfection represents a trade-off between a legacy reagent and a modern, optimized solution. While direct comparative data is scarce, the available evidence strongly suggests that Lipofectamine 3000 offers a significant advantage in both transfection efficiency and cell viability , which are paramount for the successful genetic manipulation of sensitive primary neurons. Although Lipofectamine 3000 comes at a higher cost, the improved performance and reliability can lead to more robust and reproducible experimental outcomes. For researchers working with these challenging cells, the investment in a newer generation reagent like Lipofectamine 3000 is likely to be beneficial. As with any transfection experiment, careful optimization of the protocol for the specific neuronal type and experimental conditions is essential to achieve the best results.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Primary Neuronal Culture and Transient Transfection [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 6. Lipid-based DNA/siRNA transfection agents disrupt neuronal bioenergetics and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lipofectin and FuGENE HD Transfection Reagents
For researchers in cell biology, drug development, and gene therapy, the efficient delivery of nucleic acids into cells is a critical first step. Transfection reagents are key tools in this process, and choosing the right one can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two widely used transfection reagents: Lipofectin, a classic cationic lipid-based reagent, and FuGENE HD, a more modern non-liposomal formulation.
At a Glance: Key Differences
| Feature | This compound | FuGENE HD |
| Reagent Type | Cationic Liposome (DOTMA:DOPE 1:1 w/w) | Non-liposomal, multi-component, 100% synthetic |
| Mechanism | Forms lipoplexes with nucleic acids, which fuse with the cell membrane for endocytosis. | Interacts with the cell membrane and nucleic acids to facilitate entry, designed for high efficiency and low toxicity.[1][2][3] |
| Serum Compatibility | Complexes must be formed in serum-free media. Can be used on cells in the presence of serum, but efficiency may be reduced.[4] | High efficiency in the presence of up to 100% serum, eliminating the need for media changes.[5][6] |
| Toxicity | Generally higher cytotoxicity compared to newer reagents.[7][8] | Minimal to no cytotoxicity reported across a wide range of cell lines.[1][8][9] |
| Protocol Simplicity | Requires separate dilution steps for lipid and DNA, followed by a 10-15 minute incubation to form complexes.[4][10] | Simple "mix and add" protocol; dilute reagent, add DNA, incubate for 0-15 minutes, and add directly to cells.[11] |
| Difficult-to-Transfect Cells | Can be effective, but newer reagents often show better performance. | Specifically designed for high performance in challenging cell lines, including primary and stem cells.[1][2][3] |
Performance Data: Transfection Efficiency and Cell Viability
Quantitative comparisons of transfection reagents are crucial for selecting the optimal reagent for a specific cell line and application. The following tables summarize data from studies comparing FuGENE HD to other transfection reagents, including Lipofectamine 2000 (a related cationic lipid reagent to this compound) and this compound itself.
Note: Direct head-to-head published data for this compound and FuGENE HD is limited. Much of the comparative data for FuGENE HD is against Lipofectamine 2000. While both are cationic lipid-based, performance can vary.
Table 1: Transfection Efficiency (Relative Luciferase Units - RLU) in Various Cell Lines
| Cell Line | FuGENE HD (RLU/well) | Lipofectamine 2000 (RLU/well) | Serum Condition | Reference |
| MC3T3-E1 | Maximal Expression | Second Highest | With and without serum | [12][13] |
| C3H10T1/2 | 43,408 ± 4,151 | 25,861 ± 7,416 | With 10% FBS | [13] |
| C3H10T1/2 | 46,836 ± 14,020 | 23,894 ± 3,766 | Without FBS | [13] |
| HeLa | 709,135 ± 14,973 | Not top performer | With 10% FBS | [13] |
| C2C12 | 19,637 ± 3,309 | Not top performer | With 10% FBS | [13] |
| C2C12 | 6,142 ± 491 | Not top performer | Without FBS | [13] |
| Hep G2 | Maximal Expression | Second Highest | With and without serum | [12][13] |
| HCT116 | Maximal Expression * | Not specified | With and without serum | [12] |
| HEK293 | Highest Expression | Lower Expression | Not specified | [6] |
| Vascular Smooth Muscle Cells (VSMCs) | 66% transfected cells (with 4 µg pCH110) | 12% transfected cells (with 4 µg pCH110) | Not specified | [14] |
*In this study, FuGENE HD showed the highest luciferase expression among six tested reagents in these cell lines.[12][13]
Table 2: Cell Viability Post-Transfection
| Cell Line | FuGENE HD (% Viability) | Lipofectamine 2000 (% Viability) | This compound (% Viability) | Reference |
| HEK293 | >90% | ~45% (Standard), ~55% (Reverse) | Not tested | [8][9] |
| Hep G2 | Low Toxicity | >55% loss in viability | Not tested | [8] |
| Jurkat | Low Toxicity | ~10% loss in viability | Not tested | [8] |
| Huh-7 | 40.74% | 40.74% (similar to FuGENE) | 75.34% | [7] |
| SH-SY5Y | High Viability | 59.14% | High Viability | [7] |
| HEK293 | 65.83% | Not tested in this comparison | 87.29% | [7] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful transfection. Below are generalized protocols for both this compound and FuGENE HD, based on manufacturer's guidelines and published studies.
This compound Transfection Protocol (Adherent Cells in a 6-well plate)
-
Cell Plating: The day before transfection, seed cells in 2 ml of complete growth medium without antibiotics so they reach 90-95% confluency at the time of transfection.[15]
-
DNA Dilution: In a sterile tube, dilute 1-5 µg of plasmid DNA into 100 µl of serum-free medium (e.g., Opti-MEM® I).[10]
-
This compound Dilution: In a separate sterile tube, mix this compound reagent and then dilute 2-25 µl into 100 µl of serum-free medium. Incubate at room temperature for 30-45 minutes.[10]
-
Complex Formation: Combine the diluted DNA and diluted this compound (total volume ~200 µl). Mix gently and incubate at room temperature for 10-15 minutes. The solution may appear cloudy.[4][10]
-
Transfection: Add the 200 µl of DNA-lipid complexes to the cells in their growth medium. Gently rock the plate to mix.[10]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[10]
-
Post-Transfection: Add 4 ml of complete growth medium to the cells. Continue to incubate for 24-48 hours before assaying for transgene expression.[10]
FuGENE HD Transfection Protocol (Adherent Cells in a 6-well plate)
-
Cell Plating: About 16-24 hours before transfection, plate cells so they are 50-90% confluent at the time of transfection.[16]
-
Reagent Preparation: Allow FuGENE HD reagent and serum-free medium to warm to room temperature. Mix the FuGENE HD by vortexing for 1-2 seconds.[16]
-
Complex Formation:
-
Transfection: Add the entire volume of the FuGENE HD/DNA complex to the cells in their culture medium. Gently swirl the plate to distribute the complexes.[16]
-
Incubation: Return the cells to the incubator at 37°C for 24-48 hours before analysis. No media change is necessary.[5][16]
Visualizing the Process: Workflows and Mechanisms
To better understand the practical and biological differences between these reagents, the following diagrams illustrate their respective experimental workflows and proposed mechanisms of action.
Experimental Workflows
Caption: Comparison of transfection workflows for this compound and FuGENE HD.
Mechanisms of Action
Caption: Proposed mechanisms of cellular uptake for this compound and FuGENE HD.
Conclusion
Both this compound and FuGENE HD are effective reagents for DNA transfection, but they cater to different experimental needs and priorities.
This compound is a well-established cationic lipid reagent that can provide effective transfection, particularly in standard cell lines. However, it generally requires more protocol optimization, is sensitive to serum during complex formation, and can exhibit higher levels of cytotoxicity.[4][7]
FuGENE HD , a newer generation non-liposomal reagent, offers a simplified and more robust protocol that is compatible with serum-containing media.[5] Its key advantages are significantly lower cytotoxicity and high transfection efficiency, especially in difficult-to-transfect cells like primary cells and stem cells.[1][8] For researchers prioritizing cell health, reproducibility, and high-efficiency in a broad range of cell types, FuGENE HD presents a compelling alternative.
Ultimately, the choice between this compound and FuGENE HD will depend on the specific cell line, experimental goals, and the balance between cost, efficiency, and cell viability. For sensitive applications or challenging cell lines, the lower toxicity and higher efficiency of FuGENE HD may justify its use, while this compound may remain a viable option for more routine transfections in robust cell lines.
References
- 1. fugene.com [fugene.com]
- 2. FuGENE® HD Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. promega.com [promega.com]
- 6. FuGENE® HD Transfection Reagent [worldwide.promega.com]
- 7. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Transfection Using FuGENE® 6 and FuGENE® HD [worldwide.promega.com]
- 9. fugene.com [fugene.com]
- 10. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Transfection Efficiency of Nonviral Gene Transfer Reagents - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 16. fugene.com [fugene.com]
- 17. fugene.com [fugene.com]
A Head-to-Head Comparison: Lipofectin vs. Polymer-Based Transfection Reagents
For researchers in cell biology, gene therapy, and drug development, the efficient delivery of nucleic acids into cells is a critical first step. Chemical transfection reagents, broadly categorized into lipid-based and polymer-based formulations, offer a non-viral method for this purpose. This guide provides an objective comparison of the performance of Lipofectin, a well-established cationic lipid-based reagent, against common polymer-based reagents like polyethyleneimine (PEI) and dendrimers. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their specific cell type and application.
Performance Data: Transfection Efficiency and Cell Viability
The choice of transfection reagent is often a balance between achieving high transfection efficiency and maintaining cell viability. The following tables summarize quantitative data from comparative studies, highlighting the performance of lipid-based and polymer-based reagents in various cell lines.
Table 1: Comparison of Transfection Efficiency (%)
| Cell Line | Plasmid | Lipid-Based Reagent (Lipofectamine 3000) | Polymer-Based Reagent (Turbofect) | Reference |
| CHO-K1 | pEGFP-N1 | 55% | 74% | [1] |
| HEK293 | pEGFP-N1 | 52% | 59% | [1] |
| CHO-K1 | pCDH | 64% | 56% | [1] |
| HEK293 | pCDH | 53% | 44% | [1] |
| H9T-cells | pEGFP-N1 | 1% | 2.1% | [1] |
| H9T-cells | pCDH | 1.6% | 0.7% | [1] |
| SHSY5Y | SSO | 47.17% (Lipofectamine 3000) | 24.07% (Fugene) | [2] |
| Huh-7 | SSO | 22.21% (Lipofectamine 2000) | 54.34% (Fugene) | [2] |
| HepG2 | SSO** | 25.44% (Lipofectamine 3000) | 32.50% (Fugene) | [2] |
*Lipofectamine 3000 is a newer generation cationic lipid-based reagent often compared alongside polymer reagents. Turbofect is a cationic polymer-based transfection reagent. **Single-Stranded Oligonucleotides
Table 2: Comparison of Cell Viability (%)
| Cell Line | Plasmid | Lipid-Based Reagent (Lipofectamine 3000) | Polymer-Based Reagent (Turbofect) | Reference |
| H9T-cells | pCDH | 23% | Not significantly different from control | [1] |
| CHO-K1 | pCDH | 86.7% | Not significantly different from control | [1] |
| HEK293 | pCDH | 82.4% | Not significantly different from control | [1] |
| SHSY5Y | SSO | 61.01% (Lipofectamine 3000) | >90% (Fugene) | [2] |
| Huh-7 | SSO | ~60% (Lipofectamine 2000) | 40.74% (Fugene) | [2] |
| HepG2 | SSO | 70.59% (Lipofectamine 3000) | 82.64% (Fugene) | [2] |
Mechanisms of Transfection
The fundamental principle behind both lipid- and polymer-based transfection is the condensation of negatively charged nucleic acids into positively charged complexes. These complexes can then interact with the negatively charged cell membrane to facilitate entry into the cell.
Cationic Lipid-Based Transfection (e.g., this compound)
Cationic lipids, such as the components of this compound (DOTMA and DOPE), are amphiphilic molecules with a positively charged head group and a hydrophobic tail.[3][4] They spontaneously form liposomes in aqueous solutions, which can encapsulate or complex with nucleic acids. The overall positive charge of the resulting lipoplex facilitates its binding to the cell surface and subsequent uptake, primarily through endocytosis.[5]
References
- 1. scispace.com [scispace.com]
- 2. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Comparative Efficiency of Transfection Reagents in HEK293 Cells [aragen.com]
- 5. Cationic Lipid Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
Validating Post-Transfection Gene Expression: A Comparative Guide to Lipofectin and its Alternatives
For researchers, scientists, and drug development professionals, successful transfection is merely the first step. The subsequent validation of gene expression is a critical phase that determines the efficacy of the entire experiment. This guide provides a comprehensive comparison of Lipofectin with other common transfection reagents, supported by experimental data and detailed protocols for validating gene expression at the mRNA and protein levels.
Performance Comparison of Transfection Reagents
The choice of transfection reagent can significantly impact not only the efficiency of nucleic acid delivery but also the resulting levels of gene expression and cell viability. Below is a summary of comparative performance data for this compound and several popular alternatives.
Table 1: Comparison of Transfection Efficiency and Reporter Gene Expression
| Transfection Reagent | Cell Line | Transfection Efficiency (%) | Reporter Gene Expression (Relative to Control) | Cell Viability (%) |
| This compound | MCF-7 | 6.62%[1] | Not Reported | 92.49%[1] |
| JU77 | Not Reported | Not Reported | >80%[1] | |
| U87MG | 38.64%[1] | Not Reported | >80%[1] | |
| Lipofectamine 2000 | HEK293T | ~60%[2] | Not Reported | Not Reported |
| MCF-7 | 33.29%[1] | Not Reported | Not Reported | |
| HeLa | Not Reported | Lower than Lipofectamine 3000 and FuGENE HD[3] | ~80%[4] | |
| HUVEC | ~23% (at 48h)[5] | Not Reported | Not Reported | |
| Lipofectamine 3000 | HEK293 | Higher than Lipofectamine 2000 and FuGENE HD[3][6] | Higher than Lipofectamine 2000 and FuGENE HD[3][6] | Not Reported |
| MCF-7 | 58.13%[1] | Not Reported | 62%[1] | |
| HeLa | Higher than Lipofectamine 2000 and FuGENE HD[3] | Not Reported | Not Reported | |
| KYSE-30 | 95%[7] | Not Reported | 43%[7] | |
| FuGENE HD | HEK293 | Comparable to Lipofectamine 2000[6] | Comparable to Lipofectamine 3000[6] | Not Reported |
| HeLa | Lower than Lipofectamine 3000[3] | High Efficiency[4] | High Viability[4] | |
| HUVEC | <20% (at 48h)[5] | Not Reported | Not Reported | |
| TurboFect | CHO-K1 | 74% (with pEGFP-N1)[8] | Not Reported | Less cytotoxic than Lipofectamine 3000[8] |
| HEK293 | 59% (with pEGFP-N1)[8] | Not Reported | Less cytotoxic than Lipofectamine 3000[8] |
Table 2: Quantitative Comparison of Gene Knockdown Efficiency (siRNA Transfection)
| Transfection Reagent | Cell Line | Target Gene | mRNA Knockdown Efficiency (%) |
| RNAiMAX | HepG2 | GAPDH | ~90%[6] |
| HEK293T | GAPDH | ~95%[6] | |
| Lipofectamine 2000 | hES Cells (H9-EGFP) | EGFP | ~70%[9] |
| jetPEI | hES Cells (H9-EGFP) | EGFP | ~60%[9] |
Experimental Workflow for Gene Expression Validation
A typical workflow for validating gene expression post-transfection involves several key stages, from the initial transfection to the final quantification of mRNA or protein.
Experimental workflow for transfection and subsequent gene expression validation.
Key Signaling Pathways in Gene Expression
Transfection experiments are often designed to study the impact of a gene of interest on cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of gene expression analysis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[4][10]
Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. The Comparative Utility of Viromer RED and Lipofectamine for Transient Gene Introduction into Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nautilus.bio [nautilus.bio]
- 12. Comparison of Transfection Reagents: siRNA and DNA | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating Electroporation and Lipofectamine Approaches for Transient and Stable Transgene Expressions in Human Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Lipofectin and Other Lipid-Based Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable transfection reagent is a critical step in a wide range of biological research, from fundamental gene function studies to the development of novel therapeutics. While high transfection efficiency is a primary objective, the associated cytotoxicity of the reagent is a crucial factor that can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of the cytotoxicity of Lipofectin with other commonly used lipid-based transfection reagents, supported by experimental data.
Data Presentation: A Comparative Analysis of Cell Viability
The following table summarizes the cytotoxic effects of this compound and several other commercially available lipid-based transfection reagents across a panel of ten different cell lines. The data, derived from a comprehensive study, was obtained using an MTT assay to determine cell viability 24 hours post-transfection.[1] All transfections were performed using a reagent-to-SSO (single-stranded oligonucleotide) ratio of 2:1 (v/w).[1]
Table 1: Comparative Cytotoxicity of Lipid-Based Transfection Reagents (% Cell Viability)
| Cell Line | This compound | Lipofectamine 2000 | Lipofectamine 3000 | FuGENE | RNAiMAX |
| Huh-7 | 75.34% | ~40% | ~40% | 40.74% | 67.25% |
| SHSY5Y | Not specified | 59.14% | 61.01% | Not specified | 90.74% |
| HepG2 | 89.54% | Not specified | 70.59% | 82.64% | Not specified |
| JU77 | Not specified | 69.27% | 68.21% | 60.08% | 87.13% |
| HL60 | Not specified | 46.21% | 51.89% | Not specified | Not specified |
| Primary Myoblast | Not specified | ~60% | ~60% | Not specified | ~80% |
| HEK293 | 87.29% | Not specified | 61.70% | 65.83% | 89.30% |
| MCF-7 | 92.49% | Not specified | 62.00% | Not specified | Not specified |
| MDA-MB-231 | Not specified | Not specified | 78.37% | Not specified | Not specified |
Data extracted from a study by Wang et al. (2018).[1] Values for Lipofectamine 2000 and 3000 in some cell lines were described as being similar to FuGENE's cytotoxicity.[1]
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of transfection reagents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Transfection: Perform transfection according to the manufacturer's protocol for the specific lipid reagent being tested. Include untreated cells as a negative control (100% viability) and wells with media only as a blank.
-
Incubation: After the desired transfection period (e.g., 24 hours), remove the transfection medium.
-
MTT Addition: Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control for maximum LDH release)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Transfection: Follow the same initial steps as for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.
-
Sample Collection: After the transfection period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution (Optional): Some kits include a stop solution, which can be added to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting background and spontaneous release from the experimental values and normalizing to the maximum release control.
Mandatory Visualizations
The following diagrams illustrate the general workflow for assessing transfection reagent cytotoxicity and the signaling pathways potentially involved in lipid-reagent-induced cell death.
References
The Economics of Transfection: A Cost-Effectiveness Analysis of Lipofectin for Large-Scale Experiments
For researchers and drug development professionals embarking on large-scale experiments, the choice of a transfection reagent is a critical decision that balances efficiency with budgetary constraints. Lipofectin, a well-established cationic lipid-based transfection reagent, has been a laboratory staple for decades. This guide provides an objective comparison of this compound's performance and cost-effectiveness against other common alternatives, supported by experimental data and detailed protocols to inform your selection process for high-throughput applications.
Performance Comparison: Efficiency and Cytotoxicity
The success of a large-scale transfection experiment hinges on two key metrics: transfection efficiency and cell viability. High efficiency ensures a robust experimental readout, while low cytotoxicity preserves the health of the cellular model, ensuring that the observed effects are due to the transfected genetic material and not cellular stress.
Below is a summary of performance data for this compound and its alternatives across various cell lines. It is important to note that much of the recent comparative literature focuses on newer formulations like Lipofectamine 2000 and 3000. While these reagents are derivatives of the original this compound formulation, their performance characteristics may differ. The data for Lipofectamine reagents can serve as a reasonable proxy, but direct comparisons with this compound should be interpreted with this in mind.
Table 1: Comparison of Transfection Efficiency (%)
| Cell Line | This compound/Lipofectamine | Polyethylenimine (PEI) | FuGENE® HD | TurboFect™ |
| HEK293 | ~60-90%[1][2][3] | ~60-80%[1] | ~40-60%[1][2][3] | ~50-70%[4] |
| HeLa | ~20-50%[3][5] | ~10-30% | ~20-40%[3] | ~30-50% |
| CHO-K1 | ~30-60% | ~40-70%[4] | ~30-50% | ~50-74%[4] |
| Huh-7 | ~10-30%[6] | Not widely reported | ~30-55%[6] | Not widely reported |
| SH-SY5Y | ~20-30%[6] | Not widely reported | ~20-25%[6] | Not widely reported |
Table 2: Comparison of Cell Viability (%)
| Cell Line | This compound/Lipofectamine | Polyethylenimine (PEI) | FuGENE® HD | TurboFect™ |
| HEK293 | ~70-90%[1] | ~60-80%[1] | ~80-95%[1] | ~80-90%[4] |
| HeLa | ~60-80%[5] | ~70-90% | ~80-90% | ~80-90% |
| CHO-K1 | ~70-85% | ~80-90%[4] | ~85-95% | ~85-95%[4] |
| Huh-7 | ~60-75%[6] | Not widely reported | ~40-85%[6] | Not widely reported |
| SH-SY5Y | ~60-90%[6] | Not widely reported | ~80-90%[6] | Not widely reported |
Cost-Effectiveness Analysis
For large-scale experiments, the cost per transfection is a critical factor. The following table provides an estimated cost comparison based on publicly available list prices. These prices are subject to change and may vary based on institutional discounts and volume purchasing.
Table 3: Cost Comparison of Transfection Reagents
| Reagent | Price (USD) per 1 mL | Typical Amount per Well (24-well plate) | Estimated Cost per Well (USD) |
| This compound™ | ~$682[7] | 2-5 µL | $1.36 - $3.41 |
| Polyethylenimine (PEI) | ~$55 - $149 (for 1g powder) | 2-4 µL (of 1 mg/mL solution) | < $0.01 |
| FuGENE® HD | ~$602[8] | 1.5-3 µL | $0.90 - $1.81 |
| TurboFect™ | ~$300 - $400 | 1-2 µL | $0.30 - $0.80 |
Note: The price for PEI is significantly lower as it is typically purchased as a powder and prepared in-house, making it a highly cost-effective option for large-scale use.[9][10][11]
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results in large-scale transfection experiments. Below are representative protocols for this compound and a general protocol for PEI.
This compound Transfection Protocol (24-well plate format)
Materials:
-
This compound™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA (0.5-1 µg/µL in sterile water or TE buffer)
-
Cells to be transfected
-
Complete growth medium
Procedure:
-
Cell Plating: One day prior to transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Complex Formation (per well): a. In a sterile tube, dilute 0.5-1.0 µg of plasmid DNA into 50 µL of Opti-MEM™ I Medium. Mix gently. b. In a separate sterile tube, dilute 2-5 µL of this compound™ Reagent into 50 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted this compound™ Reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells and wash once with serum-free medium. b. Add 400 µL of serum-free medium to the well. c. Add the 100 µL DNA-Lipofectin™ complex mixture to the cells. d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, add 500 µL of complete growth medium containing serum. b. For transient expression, assay for gene expression 24-72 hours post-transfection.
Polyethylenimine (PEI) Transfection Protocol (24-well plate format)
Materials:
-
PEI solution (1 mg/mL, pH 7.0, sterile-filtered)
-
Plasmid DNA (0.5-1 µg/µL in sterile water or TE buffer)
-
Serum-free medium (e.g., DMEM)
-
Cells to be transfected
-
Complete growth medium
Procedure:
-
Cell Plating: Seed cells as described for the this compound protocol.
-
Complex Formation (per well): a. In a sterile tube, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium. b. In a separate sterile tube, add 2-4 µL of PEI solution to 50 µL of serum-free medium. c. Add the PEI solution to the diluted DNA, vortex briefly, and incubate for 15-20 minutes at room temperature.
-
Transfection: a. Add the 100 µL DNA-PEI complex mixture dropwise to the cells in their complete growth medium.
-
Post-Transfection: a. There is no need to change the medium after adding the complexes. b. For transient expression, assay for gene expression 24-72 hours post-transfection.
Visualizing the Workflow and Cellular Pathway
To better understand the transfection process, the following diagrams illustrate a typical experimental workflow and the cellular uptake of transfection complexes.
Caption: A typical experimental workflow for cationic lipid-mediated transfection.
Caption: Signaling pathway for cellular uptake of lipid-DNA complexes.
Conclusion and Recommendations
The choice of a transfection reagent for large-scale experiments requires a careful evaluation of performance and cost.
-
This compound and its derivatives like Lipofectamine remain effective options, particularly for common cell lines like HEK293, offering a balance of good efficiency and moderate cytotoxicity. However, their cost can be a significant factor in large-scale applications.
-
Polyethylenimine (PEI) stands out as the most cost-effective alternative, with its price per transfection being orders of magnitude lower than lipid-based reagents.[10][11] While its efficiency can be cell-line dependent and it may exhibit higher cytotoxicity in some cases, its low cost makes it an attractive option for high-throughput screening and large-volume protein production.
-
FuGENE® HD and TurboFect™ represent modern, proprietary reagents that often exhibit high transfection efficiency and low cytotoxicity across a broad range of cell lines. Their cost is generally lower than this compound, making them strong contenders for researchers seeking a balance of performance and affordability.
For large-scale experiments where cost is a primary driver, PEI is an excellent starting point, provided it is validated for the specific cell line in use. For applications demanding the highest efficiency and cell viability, particularly with difficult-to-transfect cells, newer generation lipid-based reagents like FuGENE® HD or TurboFect™ may offer a more favorable cost-benefit ratio than the classic this compound. Ultimately, a pilot-scale optimization with a few selected reagents is recommended to determine the most suitable and cost-effective solution for your specific large-scale experimental needs.
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. scispace.com [scispace.com]
- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 6. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipofectamine™ Transfection Reagent 1 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. FuGENE® HD Transfection Reagent [worldwide.promega.com]
- 9. kyforabio.com [kyforabio.com]
- 10. biofargo.com [biofargo.com]
- 11. serochem.com [serochem.com]
Reproducibility of Transfection with Lipofectin™ Reagent: A Comparative Guide
For researchers in cell biology and drug development, achieving consistent and reproducible transfection results is paramount to the reliability of experimental outcomes. This guide provides a comparative analysis of Lipofectin™ Reagent, focusing on the factors that influence the reproducibility of transfection and how it compares to other commonly used transfection reagents. This information is crucial for selecting the appropriate reagent and optimizing protocols to ensure dependable and consistent gene delivery.
Comparison of Transfection Reagents
While direct quantitative data on the reproducibility of this compound™ versus other reagents is not extensively published in head-to-head comparisons, we can infer performance from transfection efficiency and cytotoxicity data. High efficiency and low toxicity are often prerequisites for reproducible results, as they indicate a robust and reliable system. The following table summarizes key characteristics of this compound™ and two commonly used alternatives, Lipofectamine™ 2000 and Lipofectamine™ 3000.
| Feature | This compound™ Reagent | Lipofectamine™ 2000 | Lipofectamine™ 3000 |
| Composition | 1:1 (w/w) formulation of DOTMA and DOPE[1][2][3] | A 3:1 (w/w) formulation of the polycationic lipid DOSPA and DOPE[3][4] | Advanced lipid nanoparticle technology with a co-lipid (P3000™ Reagent)[4][5] |
| Primary Applications | DNA, RNA, and oligonucleotide transfection into mammalian cells; particularly recommended for endothelial cells[1][2][6] | Broad-spectrum reagent for DNA and siRNA transfection in a wide range of common and challenging cell lines[2] | High-efficiency transfection for a broad spectrum of cell types, including difficult-to-transfect, primary, and stem cells[5][7] |
| Serum Compatibility | Complexes must be formed in serum-free medium; transfection can be performed in the presence of serum, but optimization is recommended[1] | Can be used in media with or without serum, but complex formation is recommended in serum-free medium[2][8] | Can be used in the presence or absence of serum, offering greater flexibility[5] |
| Relative Efficiency | Generally considered an older formulation with potentially lower efficiency compared to newer reagents[2][3] | High efficiency in a broad range of cell lines[9] | Generally provides the highest transfection efficiency among the three, especially in hard-to-transfect cells[5][7] |
| Relative Cytotoxicity | Can exhibit cytotoxicity, which can affect reproducibility[10] | Can be cytotoxic, and optimization is often required to minimize cell death[11][12] | Designed for lower cytotoxicity, which can lead to more consistent results[5] |
Factors Influencing Transfection Reproducibility
The consistency of transfection results is influenced by several critical parameters. Maintaining consistency in these factors across experiments is key to achieving high reproducibility.
-
Cell Health and Confluency : The health, viability, and passage number of cells are critical.[13][14] Cells should be in the logarithmic growth phase and at a consistent confluency (typically 70-90% for adherent cells) at the time of transfection.[13][15]
-
DNA/RNA Quality and Quantity : The purity and concentration of the nucleic acid are paramount. Endotoxin-free plasmid DNA is recommended. The optimal ratio of nucleic acid to transfection reagent should be empirically determined and kept constant.[8][16]
-
Complex Formation : The conditions for forming the lipid-nucleic acid complexes, including the dilution medium (e.g., Opti-MEM™ I Reduced Serum Medium), incubation times, and the absence of serum during complexation, must be strictly followed.[1][6][8]
-
Protocol Consistency : Adherence to a standardized protocol, including incubation times and media changes, is essential for reproducible outcomes.[16] Any deviation can introduce variability.
-
Serum : While some modern reagents are compatible with serum, it's a known variable that can interfere with complex formation. For this compound™, forming complexes in a serum-free environment is crucial.[1][13]
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible transfection. Below are summarized protocols for this compound™ and Lipofectamine™ 2000 for a 6-well plate format.
This compound™ Transfection Protocol for Adherent Cells
This protocol is a summary of the manufacturer's recommendations.[1][6]
-
Cell Plating : The day before transfection, plate cells in 2 ml of growth medium without antibiotics so they reach the desired confluency (e.g., 70-90%) at the time of transfection.
-
Complex Preparation :
-
a. Dilute 1-5 µg of DNA into 100 µl of serum-free medium (e.g., Opti-MEM™ I).
-
b. In a separate tube, mix this compound™ gently and dilute 2-25 µl into 100 µl of serum-free medium. Incubate for 30-45 minutes at room temperature.
-
c. Combine the diluted DNA and diluted this compound™ (total volume = 200 µl). Mix gently and incubate for 10-15 minutes at room temperature.
-
-
Transfection :
-
a. Wash the cells with serum-free medium.
-
b. Add 0.8 ml of serum-free medium to the tube containing the lipid-DNA complexes.
-
c. Aspirate the wash medium from the cells and add the 1 ml of complex mixture.
-
d. Incubate cells for 5-24 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection : Add 4 ml of complete growth medium. Continue to incubate and assay for gene expression at 24-72 hours post-transfection.
Lipofectamine™ 2000 Transfection Protocol for Adherent Cells
This is a generalized protocol based on common lab practices and manufacturer guidelines.[9][17][18]
-
Cell Plating : The day before transfection, plate cells to be 90-95% confluent on the day of transfection.
-
Complex Preparation :
-
a. Dilute plasmid DNA (e.g., 4 µg) in 250 µl of Opti-MEM™ I Reduced Serum Medium and mix gently.
-
b. In a separate tube, dilute Lipofectamine™ 2000 (e.g., 10 µl) in 250 µl of Opti-MEM™ I, mix gently, and incubate for 5 minutes at room temperature.
-
c. Combine the diluted DNA and diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature.
-
-
Transfection : Add the 500 µl of DNA-lipid complexes to each well containing cells and medium. Gently rock the plate to mix.
-
Post-Transfection : Incubate at 37°C in a CO₂ incubator for 24-72 hours before assaying for transgene expression. The medium may be changed after 4-6 hours if toxicity is a concern.[9][17]
Visualizing Experimental Workflows
To ensure clarity and consistency in experimental execution, visual workflows are invaluable.
General workflow for lipid-mediated transfection.
Key Relationships for Reproducible Transfection
The interplay between different experimental factors determines the success and reproducibility of transfection.
Key factors influencing transfection reproducibility.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Comparative Efficiency of Transfection Reagents in HEK293 Cells [aragen.com]
- 5. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. thermofisher.com [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. mdpi.com [mdpi.com]
- 11. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 18. health.uconn.edu [health.uconn.edu]
A Head-to-Head Battle: Lipofectin vs. Electroporation for Cellular Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern biological research. The choice of transfection method can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used techniques: Lipofectin, a cationic lipid-based reagent, and electroporation, a physical method utilizing an electrical pulse. We present a synthesis of available data to help you determine the optimal method for your specific cell type and experimental needs.
At a Glance: Key Performance Metrics
The selection of a transfection method hinges on a balance between transfection efficiency and cell viability. While this compound generally offers a gentler approach, electroporation can be more effective for hard-to-transfect cells, albeit with a higher risk of cytotoxicity. The optimal choice is highly dependent on the specific cell line being used.
| Transfection Method | General Efficiency Range | General Viability Range | Key Advantages | Key Disadvantages |
| This compound | 5% - 30% (cell type dependent) | High (>80%) | Easy to use, low cytotoxicity, suitable for a wide range of cell types including endothelial cells.[1][2] | Lower efficiency in some primary and suspension cells, requires optimization of lipid-to-DNA ratio. |
| Electroporation | 15% - >50% (cell type dependent) | Variable (30% - 90%) | High efficiency in a broad range of cells including hard-to-transfect types, rapid protocol.[3][4][5] | Can cause significant cell death, requires specialized equipment, optimization of electrical parameters is critical.[6] |
Quantitative Comparison Across Cell Types
The following tables summarize experimental data comparing the performance of lipid-based transfection (using this compound or similar reagents like Lipofectamine) and electroporation in various cell lines.
Note: Direct comparative data for this compound is limited in recent literature; therefore, data for Lipofectamine, a related cationic lipid reagent, is included as a proxy to provide a broader comparative context.
Adherent Cells
| Cell Type | Transfection Method | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Primary Human Myoblasts | Lipofectamine 2000 | 32 | Inversely proportional to efficiency | [7][8] |
| Electroporation | 32.5 | Inversely proportional to efficiency | [7][8] | |
| Goat Spermatogonial Stem Cells | Lipofectamine | 22.25 - 25.25 | 55 | [9] |
| Electroporation | 15 | 38 | [9] | |
| Primary Cortical Neurons | Lipofectamine 2000 | 16.13 - 23.20 | 72.63 - 94.28 | [10] |
| Electroporation (GET) | 30.67 | 96.45 | [10] | |
| CHO-K1 Cells | Lipoplex (TransIT®) | Lower than polyplexes | Not specified | [11] |
| Electroporation | Lower than polyplexes | Not specified | [11] |
Suspension Cells
| Cell Type | Transfection Method | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Jurkat Cells | Lipofectamine 3000 | < 3 | High | [12] |
| Electroporation | ~45 | ~20 | [12] | |
| Primary Human NK Cells | Liposomal methods | 3.5 | Not specified | [6] |
| Nucleofection (Electroporation) | ~30 | High | [6] |
Mechanisms of Action: A Visual Guide
Understanding the underlying mechanisms of each transfection method is crucial for troubleshooting and optimization.
This compound-Mediated Transfection
This compound, a 1:1 (w/w) formulation of the cationic lipid DOTMA and the neutral lipid DOPE, facilitates DNA entry into cells through endocytosis.[1][2] The positively charged liposomes interact with the negatively charged nucleic acids to form a complex. This complex then fuses with the negatively charged cell membrane, leading to its internalization.
Electroporation-Mediated Transfection
Electroporation utilizes a high-voltage electrical pulse to create transient pores in the cell membrane.[3][13] This temporary disruption of the phospholipid bilayer allows nucleic acids and other molecules to pass directly into the cytoplasm.
Experimental Protocols
Below are generalized protocols for this compound and electroporation. Note: Optimal conditions are cell-type specific and require empirical determination.
This compound Transfection Protocol (Adherent Cells)
This protocol is a general guideline for a 6-well plate format.
Materials:
-
This compound™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA
-
Adherent cells in culture
-
6-well tissue culture plates
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate in their normal growth medium without antibiotics, aiming for 70-90% confluency at the time of transfection.[14][15]
-
Complex Formation (per well):
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the 200 µL DNA-Lipofectin complex mixture to the well.
-
Add serum-free medium to bring the total volume to 1 mL.
-
Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[1]
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Assay for gene expression 24-72 hours post-transfection.
-
Electroporation Protocol (Mammalian Cells in Suspension)
This is a generalized protocol and requires optimization of voltage, pulse duration, and buffer for each cell type.
Materials:
-
Electroporator and compatible cuvettes (e.g., 0.4 cm gap)
-
Electroporation buffer (e.g., serum-free medium, PBS, or specialized commercial buffers)
-
Plasmid DNA
-
Suspension cells in culture
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with ice-cold, serum-free medium or electroporation buffer.
-
Resuspend the cell pellet in cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.[4]
-
-
Electroporation:
-
Mix 0.5 mL of the cell suspension with the desired amount of plasmid DNA (typically 5-20 µg).
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells using the optimized parameters for your cell line and electroporator.[16]
-
-
Recovery:
-
Immediately after the pulse, remove the cuvette and let it sit at room temperature for 10 minutes.
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed, complete growth medium.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator.
-
Assay for gene expression 24-72 hours post-transfection.
-
Experimental Workflow for Comparing Transfection Methods
To objectively compare this compound and electroporation for a specific cell type, a systematic approach is necessary.
References
- 1. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficiency for in vitro Transfection of Goat Undifferentiated Spermatogonia Using Lipofectamine Reagents and Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. geneticsmr.com [geneticsmr.com]
- 13. Electroporation - Wikipedia [en.wikipedia.org]
- 14. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. health.uconn.edu [health.uconn.edu]
- 16. btxonline.com [btxonline.com]
Literature review of Lipofectin's performance across different studies.
This guide provides a comprehensive review of Lipofectin's performance as a transfection reagent, comparing it with other common alternatives based on experimental data from various studies. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate transfection reagent for their specific cell types and applications.
Overview of this compound
This compound™ Transfection Reagent was one of the pioneering cationic lipid-based reagents developed for the delivery of nucleic acids into eukaryotic cells. It is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral lipid dioleoyl phosphatidylethanolamine (DOPE).[1][2] This formulation allows the positively charged liposomes to complex with negatively charged nucleic acids (like DNA and RNA), facilitating their entry into cells.[3] While it has been widely used, numerous newer reagents have since been developed, claiming higher efficiency and lower toxicity.[4][5]
Performance Comparison: Transfection Efficiency and Cytotoxicity
The efficacy of a transfection reagent is primarily judged by two key metrics: its ability to efficiently deliver nucleic acids into cells (transfection efficiency) and its impact on cell health (cytotoxicity). The performance of this compound is highly cell-type dependent and often varies in comparison to newer formulations like Lipofectamine 2000, Lipofectamine 3000, and others.
A comprehensive 2018 study systematically screened five common transfection reagents, including this compound, across ten different cell lines, providing a clear comparative dataset. The general trend observed was that while this compound often exhibited lower cytotoxicity, its transfection efficiency was frequently surpassed by newer reagents.[6][7]
Table 1: Transfection Efficiency of this compound vs. Alternatives Across Various Cell Lines
| Cell Line | This compound | Lipofectamine 2000 | Lipofectamine 3000 | Fugene | RNAiMAX | Source |
| Huh-7 (Liver Cancer) | Low | 8.91% | 37.02% | 55.42% | 46.12% | [6][7] |
| HepG2 (Liver Cancer) | 8.29% | - | 25.44% | 32.50% | 24.32% | [7] |
| SH-SY5Y (Neuroblastoma) | 26.40% | 22.21% | 47.17% | 24.07% | 37.26% | [6] |
| MCF-7 (Breast Cancer) | 6.62% | 33.29% | 58.13% | 27.80% | 31.92% | [7] |
| MDA-MB-231 (Breast Cancer) | 23.73% | 33.08% | - | - | - | [6] |
| HL-60 (Leukemia) | Ineffective | 7.89% | 8.93% | Ineffective | Ineffective | [6] |
Table 2: Cell Viability Following Transfection with this compound vs. Alternatives
| Cell Line | This compound | Lipofectamine 2000 | Lipofectamine 3000 | Fugene | RNAiMAX | Source |
| Huh-7 (Liver Cancer) | 75.34% | ~40% | ~40% | 40.74% | 67.25% | [6][7] |
| HepG2 (Liver Cancer) | 89.54% | - | 70.59% | 82.64% | - | [7] |
| SH-SY5Y (Neuroblastoma) | >90% | 59.14% | 61.01% | >90% | 90.74% | [6] |
| MCF-7 (Breast Cancer) | 92.49% | >80% | 62.00% | >80% | >80% | [7] |
| MDA-MB-231 (Breast Cancer) | >80% | >80% | 78.37% | - | - | [6] |
| HL-60 (Leukemia) | >80% | 46.21% | 51.89% | >80% | >80% | [6] |
From the data, a clear pattern emerges:
-
Efficiency: this compound generally shows lower transfection efficiency compared to reagents like Lipofectamine 3000 and Fugene across most tested cell lines.[6][7] For instance, in MCF-7 cells, Lipofectamine 3000 achieved a 58.13% efficiency, whereas this compound only reached 6.62%.[7]
-
Toxicity: this compound often demonstrates a better safety profile, with higher cell viability post-transfection. In HepG2 cells, this compound treatment resulted in 89.54% viability, the highest among the tested reagents.[7] This suggests a trade-off where this compound's gentler nature may come at the cost of transfection potency.
-
Cell Specificity: Performance is highly dependent on the cell line. This compound showed moderate efficiency in SH-SY5Y and MDA-MB-231 cells (26.40% and 23.73%, respectively) but was largely ineffective in HL-60 suspension cells.[6]
Mechanism of Action and Experimental Workflow
The process of cationic lipid-mediated transfection involves several key stages, from the formation of a nucleic acid-lipid complex to the eventual release of the genetic material inside the cell. The entry of these complexes into the cell is primarily mediated by endocytosis.[8][9]
Caption: Mechanism of this compound-mediated nucleic acid delivery.
The general workflow for a transfection experiment using this compound or similar reagents follows a standardized procedure. Optimization of reagent-to-nucleic acid ratios, cell density, and incubation times is critical to maximize efficiency and minimize cytotoxicity.[2][10]
Caption: General experimental workflow for cell transfection.
Cited Experimental Protocols
The success of transfection is highly dependent on the protocol. Below are summaries of methodologies used in the cited comparison studies.
Protocol 1: General Adherent Cell Transfection (based on Manufacturer Guidelines)[2]
-
Cell Seeding: One day before transfection, plate cells in antibiotic-free growth medium to reach 70-90% confluency at the time of transfection.
-
Complex Formation (per 6-well plate):
-
In tube A, dilute 1-5 µg of plasmid DNA into 100 µl of serum-free medium (Opti-MEM I is recommended).
-
In tube B, gently mix this compound, then dilute 2-25 µl into 100 µl of serum-free medium.
-
Combine the contents of tube A and tube B. Mix gently and incubate at room temperature for 15-45 minutes to allow DNA-lipid complexes to form.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 0.8 ml of serum-free medium to the tube containing the lipoplexes.
-
Aspirate the medium from the cells and add the 1 ml of lipoplex-containing medium to the well.
-
Incubate the cells for a period of hours (e.g., 5 hours) at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 1 ml of growth medium containing twice the normal serum concentration without removing the transfection mixture. Alternatively, the transfection mixture can be removed and replaced with fresh, complete growth medium.
-
Assay for gene expression 24-72 hours post-transfection.
-
Protocol 2: Oligonucleotide Transfection in Multiple Cell Lines (Systematic Screening)[6][7]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured overnight.
-
Transfection Reagent Preparation: Five commercial transfection reagents were used according to the manufacturers' instructions.
-
Analysis:
-
Transfection Efficiency: Assessed 12 hours post-transfection using fluorescence imaging of a FAM-labeled single-stranded oligonucleotide.
-
Cytotoxicity: Assessed 24 hours post-transfection using an MTT assay to determine cell viability.
-
Conclusion
The available literature indicates that while this compound is a viable transfection reagent, particularly valued for its often lower cytotoxicity, it is frequently outperformed in terms of transfection efficiency by more modern reagents like Lipofectamine 2000 and especially Lipofectamine 3000.[4][5][11] Its performance is highly cell-type specific, showing moderate success in some adherent lines but poor results in others, such as suspension cells.[6] For researchers working with sensitive cell lines where maintaining high viability is paramount and moderate transfection efficiency is acceptable, this compound may still be a suitable choice. However, for applications requiring the highest possible transfection efficiency, particularly in hard-to-transfect cells, newer alternatives generally provide superior results.[11][12] As with any biological technique, optimal results with this compound require careful optimization of experimental conditions, including cell density and the ratio of lipid to nucleic acid.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Lipofectamine - Wikipedia [en.wikipedia.org]
- 4. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 6. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Advanced transfection with Lipofectamine 2000 reagent: primary neurons, siRNA, and high-throughput applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lipofectin Reagent
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical component of operational safety and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for Lipofectin, a common transfection reagent. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
I. Understanding the Waste Profile of this compound
This compound and similar cationic lipid-based transfection reagents are generally not considered acutely hazardous. However, proper disposal is still necessary to minimize environmental impact and adhere to laboratory safety protocols. The primary considerations for this compound disposal revolve around whether it is in its concentrated form, diluted in media, or has come into contact with biological materials.
Based on available safety data for similar products, this compound is not typically regulated as a hazardous material for transport and does not contain substances known to be hazardous to the environment in the concentrations provided.[1] Despite this, it is crucial to avoid indiscriminate disposal down the drain and to follow a structured waste management process.
II. Personal Protective Equipment (PPE)
Before handling any chemical waste, including this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Tight-sealing safety goggles |
| Lab Coat | Standard laboratory coat |
III. Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form and whether it has been used in biological experiments. The following procedures provide a clear, step-by-step approach to managing different types of this compound waste.
1. Unused or Expired this compound Reagent (Concentrate)
-
Do not mix with other waste: Keep the original this compound reagent in its labeled container.[2]
-
Consult your institution's EHS: Your institution's Environmental Health and Safety (EHS) office will provide specific guidance on whether the concentrated reagent can be disposed of as non-hazardous chemical waste or if it requires special handling.
-
Follow EHS instructions: The EHS office will provide the appropriate waste container and disposal protocols.
2. This compound-Containing Solutions (e.g., transfection media)
-
Segregate the waste: Collect all liquid waste containing this compound (and DNA/RNA complexes) in a dedicated, leak-proof waste container.
-
Label the container: Clearly label the container as "Aqueous Waste with this compound."
-
Consult your institution's EHS: Check with your EHS office for the proper disposal method for this type of aqueous chemical waste. In most cases, it will be collected for chemical waste disposal and should not be poured down the drain.
3. Contaminated Labware and Supplies
This category includes items that have come into contact with this compound, such as pipette tips, tubes, and cell culture plates. The disposal of these materials depends on whether they have also been in contact with biological agents.
-
Non-Biohazardous Contamination:
-
If the labware is only contaminated with this compound and other non-hazardous chemicals, it can typically be disposed of in the regular laboratory solid waste stream.
-
Empty containers of this compound may retain some product residue and should be disposed of according to approved techniques, which often means placing them in the solid waste stream after ensuring they are as empty as possible.[1]
-
-
Biohazardous Contamination:
-
If the labware has been used for cell culture and is therefore contaminated with biological materials (cells, DNA, etc.), it must be treated as biohazardous waste.
-
Waste from sample preparation is considered potentially infectious and must be decontaminated before disposal.[3]
-
Decontamination: Autoclave the contaminated labware to destroy any infectious material.[3]
-
Disposal: After autoclaving, the decontaminated waste can typically be disposed of in designated biohazardous waste containers. Follow your institution's specific procedures for biohazardous waste.
-
IV. Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE (gloves, safety goggles, lab coat).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a suitable container for chemical waste.
-
Clean the spill area with a suitable disinfectant if biological materials were also present.
-
Dispose of the waste according to your institution's chemical waste procedures.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for the specific guidelines and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) office for definitive disposal procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lipofectin
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lipofectin, a common transfection reagent. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. All materials and mixtures may present unknown hazards and should be used with caution.[1] The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles are required to protect against potential splashes.[1][2] |
| Hand Protection | Gloves | Wear suitable, compatible chemical-resistant gloves.[1][2] Disposable nitrile gloves are a common minimum requirement. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Ensure adequate ventilation, especially in confined areas. In case of insufficient ventilation, use respirators and components tested and approved under appropriate government standards.[1] |
Operational Plan: From Preparation to Disposal
Following a clear, step-by-step procedure is critical for both safety and experimental success.
1. Preparation:
-
Work in a well-ventilated area.[1]
-
Before use, ensure you have read and understood the Safety Data Sheet (SDS).
-
Assemble all necessary materials, including this compound reagent, media, DNA/RNA, and appropriate sterile tubes and plates.
-
Don your required PPE as outlined in the table above.
2. Handling and Transfection:
-
Mix this compound reagent gently before use.[3]
-
Follow the specific protocol for your cell type and experiment for diluting the this compound and nucleic acid in a serum-free medium.[3][4][5]
-
Combine the diluted DNA and this compound solutions and incubate at room temperature for the recommended time to allow for complex formation.[3] The solution may appear cloudy.[3]
-
Add the complexes to your cells.
-
Do not add antibiotics to the media during transfection as this can cause cell death.[3][4][5]
3. Incubation and Post-Transfection:
-
Incubate the cells in a CO2 incubator at 37°C for the period specified in your protocol.[3]
-
After incubation, the medium containing the transfection complexes can be replaced with fresh growth medium.
4. Spill Management:
-
In case of a spill, soak it up with an inert absorbent material.[1]
-
Clean the spill area thoroughly.
-
Dispose of the absorbent material and any contaminated cleaning supplies as chemical waste.
5. Disposal:
-
There are no special environmental precautions required for the disposal of this compound under normal use.[1]
-
Dispose of all used materials, including pipette tips, tubes, and plates that have come into contact with this compound, according to your institution's guidelines for chemical and biological waste.
Experimental Workflow for Handling this compound
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - JP [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
